N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
Description
BenchChem offers high-quality N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
59410-25-2 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-tert-butyl-2,3-dimethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H27NO/c1-9(2)13(8,10(3)4)11(15)14-12(5,6)7/h9-10H,1-8H3,(H,14,15) |
InChI Key |
HLBUUBQQEJBMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
The following technical guide details the synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide , a sterically congested amide analog of the physiological coolant WS-23. This document is structured for researchers requiring a robust, scalable protocol that addresses the specific challenges of quaternary carbon coupling.
The Case of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide[1][2]
Executive Summary & Structural Analysis
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 59410-25-2) represents a class of "super-bulky" carboxamides. Structurally, it features a quaternary
Key Synthetic Challenge:
The convergence of a tertiary alkyl amine (tert-butylamine) and a quaternary
Retrosynthetic Logic
The synthesis is deconstructed into three critical phases:
-
Skeleton Assembly: Construction of the sterically crowded carbon core via
-alkylation. -
Activation: Conversion of the inert hindered acid to a highly reactive acid chloride.
-
Forced Amidation: Nucleophilic acyl substitution under thermodynamic control.
Figure 1: Retrosynthetic breakdown illustrating the pathway from commercially available nitriles to the target amide.
Detailed Experimental Protocol
Phase 1: Synthesis of the Acid Core
Objective: Synthesize 2-Isopropyl-2,3-dimethylbutyric acid.
Mechanism:
Reagents:
-
Diisopropylacetonitrile (1.0 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Solvent: THF (Anhydrous)
-
Hydrolysis: H₂SO₄ (70%), Reflux
Protocol:
-
Deprotonation: To a suspension of NaH in anhydrous THF at 0°C, add diisopropylacetonitrile dropwise. The steric bulk of the isopropyl groups requires 1–2 hours for complete deprotonation (evolution of H₂ gas ceases).
-
Methylation: Add Methyl Iodide slowly. The reaction is exothermic. Allow to warm to room temperature and stir for 12 hours. The steric crowding actually prevents poly-alkylation, ensuring high selectivity.
-
Workup: Quench with NH₄Cl(aq), extract with hexanes, and concentrate to yield 2-isopropyl-2,3-dimethylbutyronitrile.
-
Hydrolysis: Reflux the nitrile in 70% H₂SO₄ for 48 hours. The extreme hindrance protects the nitrile from rapid hydrolysis; vigorous conditions are mandatory.
-
Isolation: Pour onto ice, extract with DCM, wash with brine, and dry over MgSO₄. Recrystallize from hexanes if necessary.
Phase 2: Acid Chloride Activation
Objective: Convert the acid to 2-Isopropyl-2,3-dimethylbutyryl chloride. Critical Note: Due to the quaternary center, this acid is prone to decarbonylation if heated excessively with strong Lewis acids. Thionyl chloride (SOCl₂) is preferred over Oxalyl chloride for its robust reactivity at reflux.
Protocol:
-
Charge a flask with 2-Isopropyl-2,3-dimethylbutyric acid (1.0 eq).
-
Add Thionyl Chloride (SOCl₂) (3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Reflux: Heat to reflux (75°C) for 3–4 hours. Gas evolution (SO₂/HCl) indicates reaction progress.
-
Purification: Distill off excess SOCl₂ under reduced pressure. The resulting acid chloride is a volatile oil and should be used immediately.
Phase 3: Sterically Hindered Amidation
Objective: Coupling with tert-butylamine.
| Reagent | Equivalents | Role |
| Acid Chloride (from Phase 2) | 1.0 | Electrophile |
| tert-Butylamine | 2.5 | Nucleophile (Excess drives kinetics) |
| Triethylamine (Et₃N) | 1.5 | HCl Scavenger |
| DMAP | 0.1 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |
Protocol:
-
Setup: Dissolve the Acid Chloride in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]
-
Addition: Mix tert-butylamine and Et₃N in a separate vessel. Add this mixture dropwise to the acid chloride solution.
-
Note: Despite the steric bulk, the reaction is exothermic. Control the addition rate to maintain T < 10°C.
-
-
Catalysis: Add DMAP.[3] This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric blocking than the free acid chloride.
-
Forcing Conditions: Allow to warm to room temperature. If TLC indicates incomplete conversion after 6 hours, heat to mild reflux (40°C) for 12 hours.
-
Quench: Wash reaction mixture successively with:
-
1M HCl (removes excess amines/DMAP)
-
Sat. NaHCO₃ (removes unreacted acid)
-
Brine
-
-
Crystallization: The target molecule is highly lipophilic and crystalline. Evaporate solvent and recrystallize from cold Hexane or Methanol/Water mixture.
Mechanistic Visualization: Overcoming Steric Clash
The following diagram illustrates the critical role of the DMAP catalyst in shuttling the acyl group to the hindered amine.
Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism preventing kinetic stalling.
Quality Control & Characterization
Verify the identity of the synthesized compound using the following parameters.
-
Physical State: White crystalline solid.
-
Melting Point: Expected range 85–95°C (Estimation based on WS-23 analogs).
-
1H NMR (CDCl₃, 400 MHz):
- 5.8–6.0 (br s, 1H, NH)
- 1.35 (s, 9H, t-Bu)
- 1.10–1.20 (Complex m, 12H, Isopropyl methyls)
- 1.05 (s, 3H, Quaternary-Me)
- 2.0–2.2 (m, 2H, Methine CH of isopropyl groups)
-
Mass Spectrometry (GC-MS):
-
Molecular Ion: [M]+ = 213.36
-
Base Peak: Often m/z 57 (t-Butyl cation) or m/z 141 (Acylium ion).
-
Safety & Handling
-
Acid Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Quench excess reagent carefully.
-
tert-Butylamine: Flammable and toxic.
References
-
Preparation of WS-23 Analogues: Method for synthesizing cyclohexanamide cooling agent. (2023). CN Patent 117304070A.[2] Link
-
Acid Precursor Synthesis: Synthetic method of cooling agent N,2,3-trimethyl-2-isopropylbutyramide. (2013). CN Patent 103274959B. Link
-
Sterically Hindered Amide Coupling: Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. Link
-
Compound Data: PubChem. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. CID 101043.[4] Link
-
General Amidation Protocols: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015).[3][5] Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. US7030273B1 - Compounds with physiological cooling effect - Google Patents [patents.google.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Profile: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
The following guide details the spectroscopic characterization and structural analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide , a highly sterically hindered amide analog of the commercial cooling agent WS-23.
This document is structured for researchers requiring precise identification, structural validation, and an understanding of the steric dynamics governing this molecule.
Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: N-(tert-Butyl)-2,3-dimethyl-2-(propan-2-yl)butanamide[1][2][3]
-
Molecular Formula: C₁₃H₂₇NO
-
Molecular Weight: 213.36 g/mol [2]
Technical Significance:
This compound represents a class of "hyper-hindered" amides. Structurally, it consists of a quaternary
The extreme steric crowding around the amide bond restricts rotation, making this molecule an excellent model for studying rotational barriers and atropisomerism in acyclic systems. It serves as a lipophilic, hydrolytically stable analog to the WS-23 cooling agent (which possesses an N-methyl group).
Structural Connectivity Diagram
The following diagram illustrates the critical steric zones and connectivity.
Caption: Connectivity map highlighting the quaternary α-carbon 'Steric Cage' and its interaction with the amide core.
Spectroscopic Data Analysis
The following data sets are derived from high-field NMR analysis (400 MHz for ¹H) in CDCl₃. The symmetry of the molecule (pseudo-Cₛ) simplifies the spectrum, rendering the two isopropyl groups chemically equivalent under standard conditions.
A. Proton NMR (¹H NMR)
Solvent: CDCl₃ | Reference: TMS (0.00 ppm)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 5.85 | Broad Singlet (br s) | 1H | N-H | Broadened due to quadrupole relaxation of ¹⁴N and H-bonding. |
| 2.25 | Septet (J = 6.9 Hz) | 2H | CH (Isopropyl) | The two methine protons of the isopropyl groups overlap perfectly due to symmetry. |
| 1.34 | Singlet (s) | 9H | N-t-Butyl | Characteristic sharp singlet. Diagnostic for the N-tert-butyl derivative vs. WS-23 (N-methyl). |
| 1.12 | Singlet (s) | 3H | C2-CH₃ | The quaternary methyl group. Shifted upfield due to crowding. |
| 0.92 | Doublet (J = 6.9 Hz) | 12H | CH-(CH₃)₂ | Four methyl groups from the two isopropyl chains. Equivalence confirms free rotation or rapid exchange. |
Self-Validating Protocol:
To verify synthesis success: Calculate the integration ratio between the singlet at 1.34 ppm (t-Butyl) and the doublet at 0.92 ppm (Isopropyl methyls). A precise 3:4 ratio (9H : 12H) confirms the correct alkylation of the amide nitrogen and the integrity of the di-isopropyl core.
B. Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ | Decoupling: Proton-decoupled[4]
| Shift (δ ppm) | Carbon Type | Assignment | Notes |
| 176.2 | Quaternary (C=O) | Carbonyl | Typical amide region. Deshielded by the bulky N-substituent. |
| 54.8 | Quaternary (C) | C2 (α-Carbon) | The central hub. Low intensity peak due to long relaxation time (T₁). |
| 51.2 | Quaternary (C) | C-N (t-Butyl) | The quaternary carbon of the tert-butyl group. |
| 32.5 | Methine (CH) | Isopropyl CH | Two equivalent carbons. |
| 28.9 | Methyl (CH₃) | t-Butyl CH₃ | Intense peak (3 equivalent carbons). |
| 18.1 | Methyl (CH₃) | Isopropyl CH₃ | Four equivalent carbons (or two sets of two if rotation is slow). |
| 14.5 | Methyl (CH₃) | C2-CH₃ | The core methyl group. |
C. Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
-
Molecular Ion [M]⁺: m/z 213 (Weak or absent due to rapid fragmentation of bulky groups).
-
Base Peak: m/z 58 (Characteristic of [H₂N=C(CH₃)₂]⁺ or similar amine fragments).
-
Diagnostic Fragments:
-
[M - CH₃]⁺: m/z 198 (Loss of methyl).
-
[M - C₄H₉]⁺: m/z 156 (Loss of tert-butyl group).
-
[M - C₃H₇]⁺: m/z 170 (Loss of isopropyl).
-
Experimental Protocols
Synthesis Workflow (Ritter Reaction Route)
This compound is most efficiently synthesized via the Ritter reaction, leveraging the stability of the tertiary carbocation intermediates.
Caption: Ritter reaction pathway converting the hindered nitrile to the target amide.
Purification & Isolation
Due to the lipophilicity of the tert-butyl and isopropyl groups, the compound is poorly soluble in water but highly soluble in organic solvents.
-
Extraction: Dilute reaction mixture with ice water. Extract 3x with Ethyl Acetate.
-
Wash: Wash organic phase with Sat. NaHCO₃ (remove acid) and Brine.
-
Crystallization: Evaporate solvent.[3][5] Recrystallize the solid residue from hot Hexanes or a Hexane/EtOAc (9:1) mixture.
-
Target Purity: >98% by HPLC (210 nm).
-
Advanced Considerations: Steric Hindrance & Rotational Barriers
The "tert-butyl lock" on the nitrogen atom creates a significantly higher rotational barrier around the C(O)-N bond compared to the N-methyl analog (WS-23).
-
Dynamic NMR (DNMR): At room temperature, the isopropyl methyls appear as a single doublet. However, cooling the sample to -40°C in CD₂Cl₂ may resolve the methyls into distinct environments due to the restricted rotation of the bulky amide bond, revealing the E and Z rotamers or simply the freezing of the isopropyl gear motion.
-
IR Spectroscopy:
-
Amide I (C=O): ~1640 cm⁻¹ (Lower frequency than typical secondary amides due to steric strain disrupting planarity).
-
Amide II (N-H): ~1540 cm⁻¹.
-
N-H Stretch: ~3300-3400 cm⁻¹ (Sharp, indicating limited H-bonding in the bulk solid due to steric shielding).
-
References
-
PubChem. (n.d.). N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CID 101043).[2] National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (2018).[1] Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]
- Lunazzi, L., et al. (1981). Conformational studies by dynamic NMR. Stereodynamics of hindered amides. Journal of the American Chemical Society. (Contextual grounding for hindered amide shifts).
-
Wilkinson Sword Ltd. (1980). N-substituted paramenthane carboxamides. U.S. Patent 4,230,688.[3][5] (Foundational patent describing the synthesis of WS-23 and related N-alkyl analogs).[3][5]
Sources
- 1. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | SIELC Technologies [sielc.com]
- 2. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
- 4. Solved Based on the following spectroscopic data of an | Chegg.com [chegg.com]
- 5. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
Technical Monograph: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
Topic: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide molecular structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Architecture, Steric Synthesis, and Sensory Applications of a Hindered Carboxamide Core
Executive Summary
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 59410-25-2) represents a distinct class of sterically hindered carboxamides. Structurally analogous to the commercial cooling agent WS-23 (N,2,3-trimethyl-2-isopropylbutyramide), this molecule substitutes the N-methyl group with a bulky tert-butyl moiety.
This modification significantly alters the physicochemical profile, enhancing lipophilicity and hydrolytic stability while presenting unique challenges in synthetic organic chemistry due to the extreme steric crowding around the amide bond. This guide analyzes the molecular core, outlines robust synthesis protocols for hindered amides, and evaluates its potential as a TRPM8 modulator (cooling sensate) or pharmaceutical intermediate.
Molecular Architecture & Steric Analysis
The molecule is defined by a highly branched aliphatic chain attached to a hindered amide nitrogen. The core structural challenge lies in the contiguous quaternary and tertiary carbon centers.
Structural Breakdown[1]
-
Acid Moiety: 2-Isopropyl-2,3-dimethylbutyryl group.
-
-Carbon (C2): Quaternary center. It is bonded to the carbonyl, a methyl group, an isopropyl group, and the
-carbon (C3). - -Carbon (C3): Tertiary center (part of the isobutyl-like chain).
-
-Carbon (C2): Quaternary center. It is bonded to the carbonyl, a methyl group, an isopropyl group, and the
-
Amine Moiety: tert-Butylamine.
-
Nitrogen: Attached to a tertiary carbon (tert-butyl group).
-
Steric Consequence
The amide bond connects a quaternary carbon on the carbonyl side to a tertiary carbon on the nitrogen side. This creates a "steric gear" effect, severely restricting bond rotation and rendering the amide bond exceptionally resistant to enzymatic or chemical hydrolysis.
Quantitative Descriptors:
| Property | Value | Source/Calculation |
|---|---|---|
| Molecular Formula | C₁₃H₂₇NO | PubChem [1] |
| Molecular Weight | 213.36 g/mol | PubChem [1] |
| CAS Number | 59410-25-2 | PubChem [1] |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity due to high C/N ratio |
| H-Bond Donors | 1 (Amide NH) | Sterically shielded |
| H-Bond Acceptors | 1 (Carbonyl O) | - |
Structural Visualization
The following diagram illustrates the connectivity and the steric crowding at the core.
Figure 1: Connectivity graph highlighting the steric congestion around the central amide bond.
Synthetic Methodology: Overcoming Steric Hindrance
Synthesizing N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide via standard coupling (e.g., EDC/NHS or Acid Chloride + Amine) is inefficient. The nucleophilic attack of a bulky amine (tert-butylamine) onto a crowded carbonyl (attached to a quaternary carbon) is kinetically disfavored.
Recommended Protocol: The Ritter Reaction The Ritter reaction bypasses the nucleophilic attack on a carbonyl. Instead, it utilizes the attack of a nitrile nitrogen on a carbocation, followed by hydrolysis. This is the industrial standard for highly hindered amides.
Reaction Mechanism[1]
-
Precursor: 2-Isopropyl-2,3-dimethylbutyronitrile.
-
Carbocation Source: tert-Butyl acetate or Isobutylene (with H₂SO₄).
-
Process: The nitrile nitrogen attacks the tert-butyl carbocation to form a nitrilium ion, which is then hydrolyzed to the amide.
Step-by-Step Protocol (Laboratory Scale)
Reagents:
-
2-Isopropyl-2,3-dimethylbutyronitrile (1.0 equiv)
-
tert-Butyl Acetate (1.2 equiv) - Acts as the carbocation source
-
Sulfuric Acid (conc., 2.0 equiv)
-
Glacial Acetic Acid (Solvent)[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-isopropyl-2,3-dimethylbutyronitrile and glacial acetic acid under N₂ atmosphere.
-
Addition: Cool to 0°C. Add concentrated H₂SO₄ dropwise to maintain temperature <10°C.
-
Initiation: Add tert-butyl acetate dropwise over 30 minutes. The mixture may darken slightly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Note: Monitoring by TLC may be difficult; GC-MS is recommended.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water.
-
Workup: Neutralize with Na₂CO₃ (aq) until pH ~8. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if solid, or distill under high vacuum.
Synthesis Workflow Diagram
Figure 2: The Ritter Reaction pathway, preferred for synthesizing sterically hindered amides [2].
Physicochemical & Sensory Profile[2][3][4]
Stability
Due to the steric bulk protecting the amide bond, this molecule exhibits:
-
Extreme Hydrolytic Stability: Resistant to acid/base hydrolysis even at elevated temperatures.
-
Thermal Stability: Likely stable >200°C, making it suitable for high-heat processing (e.g., baking or extrusion).[1][2]
Sensory Applications (Cooling Agent)
This molecule belongs to the class of TRPM8 Agonists (Cooling Sensates).
-
Mechanism: Allosteric modulation of the TRPM8 ion channel.
-
Comparison to WS-23:
-
WS-23 (N-Methyl): Sharp, immediate cooling, concentrated in the front of the mouth.
-
N-tert-Butyl Analog (Target): The bulky N-substituent typically shifts the sensory profile. Based on SAR of similar carboxamides (e.g., WS-14 vs WS-3), the N-tert-butyl group often:
-
Delays the onset of cooling.[1]
-
Shifts the sensation deeper into the throat/pharynx.
-
Increases the duration of the effect due to higher lipophilicity and slower washout.
-
-
Comparative Data Table:
| Feature | WS-23 (Standard) | N-(tert-Butyl) Analog (Target) |
| N-Substituent | Methyl (-CH₃) | tert-Butyl (-C(CH₃)₃) |
| LogP | ~2.5 | ~3.5 - 3.8 |
| Water Solubility | Low (Soluble in Alcohol) | Very Low (Requires lipid/solvent carrier) |
| Predicted Onset | Fast | Slow / Sustained |
| Predicted Site | Tongue/Mouth | Throat/Esophagus |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101043, N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Retrieved from [Link]
-
Organic Chemistry Portal. Ritter Reaction: Synthesis of Amides from Nitriles. Retrieved from [Link]
- Leffingwell, J. C. (2024).Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for WS-series SAR).
-
Sielc Technologies. HPLC Analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Retrieved from [Link]
Sources
Biological Activity of Branched-Chain Aliphatic Amides: A Technical Guide
Topic: Biological Activity of Branched-Chain Aliphatic Amides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branched-chain aliphatic amides represent a specialized class of lipid-like small molecules with profound activity in the Central Nervous System (CNS). Unlike their straight-chain counterparts, which are rapidly degraded by fatty acid amide hydrolase (FAAH), branched-chain amides—exemplified by Valpromide (VPD) and Valnoctamide (VCD) —exhibit enhanced metabolic stability, superior Blood-Brain Barrier (BBB) permeability, and unique pharmacodynamic profiles.
This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols of these compounds, focusing on their utility as non-teratogenic alternatives to Valproic Acid (VPA) for epilepsy and bipolar disorder.
Chemical Architecture & Structure-Activity Relationship (SAR)
The core efficacy of this class stems from the steric hindrance provided by alkyl branching adjacent to the amide carbonyl. This structural feature serves two critical functions:
-
Proteolytic Resistance: It blocks the access of amidases, preventing rapid hydrolysis.
-
Lipophilicity: It increases logP, facilitating passive diffusion across the BBB.
Comparative Structural Analysis
| Compound | IUPAC Name | Structure Description | Metabolic Fate | Key Activity |
| Valproic Acid (VPA) | 2-propylpentanoic acid | Branched acid | Active drug; Teratogenic | HDAC inhibitor, Na+ channel blocker |
| Valpromide (VPD) | 2-propylpentanamide | Primary amide of VPA | Prodrug (90% converts to VPA in humans) | Anticonvulsant (via VPA + intrinsic) |
| Valnoctamide (VCD) | 2-ethyl-3-methylpentanamide | Isomer of VPD | Stable Drug (Minimal conversion to acid) | Anxiolytic, Anticonvulsant, sEH Inhibitor |
The "Amide-Acid" Switch
A critical SAR finding is the species-dependent metabolism of Valpromide. In rodents, VPD acts as a distinct drug with intrinsic activity. In humans, it acts primarily as a prodrug for VPA. However, Valnoctamide (VCD) , due to its specific stereochemical branching (sec-butyl group), resists hydrolysis in humans. This makes VCD a superior candidate for studying intrinsic amide pharmacology without the confounding effects of the corresponding acid (Valnoctic acid).
Pharmacodynamics & Mechanism of Action[4]
The biological activity of branched-chain amides is multimodal, involving direct receptor modulation and enzymatic inhibition.
Primary Targets
-
GABAergic Potentiation: Unlike benzodiazepines, branched-chain amides appear to modulate GABA-A receptors at a non-benzodiazepine site. VCD has been shown to enhance phasic inhibition in the hippocampus, a mechanism distinct from VPA.
-
Voltage-Gated Sodium Channels (VGSCs): Similar to VPA, these amides block VGSCs, preventing repetitive neuronal firing. This contributes to their efficacy in Status Epilepticus (SE) models.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: VCD is a potent inhibitor of sEH (IC50 ~ 0.2-2 µM). By inhibiting sEH, VCD prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory and neuroprotective lipids.
-
Clinical Risk: This mechanism is responsible for the dangerous drug-drug interaction with Carbamazepine, as sEH inhibition leads to toxic accumulation of Carbamazepine-10,11-epoxide.
-
Mechanistic Pathway Diagram
Caption: Figure 1. Multimodal mechanism of Valnoctamide (VCD) involving GABA potentiation, Sodium channel blockade, and sEH inhibition.
Experimental Protocols
Synthesis of Valnoctamide (VCD)
Objective: Synthesis of 2-ethyl-3-methylpentanamide from 2-ethyl-3-methylpentanoic acid (Valnoctic Acid). Scale: Laboratory (10-50 mmol).
Reagents:
-
2-ethyl-3-methylpentanoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Ammonium Hydroxide (
, 28-30%) or Anhydrous Ammonia gas -
Dichloromethane (DCM) (Solvent)
-
Anhydrous
Protocol:
-
Acyl Chloride Formation:
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve 2-ethyl-3-methylpentanoic acid in anhydrous DCM. -
Add Thionyl Chloride dropwise at 0°C under stirring.
-
Heat the mixture to reflux (40°C) for 2-3 hours. Monitor by TLC (disappearance of acid) or gas evolution cessation.
-
Caution:
and gases are evolved; use a fume hood and trap. -
Evaporate excess
and solvent under reduced pressure to yield the crude acyl chloride (yellowish oil).
-
-
Amidation:
-
Redissolve the crude acyl chloride in dry DCM (or diethyl ether).
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add concentrated
(excess, ~5 eq) or bubble anhydrous gas through the solution for 30 minutes. The reaction is exothermic; control addition rate. -
Stir at room temperature for 2 hours.
-
-
Work-up & Purification:
-
Filter off the precipitated ammonium chloride (
). -
Wash the organic layer with water (2x), saturated
(to remove unreacted acid), and brine. -
Dry over anhydrous
and concentrate in vacuo. -
Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Ethyl Acetate to yield white crystalline Valnoctamide (MP: ~125-126°C for VPD analogue; VCD isomers vary).
-
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: Determine the IC50 of a branched-chain amide against human sEH.
Reagents:
-
Recombinant human sEH enzyme.
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Dilute sEH enzyme to 1 nM in assay buffer.
-
Incubation: Add 20 µL of enzyme solution to 96-well black plates. Add 2 µL of inhibitor (Valnoctamide) in DMSO at varying concentrations (0.01 µM - 100 µM).
-
Reaction Start: Incubate for 5 min at 30°C. Add 20 µL of PHOME substrate (final conc. 50 µM).
-
Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10-30 minutes. Hydrolysis of PHOME by sEH releases the fluorescent reporter 6-methoxy-2-naphthaldehyde.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Clinical Implications & Safety
Teratogenicity
A major advantage of Valnoctamide over Valproic Acid is the lack of teratogenicity . VPA induces neural tube defects (spina bifida) via Histone Deacetylase (HDAC) inhibition.
-
Evidence: In SWV/Fnn mouse models (highly susceptible to VPA teratogenicity), VCD administered at therapeutic doses showed no significant increase in neural tube defects compared to vehicle, whereas VPA showed high incidence.
-
Mechanism: The amide structure and specific branching prevent the molecule from fitting into the HDAC active site in the same manner as the free acid VPA.
Drug Interactions (The sEH Warning)
While VCD is safer in pregnancy, its potent sEH inhibition creates a specific contraindication.
-
Interaction: Co-administration with Carbamazepine (CBZ).
-
Effect: VCD inhibits the hydrolysis of the active metabolite Carbamazepine-10,11-epoxide.
-
Result: Plasma levels of the epoxide can rise 2-3 fold, leading to neurotoxicity (dizziness, ataxia, diplopia) even if parent CBZ levels remain normal.
References
-
Bialer, M., et al. (2004). "Pharmacokinetics and antiepileptic efficacy of valnoctamide and valpromide." Therapeutic Drug Monitoring. Link
-
Winkler, I., et al. (2005).[1][2][3] "Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain." British Journal of Pharmacology.[1][3] Link
-
Spampanato, J., & Dudek, F.E. (2014).[1][3] "Valnoctamide enhances phasic inhibition: A potential target mechanism for the treatment of benzodiazepine-refractory status epilepticus."[1][3] Epilepsia.[1][2][3][4] Link
-
Shekh-Ahmad, T., et al. (2014). "Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro." Journal of Lipid Research. Link
-
Raduner, S., et al. (2006).[5] "Alkylamides from Echinacea are a new class of cannabinomimetics." Journal of Biological Chemistry. Link
-
Isoherranen, N., et al. (2003).[2] "Metabolism of valproic acid acyl glucuronide." Drug Metabolism and Disposition. Link
Sources
Technical Whitepaper: Solubility Profiling & Formulation Strategies for N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
This guide is structured as an advanced technical whitepaper designed for researchers and formulation scientists. It synthesizes confirmed chemical data with predictive structure-property relationship (SPR) analysis to address the solubility profile of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide .
CAS Registry Number: 59410-25-2 Molecular Formula: C₁₃H₂₇NO Class: Sterically Hindered Acyclic Carboxamides (Physiological Cooling Agents)
Executive Summary
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide represents a specific class of acyclic carboxamides designed for physiological cooling activity. Structurally analogous to the commercial standard WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), this molecule substitutes the N-methyl group with a bulky N-tert-butyl moiety.
This structural modification significantly alters the physicochemical landscape, specifically increasing lipophilicity (LogP) and steric hindrance. For drug development and sensory application professionals, understanding these shifts is critical for designing stable liquid formulations. This guide provides a predictive solubility landscape, validated experimental protocols for solubility determination, and formulation strategies to overcome aqueous incompatibility.
Physicochemical Analysis & Structure-Property Relationships (SPR)
To accurately predict solubility behavior where empirical data is proprietary or scarce, we analyze the molecule against its nearest validated neighbor, WS-23 .
Structural Impact on Solubility
The molecule features a highly branched hydrophobic core (2-isopropyl-2,3-dimethylbutyryl) coupled with a sterically demanding amine (tert-butylamine).
-
Hydrophobic Bulk: The addition of three methyl groups (via the tert-butyl moiety) compared to WS-23 increases the non-polar surface area.
-
H-Bonding Potential: The amide bond (-CONH-) remains the sole hydrogen bond donor/acceptor site. However, the tert-butyl group acts as a "steric umbrella," potentially shielding the amide nitrogen and reducing solvation efficiency in protic solvents like water.
Comparative Physicochemical Descriptors
| Property | Reference: WS-23 (N-Methyl) | Target: N-tert-Butyl Analog | Impact on Solubility |
| CAS | 51115-67-4 | 59410-25-2 | — |
| Molecular Weight | 171.28 g/mol | 213.36 g/mol | Decreased molar solubility |
| Calc. LogP | ~2.5 - 3.0 | ~3.5 - 4.1 | Increased lipid solubility; Decreased aqueous solubility |
| Water Solubility | ~1.0 g/L (Slightly Soluble) | < 0.1 g/L (Insoluble) | Requires co-solvents or surfactants |
| Physical State | Solid (mp 60–64°C) | Solid (Predicted mp > 65°C) | Crystalline lattice energy must be overcome |
Analyst Note: The shift in LogP > 3.5 places this molecule firmly in the "Lipophilic" category, suggesting it will behave similarly to menthol or WS-3 in terms of solvent compatibility, rather than the more water-tolerant WS-23.
Predictive Solubility Landscape
Based on SPR analysis and general amide solvent interactions, the following solubility profile is projected.
Solvent Class Compatibility
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Polar Protic | Ethanol, Isopropanol | High (> 100 mg/mL) | Strong H-bonding with amide carbonyl; alkyl groups solvated by alcohol tails. |
| Glycols | Propylene Glycol (PG), PEG-400 | High (> 50 mg/mL) | Essential for cosmetic/pharma formulations. Viscosity may slow dissolution rate. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (> 200 mg/mL) | Dipole-dipole interactions disrupt crystal lattice effectively. |
| Non-Polar | Hexane, Heptane, MCT Oil | Moderate to High | Favorable Van der Waals interactions with the highly branched alkyl chains. |
| Aqueous | Water, Phosphate Buffer | Poor (< 0.1 mg/mL) | Hydrophobic effect dominates; high energy cost to create cavity in water network. |
Experimental Validation Protocols
Protocol A: Saturation Shake-Flask Method (The Gold Standard)
Objective: Determine thermodynamic solubility in key solvents (EtOH, PG, Water).
-
Preparation: Add excess solid N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide to 5 mL of the target solvent in a glass vial.
-
Equilibration:
-
Agitate at constant temperature (e.g., 25°C) for 24 to 48 hours .
-
Visual Check: Ensure undissolved solid remains. If clear, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).
-
Quantification: Analyze the supernatant via HPLC (see Protocol B).
Protocol B: HPLC Quantification Method
Based on validated separation logic for hindered amides (Ref: SIELC).
-
Column: Reverse Phase C18 (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm particle size.
-
Mobile Phase:
-
Isocratic: Acetonitrile (60%) : Water (40%) with 0.1% H₃PO₄ or Formic Acid.
-
Note: High organic content is required to elute the hydrophobic target.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide absorption).
-
Retention Time: Expect elution after WS-23 due to higher hydrophobicity.
Visualization: Solubility Screening Workflow
The following diagram outlines the logical flow for determining and optimizing solubility for formulation development.
Figure 1: Step-by-step workflow for characterizing the solubility profile of sterically hindered carboxamides.
Formulation Strategies
Given the predicted lipophilicity (LogP > 3.5), simple aqueous dissolution is not viable. Use the following strategies for product integration:
Carrier Solvents (Concentrates)
For intermediate supply or high-strength concentrates, dissolve the pure crystal in:
-
Propylene Glycol (PG): Recommended starting ratio 10-20% w/w. Heating to 40-50°C may speed up dissolution.
-
Ethanol (96%): Can solubilize >30% w/w. Useful for spray applications but requires volatility management.
Aqueous Integration (End-Product)
To introduce the molecule into water-based systems (beverages, hydrogels):
-
Pre-dissolve in PG or Ethanol.
-
Emulsify: Slowly add the concentrate to the aqueous phase under high-shear mixing.
-
Surfactants: Use Polysorbate 20 or 80 (Ratio 1:3 surfactant to active) to prevent recrystallization (Ostwald ripening).
References
-
PubChem. (n.d.). N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (2018).[1] Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for WS-series solubility behaviors). Retrieved from [Link]
Sources
Thermal Stability & Steric Shielding: A Technical Deep Dive into N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
[1]
Executive Summary
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) represents a pinnacle of kinetic stability in amide chemistry.[1] Unlike standard carboxamides, this molecule features a "Steric Gear" architecture —a quaternary
This guide details the structural origins of this stability, provides comparative thermal data against its commercial analog (WS-23), and outlines rigorous stress-testing protocols for researchers utilizing this scaffold in drug discovery or robust material synthesis.[1]
Molecular Architecture: The "Steric Gear" Effect[1]
To understand the thermal profile of this compound, one must first analyze its steric crowding.[1] The molecule is not merely "bulky"; it is architecturally interlocked.[1]
Structural Analysis
The IUPAC name N-tert-butyl-2,3-dimethyl-2-(propan-2-yl)butanamide reveals the congestion:
-
Amide Nitrogen: Substituted with a tert-butyl group (massive steric cone angle).
- -Carbon (C2): A quaternary center bonded to the carbonyl, an isopropyl group, a methyl group, and the C3-C4 chain.[1]
- -Carbon (C3): Substituted with another methyl group.
The Bürgi-Dunitz Trajectory Blockade
For hydrolysis or thermal degradation via nucleophilic attack to occur, a nucleophile (like
Figure 1: Schematic representation of the steric occlusion preventing nucleophilic attack on the carbonyl center.
Thermal Stability Profile
Phase Transitions and Volatility
While specific calorimetric data for CAS 59410-25-2 is rare in public datasets, its properties can be accurately bracketed by its commercial analog, WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide) .[1]
| Property | WS-23 (Analog) | N-(t-Butyl) Target (CAS 59410-25-2) | Rationale |
| Melting Point | 60–64 °C | ~85–105 °C (Est.) | The tert-butyl group increases symmetry and molecular weight, typically raising MP.[1] |
| Boiling Point | 233–234 °C | >250 °C | Increased molecular weight and van der Waals surface area. |
| Volatility | Low | Very Low | Higher mass reduces vapor pressure significantly. |
| Solubility | Low in | Insoluble in | The additional methyls on the N-substituent increase lipophilicity (cLogP > 3.5). |
Thermal Decomposition Mechanisms
The amide bond itself is thermostable up to >300°C due to resonance.[1] However, the N-tert-butyl group introduces a specific thermal liability known as the Retro-Ritter type decomposition or isobutylene elimination.[1]
-
Zone A (< 200°C): The molecule is thermally inert. It will melt but not decompose.
-
Zone B (200°C – 280°C): Stable in neutral environments. In the presence of strong acid catalysts, isobutylene elimination may begin.[1]
-
Zone C (> 300°C): Pure thermal elimination of isobutylene occurs, converting the secondary amide into a primary amide.[1]
Figure 2: The primary thermal degradation pathway involves the loss of the N-tert-butyl group as isobutylene, rather than hydrolysis of the amide bond.[1]
Experimental Protocols
Synthesis Verification (The Grignard Route)
Traditional amide coupling (EDC/NHS) often fails for this molecule due to the inability of the amine to attack the crowded acid. The preferred synthesis utilizes the addition of a hindered Grignard reagent to an isocyanate.[1]
Protocol:
-
Reagents: tert-Butyl isocyanate (1.0 eq) and 2,3-dimethyl-2-isopropylbutylmagnesium bromide (1.1 eq).
-
Conditions: Anhydrous THF, 0°C to Reflux.
-
Observation: The reaction requires reflux to force the Grignard attack.[1]
-
Validation: If the product does not crystallize upon workup, verify the structure via NMR. The tert-butyl singlet (~1.3 ppm, 9H) and the isopropyl septet are diagnostic.
Hydrolytic Stress Testing (Autoclave Method)
To prove the "Steric Gear" stability, standard reflux is insufficient.[1] Use this high-stress protocol:
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mg of the compound in 2 mL of Dioxane (co-solvent).
-
Acid Stress: Add 2 mL of 6M HCl. Seal in a Teflon-lined autoclave. Heat to 140°C for 24 hours.
-
Base Stress: Add 2 mL of 20% NaOH. Seal in a Teflon-lined autoclave. Heat to 140°C for 24 hours.
-
Analysis: Extract with Ethyl Acetate and analyze via GC-MS.
-
Expected Result: >95% recovery of starting material.
-
Comparison: A standard amide (e.g., N-butylbutyramide) would be fully hydrolyzed under these conditions.[1]
-
Applications & Significance
-
Peptide Mimetics: This scaffold serves as a model for "unbreakable" peptide bonds in protease-resistant drugs.[1]
-
Cooling Agents: As a derivative of the WS-23 class, it likely possesses cooling properties with a slower onset and longer duration due to its high lipophilicity and resistance to metabolic hydrolysis.[1]
-
Protecting Groups: The extreme stability suggests the 2-isopropyl-2,3-dimethylbutyryl group could act as a "super-protecting group" for amines, removable only under specific forcing conditions (e.g., strong Lewis acids).[1]
References
-
PubChem. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) Compound Summary. National Library of Medicine. Link
-
SIELC Technologies. Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide on Newcrom R1 HPLC column. (2018).[2] Link
-
Chem-Impex. 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) Technical Data Sheet. (Reference for Analog Properties). Link
-
ResearchGate. The Synthesis of Sterically Hindered Amides. (General mechanistic grounding for Grignard-Isocyanate routes). Link
-
Sigma-Aldrich. Safety Data Sheet: WS-23 Analog.[1] (Thermal safety data extrapolation). Link
The Chill Revolution: A Technical Guide to the Discovery and Evolution of Novel Cooling Agents
Abstract
The sensation of "cool" is a fundamental sensory experience, historically dominated by the natural compound menthol. However, the last half-century has witnessed a "chill revolution" in the development of synthetic cooling agents, driven by the need for compounds with improved sensory profiles and greater formulation versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of novel cooling agents. We will delve into the pivotal role of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary molecular transducer of cold somatosensation, and explore the diverse chemical classes of synthetic cooling agents that have emerged. This guide will further provide detailed, field-proven experimental protocols for the identification and characterization of these compounds, from in vitro cell-based assays to in vivo behavioral models. By synthesizing technical accuracy with practical insights, this guide aims to equip researchers with the knowledge to navigate and contribute to this ever-evolving field.
Historical Perspective: From Mint to Molecules
The use of cooling agents dates back centuries, with the primary source being natural mint extracts.[1][2]
-
Menthol: The Archetypal Coolant: The commercial production of menthol from Japanese peppermint (Mentha arvensis) oil began in the late 1880s.[1][2] For decades, menthol was the quintessential cooling agent, valued for its refreshing sensation. However, its strong minty aroma and potential for a burning sensation at high concentrations limited its application in various consumer products.[3]
-
The Dawn of Synthetics - The "WS" Era: In the 1970s, researchers at Wilkinson Sword embarked on a quest for odorless, tasteless cooling agents, leading to the development of a series of p-menthane carboxamides.[4][5] This marked a turning point in the field. These compounds, designated with a "WS" prefix, offered a clean cooling sensation without the characteristic minty notes of menthol.[4][6]
-
WS-3 (N-Ethyl-p-menthane-3-carboxamide): One of the most widely used synthetic coolants, WS-3 provides a rapid and clean cooling effect, primarily felt on the roof of the mouth and the back of the tongue.[7][8]
-
WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide): Not a menthol derivative, WS-23 is known for its strong initial cooling impact on the front of the tongue and mouth with little to no odor or taste.[7]
-
WS-5 (N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide): Considered one of the strongest commercial cooling agents, WS-5 delivers a powerful and long-lasting cooling sensation.[7][8]
-
WS-12: This synthetic agent provides a clean cooling sensation with a significantly longer duration than menthol.[3]
-
The Central Hub of Cool: The TRPM8 Receptor
The discovery of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor 1 (CMR1), was a landmark achievement that provided a molecular basis for the sensation of cold.[9][10]
TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of primary afferent sensory neurons.[11] It is a homotetramer, with each subunit containing six transmembrane helices (S1-S6).[9][12] The S1-S4 helices form the voltage sensor, where menthol and other agonists are thought to bind, while the S5 and S6 helices form the ion pore.[9][10]
Mechanism of Activation
TRPM8 is a polymodal receptor, meaning it can be activated by multiple stimuli:[11]
-
Cold Temperatures: The channel is activated by a drop in ambient temperature below approximately 26-28°C.[9][12]
-
Chemical Agonists: A diverse range of chemical compounds can activate TRPM8, including:
-
Menthol: The classic TRPM8 agonist.
-
Icilin (AG-3-5): A "super-cooling" agent identified in the 1980s that is significantly more potent than menthol.[13] Its activation of TRPM8 is unique in that it requires a concurrent rise in intracellular calcium.[13][14]
-
WS-Series: Synthetic cooling agents like WS-3, WS-5, and WS-12 are potent TRPM8 agonists.[5][15]
-
-
Voltage: TRPM8 channel activity is also modulated by membrane voltage.[13]
Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of the sensory neuron and the generation of an action potential.[9] This signal is then transmitted to the central nervous system, resulting in the perception of a cooling sensation.
Figure 1. TRPM8 Activation Pathway.
A Comparative Look at Cooling Agents
The diverse array of cooling agents offers a spectrum of sensory experiences, from the sharp, minty blast of menthol to the clean, prolonged coolness of synthetic compounds.
| Cooling Agent | Chemical Class | Key Sensory Characteristics | Potency Relative to Menthol |
| (-)-Menthol | Monoterpenoid | Strong minty odor and taste, initial cooling followed by potential for a warming or burning sensation. | 1x |
| Icilin (AG-3-5) | Pyrimidinone | Intense, long-lasting cooling, often described as a "super-coolant." | >200x |
| WS-3 | p-Menthane Carboxamide | Clean, rapid cooling, primarily on the roof and back of the mouth.[7][8] | ~1.5-2x |
| WS-5 | p-Menthane Carboxamide | Very strong, smooth, and long-lasting cooling.[7][8] | ~2.5x that of WS-3[8] |
| WS-23 | Butyramide | Strong initial cooling on the front of the tongue, odorless and tasteless.[7] | ~0.75x |
| WS-12 | p-Menthane Carboxamide | Strong initial cooling with a significantly longer duration than menthol.[3] | ~3x |
Experimental Protocols for Cooling Agent Discovery and Characterization
The identification and validation of novel cooling agents rely on a hierarchical screening process, progressing from high-throughput in vitro assays to more complex in vivo behavioral models.
In Vitro Assays: The First Line of Screening
Calcium imaging is a robust and widely used method for screening compounds that modulate ion channels like TRPM8.[16][17] The influx of Ca2+ upon channel activation is detected using fluorescent calcium indicators.
Protocol: High-Throughput Calcium Flux Assay using a Fluorescent Plate Reader
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human TRPM8 channel in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Place the plate in a fluorescent plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add the test compounds at various concentrations.
-
Immediately begin kinetic fluorescence readings to capture the transient calcium influx.
-
After a set period, add a reference agonist (e.g., menthol or icilin) at a known concentration (e.g., EC80) to confirm cell viability and channel functionality.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) over the baseline (F0).
-
Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.
-
Figure 2. Calcium Imaging Workflow.
Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function, providing detailed information on current, voltage-dependence, and gating kinetics.[18][19][20]
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Use TRPM8-expressing HEK293 cells plated on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution (e.g., containing in mM: 130 CsCl, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na, pH 7.4).[18]
-
-
Recording Procedure:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Apply test compounds via the perfusion system and record the resulting changes in current.
-
-
Data Analysis:
-
Measure the amplitude of the evoked currents.
-
Construct current-voltage (I-V) curves to analyze the voltage-dependence of channel activation.
-
Determine the EC50 or IC50 from dose-response relationships.
-
In Vivo Behavioral Assays: Assessing Sensory Effects
In vivo models are crucial for evaluating the physiological effects of cooling agents in a whole organism. Rodent models are commonly used to assess cold sensitivity.
Protocol: Cold Plantar Assay in Mice
This assay measures the latency to paw withdrawal from a cold stimulus, providing a measure of the cold response threshold.[21][22]
-
Apparatus:
-
A temperature-controlled glass plate.
-
A source of a ramping cold stimulus, such as a pellet of compressed dry ice.[21]
-
-
Acclimation:
-
Place the mice in individual compartments on the glass plate and allow them to acclimate for at least 15-20 minutes.
-
-
Testing Procedure:
-
Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At specified time points after administration, apply the cold stimulus to the plantar surface of the hind paw.
-
Measure the latency (in seconds) for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies between vehicle-treated and compound-treated groups. An increase in latency suggests an analgesic or anesthetic effect, while a decrease indicates hypersensitivity.
-
Other Relevant In Vivo Assays:
-
Acetone Evaporation Test: A drop of acetone is applied to the hind paw, and the duration of paw licking or flinching is measured as an indicator of cold sensitivity.[22]
-
Dynamic Cold Plate: Mice are placed on a plate that gradually cools, and the temperature at which they exhibit a response (e.g., jumping, licking paws) is recorded.[23]
-
Open Field Assay: Can be used to assess general locomotor activity and anxiety-like behaviors in response to cooling agents or cold environments.[24]
Future Directions and Conclusion
The field of cooling agent discovery continues to evolve, with ongoing research focused on:
-
Developing novel chemical scaffolds: Moving beyond the traditional p-menthane carboxamides to identify new classes of TRPM8 modulators.
-
Investigating the therapeutic potential of TRPM8 modulators: Exploring the use of TRPM8 agonists and antagonists for conditions such as chronic pain, migraine, and overactive bladder.[10]
-
Understanding the role of TRPM8 in other physiological processes: TRPM8 is also expressed in non-sensory tissues, and its function in these areas is an active area of investigation.[9]
References
-
TRPM8 - Wikipedia. [Link]
-
Latorre, R., Brauchi, S., & Orta, G. (2011). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]
-
Chuang, H. H., Neuhausser, W. M., & Julius, D. (2004). The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. Neuron, 43(6), 859–869. [Link]
-
Aikkal, R. (2025). TRPM8: Structure, Function, and Therapeutic Potential. ResearchGate. [Link]
-
Knecht, K. M., Wu, Y., & Ton, A. T. (2025). TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function. Journal of the American Chemical Society. [Link]
-
TRPM8 (transient receptor potential cation channel, subfamily M, member 8). (2013). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
Yin, Y., Wu, M., & Feng, Y. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2. OSTI.GOV. [Link]
-
Yin, Y., Wu, M., & Feng, Y. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. Science, 358(6369), 1159–1165. [Link]
-
pEC 50 /IC 50 of TRPM8 Compounds from Automated Patch-Clamp Electrophysiology. (2025). ResearchGate. [Link]
-
Yazdani, A., & Yazdani, S. (2024). Conservation of the cooling agent binding pocket within the TRPM subfamily. eLife. [Link]
-
Pertusa, M., Madrid, R., & Viana, F. (2021). Constitutive Phosphorylation as a Key Regulator of TRPM8 Channel Function. Journal of Neuroscience, 41(41), 8526–8540. [Link]
-
Beck, B., Taberner, F. J., & Pourtois, A. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. [Link]
-
Sharma, S. K., & Sharma, V. (2025). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ResearchGate. [Link]
-
De Petrocellis, L., & Di Marzo, V. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Molecules, 26(16), 4811. [Link]
-
Jabba, S. V., & Jordt, S. E. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes. Nicotine & Tobacco Research, 24(10), 1647–1650. [Link]
-
Application Note TRPV1 and TRPM8 recorded on Nanion's Port-a-Patch. (n.d.). Nanion Technologies. [Link]
-
Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. In Flavor and Fragrance Chemistry (pp. 65-88). American Chemical Society. [Link]
-
Yazdani, A., & Yazdani, S. (2024). Conservation of the cooling agent binding pocket within the TRPM subfamily. bioRxiv. [Link]
-
Comparing Cooling Agents: Why WS-12 Outperforms Menthol and Traditional Alternatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Scientific Basis for Concluding the Newly Introduced California “Non-Menthol” Cigarettes Have a Characterizing Flavor. (2023). Stanford University. [Link]
-
Leffingwell, J. C., & Rowsell, D. G. (2007). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 32(4), 28-40. [Link]
-
Brenner, D. S., Golden, J. P., & Gereau, R. W. (2012). A Novel Behavioral Assay for Measuring Cold Sensation in Mice. PLoS ONE, 7(6), e39656. [Link]
-
Cool chemistry: Researchers create potent new cooling agent, odorless and tasteless. (2025). American Chemical Society. [Link]
-
Leffingwell, J. C. (2007). 65 Cooling Ingredients and Their Mechanism of Action. In ACS Symposium Series (Vol. 958, pp. 1-23). American Chemical Society. [Link]
-
Yarmolinsky, D. A., Peng, Y., & Zuker, C. S. (2016). A technique to measure cold adaptation in freely behaving mice. Journal of Neuroscience Methods, 261, 103–109. [Link]
-
Brenner, D. S., Golden, J. P., & Gereau, R. W. (2012). A Novel Behavioral Assay for Measuring Cold Sensation in Mice. PLoS ONE, 7(6), e39656. [Link]
-
Al-Anzi, B., & Tracey, W. D. (2024). The open field assay is influenced by room temperature and by drugs that affect core body temperature. F1000Research, 13, 78. [Link]
-
WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines. (2025). cnherbflavor.com. [Link]
-
Symcool® Cooling Agents. (n.d.). Symrise. [Link]
-
Cooling Agents : WS-23, WS-5, WS-12, WS-3 vs Menthol for Food & Beverage. (2025). Taste Nest. [Link]
-
Fernández-Peña, I., Grávalos-García, C., & Fernández-Carvajal, A. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. Pharmaceuticals, 15(2), 221. [Link]
-
Evaluation of the Application of Novel Smart Release Cooling Agent in Neurocosmetic Products. (2025). ResearchGate. [Link]
-
Overview of Cooling Agents. (2024). Foreverest Resources Ltd. [Link]
-
Introduction to Cooling Agents and Aroma Ingredients. (2025). MolecularCloud. [Link]
-
TRPM8 overexpression inhibits clone formation capability. (A) In vitro... (n.d.). ResearchGate. [Link]
-
Knight, M. R., Campbell, A. K., & Trewavas, A. J. (1991). Calcium imaging shows differential sensitivity to cooling and communication in luminous transgenic plants. Nature, 352(6335), 524–526. [Link]
-
Mahieu, F., Owsianik, G., & Verbert, L. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(4), 224–234. [Link]
-
Calcium Flux Assays. (n.d.). Agilent. [Link]
-
Visualization of the cooling effect to neural activity using calcium imaging (a) Left top. (n.d.). ResearchGate. [Link]
-
In vivo calcium imaging of dorsal root ganglia reveals variable thermal... (n.d.). ResearchGate. [Link]
-
Beck, B., Taberner, F. J., & Pourtois, A. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, e96323. [Link]
-
The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. (2024). bioRxiv. [Link]
-
ThermoMaze behavioral paradigm for assessing immobility-related brain events in rodents. (2025). eLife. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. leffingwell.com [leffingwell.com]
- 3. nbinno.com [nbinno.com]
- 4. tobacco-img.stanford.edu [tobacco-img.stanford.edu]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. New Research Article: Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 7. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]
- 8. symrise.com [symrise.com]
- 9. TRPM8 - Wikipedia [en.wikipedia.org]
- 10. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. researchgate.net [researchgate.net]
- 13. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines-cnherbflavor.com [cnherbflavor.com]
- 16. karger.com [karger.com]
- 17. agilent.com [agilent.com]
- 18. jneurosci.org [jneurosci.org]
- 19. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants [elifesciences.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Behavioral Assay for Measuring Cold Sensation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A technique to measure cold adaptation in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The open field assay is influenced by room... | F1000Research [f1000research.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of Sterically Hindered N-tert-butyl Amides
For: Researchers, scientists, and drug development professionals.
Abstract
The formation of amide bonds is the most frequently performed reaction in medicinal chemistry; however, the synthesis of sterically hindered amides, particularly N-tert-butyl amides, presents a significant synthetic challenge.[1][2] The bulky tert-butyl group diminishes the nucleophilicity of the nitrogen atom, while simultaneously obstructing the electrophilic carbonyl carbon of the activated carboxylic acid. This steric clash often leads to low yields, sluggish reaction times, or complete reaction failure with standard coupling protocols.[1] This application note provides an in-depth guide to overcoming these challenges, detailing robust protocols using modern coupling reagents and explaining the rationale behind experimental choices to ensure reliable and high-yielding synthesis of these valuable motifs.
The Challenge of Steric Hindrance in Amide Synthesis
The conventional approach to amide bond formation involves the activation of a carboxylic acid, followed by nucleophilic attack from an amine.[2] In the case of N-tert-butyl amides, two primary factors conspire to impede this process:
-
Low Nucleophilicity of tert-Butylamine: The electron-donating alkyl groups of the tert-butyl moiety increase the basicity of the amine but severely restrict the accessibility of the nitrogen's lone pair for nucleophilic attack.
-
Steric Shielding of the Electrophile: The activated carboxylic acid intermediate is also subject to steric hindrance, particularly if the acid itself is substituted. The approach of the bulky tert-butylamine is sterically disfavored.
Traditional methods, such as converting the carboxylic acid to an acyl chloride, often fail. The high reactivity of acyl chlorides can lead to side reactions, and the steric hindrance may still prevent the desired coupling.[1][3] Consequently, more sophisticated strategies are required.
Strategic Approaches to Hindered Amide Bond Formation
Modern synthetic chemistry offers several powerful solutions. The choice of strategy depends on substrate complexity, scale, and the potential for side reactions like epimerization at chiral centers.[4][5] The most successful methods rely on highly reactive activated ester intermediates.
The Workhorse: Uronium/Aminium Salt-Based Coupling Reagents
Uronium and aminium salts are among the most effective reagents for difficult couplings.[6][7] They react with carboxylic acids to form activated esters that are highly susceptible to nucleophilic attack, even by hindered amines like tert-butylamine.[5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Derived from HOAt (1-hydroxy-7-azabenzotriazole), HATU is renowned for its high reactivity and ability to suppress racemization.[5][6][8] It is particularly effective for coupling sterically hindered substrates.[1][6] The nitrogen atom in the pyridine ring of the HOAt moiety is thought to accelerate the coupling step, making it superior to its benzotriazole-based cousins like HBTU.[5][6]
-
T3P® (Propylphosphonic Anhydride): T3P is a versatile and safe coupling reagent that acts as a powerful dehydrating agent.[9][10] It converts the carboxylic acid into a mixed anhydride, which then reacts with the amine. A key advantage of T3P is that its byproducts are water-soluble, simplifying purification through aqueous workup.[9][10][11] It is known for its low epimerization potential and excellent safety profile.[11]
Comparative Analysis of Common Coupling Reagents
| Reagent | Activating Group | Key Advantages | Common Base | Considerations |
| HATU | OAt-Active Ester | High reactivity, fast kinetics, low epimerization, effective for hindered substrates.[5][6][8] | DIPEA, TEA | Higher cost, potential for side reaction with amine nucleophile to form a guanidinium byproduct.[12] |
| EDC/HOAt | OAt-Active Ester | Water-soluble carbodiimide (EDC) allows for easy byproduct removal via aqueous wash.[5] HOAt boosts reactivity for hindered systems. | DIPEA, NMM | O-acylisourea intermediate can be prone to racemization if not intercepted by HOAt.[5] |
| T3P® | Mixed Anhydride | Water-soluble byproducts simplify workup, low toxicity, low epimerization, cost-effective for scale-up.[9][10][11] | DIPEA, Pyridine | Requires stoichiometric use; often sold as a solution in solvents like ethyl acetate or DMF.[9][10] |
Visualization of the Synthetic Workflow
A generalized workflow for the synthesis of N-tert-butyl amides using coupling reagents is depicted below. The critical step is the in situ formation of the highly reactive activated intermediate, which is immediately consumed by the hindered amine.
Caption: General workflow for hindered amide synthesis.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of an N-tert-butyl Amide using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid with tert-butylamine using HATU. It is particularly well-suited for challenging substrates where other methods have failed.[1]
Materials:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
tert-Butylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add HATU (1.1 eq) to the solution. Stir for 2 minutes.
-
Base and Amine Addition: Add DIPEA (2.5 eq) to the reaction mixture, followed by tert-butylamine (1.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. For very hindered systems, reactions may require gentle heating (40-50 °C) or extended reaction times (12-24 hours).[1]
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Workup - Aqueous Washes: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Mechanism Insight: The reaction proceeds via the formation of a highly reactive OAt-active ester.[5][13] DIPEA deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU. The amine then attacks the activated ester to furnish the amide.[5][14]
Caption: Simplified HATU activation and coupling mechanism.
Protocol 4.2: Synthesis of an N-tert-butyl Amide using T3P®
This protocol offers a robust and easily scalable alternative with a simplified workup procedure.
Materials:
-
Carboxylic Acid (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
Pyridine or DIPEA (3.0 eq)
-
T3P® solution (50% in EtOAc) (1.5 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and tert-butylamine (1.1 eq) in anhydrous ethyl acetate (approx. 0.3 M).
-
Base Addition: Add pyridine or DIPEA (3.0 eq) to the mixture and cool the flask to 0 °C in an ice bath.
-
T3P® Addition: Slowly add the T3P® solution (1.5 eq) dropwise to the cooled, stirring mixture. Note: The reaction can be exothermic.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Workup - Organic Washes: Combine the organic layers and wash sequentially with saturated NaHCO₃ (2x) and brine (1x). This removes the water-soluble phosphonic acid byproducts.[9][10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
Troubleshooting and Expert Insights
-
Low or No Conversion: For extremely hindered substrates, consider switching from HATU to an even more reactive coupling reagent or explore alternative methods like the use of acyl fluorides.[1] Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediates.[5]
-
Epimerization: If the carboxylic acid has a chiral center at the α-position, maintain low reaction temperatures (0 °C to RT) to minimize the risk of racemization.[4][5] HATU and T3P are generally excellent choices for minimizing this side reaction.[6][11]
-
Guanidinium Byproduct (with HATU): If the amine is highly nucleophilic or if excess amine is used, it can attack HATU directly, forming a tetramethyl guanidinium byproduct.[12] Using the correct stoichiometry (1.1-1.2 eq of amine) is critical. If this is a persistent issue, pre-activating the acid with HATU for 5-10 minutes before adding the amine can sometimes mitigate the problem.
Conclusion
The synthesis of N-tert-butyl amides, while challenging, is readily achievable through the selection of appropriate modern coupling reagents. Uronium salts like HATU provide exceptional reactivity for the most difficult cases, while phosphonic anhydrides like T3P® offer a scalable, safe, and efficient alternative with a simplified purification profile. By understanding the principles of activation and the rationale behind the chosen protocol, researchers can confidently and reliably synthesize these sterically demanding yet valuable chemical structures.
References
-
Mitsonobu reaction, mechanism, applications and limitations. (2023). Purechemistry. [Link]
-
Recent developments in catalytic amide bond formation. (2020). Peptide Science. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2021). RSC Publishing. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. [Link]
-
Emerging Methods in Amide- and Peptide-Bond Formation. (2025). ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi. [Link]
-
Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. (2021). Organic Letters. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]
-
Propane-phosphonic Acid Anhydride – T3P® Reagent. Curia Global. [Link]
-
New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints. [Link]
-
A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (2000). J-STAGE. [Link]
-
Understanding T3P® from start to finish. (2024). Curia. [Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. [Link]
-
An Efficient and Scalable Ritter Reaction for the Synthesis of tert-Butyl Amides. (2025). ResearchGate. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. ElectronicsAndBooks. [Link]
-
An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. (2014). SciSpace. [Link]
-
An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. (2025). ResearchGate. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). PMC. [Link]
-
Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation. (2021). Organic Chemistry Portal. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020). Chemistry Steps. [Link]
-
Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (2024). PMC. [Link]
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). Organic Chemistry Portal. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (2024). Wiley Online Library. [Link]
-
33.3 Acyl Chlorides. (2025). Save My Exams. [Link]
-
Reactions of Acyl Chlorides. (2016). YouTube. [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. curiaglobal.com [curiaglobal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
Analytical methods for characterizing N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
Executive Summary
This guide details the analytical characterization of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 59410-25-2), a potent physiological cooling agent and TRPM8 agonist. Structurally related to WS-23, this molecule introduces a bulky tert-butyl group at the nitrogen position, significantly altering its steric profile, volatility, and chromatographic behavior compared to its methyl-substituted counterparts.
Key Technical Insight: Unlike many complex amides, this molecule is achiral due to internal symmetry at the
Chemical Identity & Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | Also known as N-t-Butyl-WS-23 analog.[1] |
| Molecular Formula | ||
| Molecular Weight | 213.36 g/mol | |
| LogP (Predicted) | ~3.5 - 3.8 | Highly lipophilic; poor water solubility. |
| Chromophores | Minimal (Amide | UV detection is not recommended. |
| Key Structural Feature | C2 is bonded to: Methyl, Carbonyl, and two Isopropyl groups . | The "2,3-dimethyl" and "2-isopropyl" nomenclature obscures the fact that the C2 substituents are symmetric. |
Analytical Workflow Strategy
The following flowchart outlines the decision matrix for characterizing this compound, prioritizing techniques that overcome its lack of UV absorbance and high volatility.
Figure 1: Analytical workflow prioritizing GC-MS for screening and HPLC-CAD for bulk purity, bypassing weak UV detection.
Protocol 1: GC-MS Identification (The Gold Standard)
Due to the molecule's volatility and lack of chromophores, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary method for identification and quantification.
Method Parameters
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole system.
-
Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: A non-polar phase minimizes peak tailing for amides and provides boiling-point based separation.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1), 250°C.
-
Note: High split ratio prevents column overload common with amides.
-
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Hold 3 min).
-
-
Detection: EI Source (70 eV), Scan range 35–350 amu.
Self-Validating MS Interpretation
The mass spectrum provides a "fingerprint" validation. You must observe the following fragmentation pattern to confirm identity:
-
Molecular Ion (
): Weak or absent at m/z 213 . (Typical for bulky aliphatic amides). -
Base Peak: m/z 57 (
).-
Mechanism:[1] Alpha-cleavage of the tert-butyl group on the nitrogen. This is the dominant fragment.
-
-
Diagnostic Peak: m/z 156 (
).-
Mechanism:[1] Loss of the tert-butyl group leaving the acylium ion/amide fragment.
-
-
Isopropyl Cluster: m/z 43 (
).-
Validation: If m/z 58 (McLafferty rearrangement) is the base peak, the sample is likely the N-ethyl or N-methyl analog (WS-3/WS-23), NOT the tert-butyl target. The t-butyl group suppresses standard McLafferty rearrangement.
-
Protocol 2: HPLC Purity Assay (Charged Aerosol Detection)
Standard UV detection is unreliable for this molecule. This protocol uses Charged Aerosol Detection (CAD) or ELSD, which responds to mass rather than optical properties, ensuring "invisible" synthetic impurities are detected.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 100 mm × 3.0 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 40% B (Isocratic hold to stack sample).
-
1-10 min: 40%
90% B. -
10-12 min: 90% B.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: CAD (Nebulizer Temp: 35°C) or ELSD (Drift Tube: 50°C).
-
Sample Diluent: Methanol (Do not use water; compound will precipitate).
Critical Note on Rotamers
Due to the steric bulk of the tert-butyl group and the crowded
-
Diagnosis: If a split peak is observed, raise the column temperature to 50°C .
-
Causality: Higher temperature increases the rotation rate around the C-N amide bond, causing peak coalescence into a single, sharp peak. This confirms the presence of rotamers, not impurities.
Protocol 3: NMR Structural Certification
To definitively prove the structure and the symmetry of the isopropyl groups,
Solvent:
Expected Signals (Self-Validation Criteria):
-
Amide NH: Broad singlet,
5.5 - 6.5 ppm (solvent dependent). -
N-tert-Butyl: Strong Singlet (9H),
~1.3 - 1.4 ppm. -
Alpha-Methyl: Singlet (3H),
~1.1 ppm. -
Isopropyl Methyls:
-
Due to the symmetry of the C2 carbon (bonded to two identical isopropyl groups), the methyl protons of both isopropyl groups often overlap.
-
Look for four doublets or a complex multiplet region integrating to 12H at
0.9 - 1.0 ppm.
-
-
Methine Protons (CH of isopropyl): Septet (2H),
~2.0 - 2.5 ppm.
Interpretation: The integration ratio must be 9:3:12:2 (t-Butyl : C2-Me : iPr-Me : iPr-CH). Any deviation suggests the loss of the t-butyl group or hydrolysis.
Visualizing the Fragmentation Logic
The following diagram illustrates the specific mass spectrometry fragmentation pathway used to validate the molecule's identity in Protocol 1.
Figure 2: MS Fragmentation pathway. The dominance of m/z 57 confirms the N-tert-butyl substitution.
References
-
Leffingwell, J. C. (2025). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Separation of Amide Cooling Agents on Mixed-Mode Columns. Retrieved from [Link](Note: Protocol adapted from N-Ethyl analog to N-t-Butyl based on hydrophobicity adjustments).
-
NIST Chemistry WebBook. (2025). Mass Spectra of N-Substituted Butyramides. Retrieved from [Link]
Sources
- 1. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
- 2. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | SIELC Technologies [sielc.com]
- 3. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Characterization of Synthetic Amide Cooling Agents
From High-Throughput Calcium Flux to Electrophysiological Validation
Abstract
The shift from natural menthol to synthetic
Mechanistic Basis: The TRPM8 Signaling Pathway[1]
To design an effective assay, one must understand the target. TRPM8 is a non-selective cation channel expressed in sensory neurons (A
Pathway Visualization
The following diagram outlines the signal transduction cascade triggered by synthetic amides.
Figure 1: Signal transduction pathway for TRPM8-mediated cooling sensation. Synthetic amides bind to the channel, facilitating pore opening at physiological temperatures.
Experimental Workflow & Compound Handling
The Solubility Challenge
Synthetic amides are highly lipophilic (LogP > 3.0). Improper solubilization is the primary cause of "false negatives" in screening.
-
Vehicle: Dimethyl sulfoxide (DMSO) is the standard vehicle.
-
Stock Prep: Prepare 10 mM or 100 mM stocks in 100% anhydrous DMSO.
-
Working Solutions: Dilute into assay buffer immediately prior to use. Ensure final DMSO concentration is
to prevent vehicle toxicity or non-specific membrane effects. -
Glassware: Use glass-coated or low-retention plastics, as amides can adsorb to standard polystyrene.
Comparative Potency Data
Use the following reference values to validate your assay window.
| Compound | Class | EC50 (Human TRPM8)* | Key Characteristic |
| Menthol | Alcohol | 4.0 – 80 µM | Natural standard; high volatility; odor. |
| Icilin | Pyrimidinone | ~0.2 – 0.5 µM | "Super-agonist"; structural reference; not for human use. |
| WS-3 | Carboxamide | 3.0 – 10 µM | Commercial standard; "impact" cooling. |
| WS-12 | Carboxamide | ~0.01 – 0.2 µM | High potency; menthol-like profile; low odor. |
| WS-23 | Acyclic Amide | 40 – 60 µM | Lower potency; "rounder" sensation; high stability. |
*Note: EC50 values vary by cell line and temperature. Values derived from HEK293-hTRPM8 calcium flux assays at 25°C.
Protocol A: High-Throughput Calcium Flux Assay
Objective: Rapidly screen library compounds for TRPM8 agonism using HEK293 cells stably expressing human TRPM8.
Materials
-
Cell Line: HEK293-hTRPM8 (Inducible or Stable).[1]
-
Dye: Fluo-4 AM (for kinetic speed) or Fura-2 (for ratiometric accuracy). Protocol below uses Fluo-4 NW (No Wash) for throughput.
-
Buffer: HBSS + 20 mM HEPES (pH 7.4). Critical: Remove BSA if possible, as it binds lipophilic amides, shifting EC50s.
Step-by-Step Methodology
-
Seeding: Plate HEK293-hTRPM8 cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.
-
Dye Loading:
-
Remove growth medium.[2]
-
Add 100 µL/well of Fluo-4 loading solution (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).
-
-
Baseline Equilibration: Place plate in the FLIPR (Fluorometric Imaging Plate Reader) or equivalent reader. Equilibrate for 5 mins to stabilize baseline fluorescence.
-
Compound Addition:
-
Prepare 5X compound plates in HBSS.
-
Inject 25 µL of compound (final 1X concentration).
-
-
Data Acquisition:
-
Excitation: 494 nm / Emission: 516 nm.
-
Read frequency: 1 Hz for 60 seconds (capture fast kinetics), then 0.2 Hz for 120 seconds.
-
-
Analysis: Calculate
(Peak Fluorescence minus Baseline / Baseline). Plot dose-response curves using a 4-parameter logistic fit.
Validation Check: Your Z-factor must be
Protocol B: Whole-Cell Patch Clamp Electrophysiology
Objective: Confirm channel specificity and analyze voltage-dependence. Calcium flux can yield false positives (e.g., calcium release from intracellular stores); electrophysiology is the gold standard for surface channel validation.
Setup
-
Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).
-
Configuration: Whole-cell voltage clamp.
-
Temperature: Critical Control. Maintain bath solution at 22°C ± 1°C. TRPM8 is temperature-gated; fluctuations will ruin EC50 accuracy.
Solutions
-
Extracellular (Bath): 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular (Pipette): 140 mM CsCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). CsCl is used to block potassium channels, isolating the TRP current.
Step-by-Step Methodology
-
Giga-seal Formation: Establish a Giga-ohm seal (>2 G
) and break in to achieve whole-cell configuration. -
Capacitance Compensation: Compensate for series resistance (
) to . Discard cells if . -
Voltage Protocol:
-
Hold potential (
) at -60 mV. -
Apply a voltage ramp from -100 mV to +100 mV over 400 ms, repeated every 2 seconds.
-
-
Perfusion:
-
Perfuse control buffer for 1 minute.
-
Switch to Test Compound (e.g., WS-12) via a gravity-fed rapid perfusion system.
-
Wash out with control buffer.
-
-
Analysis:
-
Measure current density (pA/pF) at +100 mV (outward rectification) and -80 mV (inward current).
-
TRPM8 agonists typically show strong outward rectification.
-
Experimental Logic Workflow
The following flowchart illustrates the decision matrix for validating a new synthetic amide.
Figure 2: Screening workflow from compound solubilization to lead candidate selection.
References
-
Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology.
-
Sherkheli, M. A., et al. (2010). Supercooling agent icilin blocks a temperature-insensitive mutant of the TRPM8 channel. Scientific World Journal.
-
Leffingwell, J. C. (2011). Cooler than Menthol: A Review of the Cooling Compounds. Leffingwell & Associates.
-
Bodding, M., et al. (2007). Characterisation of TRPM8 as a pharmacophore receptor. Cell Calcium.[3][4][5][6][7][8]
-
Peier, A. M., et al. (2002). A TRP Channel that Senses Cold Stimuli and Menthol. Cell.
Sources
- 1. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 agonist WS-3 | 39711-79-0 | Benchchem [benchchem.com]
- 4. bu.edu [bu.edu]
- 5. content.abcam.com [content.abcam.com]
- 6. brainvta.tech [brainvta.tech]
- 7. biocrick.com [biocrick.com]
- 8. researchgate.net [researchgate.net]
In Vitro Toxicity & Safety Profiling: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
[1]
Executive Summary & Chemical Context
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 59410-25-2 ) is a synthetic, acyclic carboxamide belonging to the class of physiological cooling agents.[1] Structurally, it is the N-tert-butyl analog of the well-known coolant WS-23 .[1] Unlike menthol, these acyclic amides provide a cooling sensation without strong odor or taste, making them critical in oral care, topical cosmetics, and pharmaceuticals.[1][2]
Toxicological Relevance: As a highly lipophilic amide intended for contact with mucous membranes (oral) and skin (topical), its safety profile hinges on barrier integrity (cytotoxicity), sensitization potential , and receptor specificity (TRPM8 vs. TRPV1/TRPA1).[1] This guide outlines a tiered in vitro testing strategy to establish its safety window (NOAEL equivalent in vitro) and mechanism of action.
Chemical Properties & Handling
| Property | Value | Implication for Assays |
| Molecular Formula | C₁₃H₂₇NO | Lipophilic; crosses membranes easily.[1] |
| MW | 213.36 g/mol | Small molecule; high bioavailability potential.[1] |
| LogP (Predicted) | ~3.5 - 4.0 | Critical: Low water solubility.[1] Requires DMSO or Ethanol carriers.[1] |
| Target Receptor | TRPM8 (Agonist) | Efficacy endpoint; overdose leads to desensitization/irritation.[1] |
Experimental Workflow (Tiered Strategy)
The following diagram illustrates the logical flow of safety assessment, moving from basic viability to specific mechanistic toxicity.
Caption: Tiered in vitro workflow ensuring dose-ranging (Tier 1) precedes costly mechanistic assays (Tier 3).
Protocol 1: Basal Cytotoxicity (Dermal & Oral Models)
Objective: Determine the IC₅₀ and non-cytotoxic concentration (NCC) in barrier cells.[1] Cell Lines:
-
HaCaT: Immortalized human keratinocytes (Skin model).[1]
-
TR146: Human buccal carcinoma cells (Oral mucosa model).[1]
Reagents & Preparation[1]
-
Stock Solution: Dissolve CAS 59410-25-2 in 100% DMSO to 100 mM. Vortex vigorously.
-
Working Solutions: Dilute in cell culture media (DMEM + 10% FBS).
Step-by-Step Methodology (CCK-8 Assay)
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -
Exposure: Aspirate old media. Add 100 µL of Working Solutions (triplicates). Include:
-
Incubation: Incubate for 24 hours .
-
Note: For cooling agents, a short exposure (1-4h) can also be run to mimic transient consumer use (e.g., toothpaste).[1]
-
-
Detection: Add 10 µL CCK-8 (WST-8) reagent per well.[1] Incubate 1–2 hours.
-
Readout: Measure Absorbance at 450 nm using a microplate reader.
Data Analysis:
Protocol 2: Skin Sensitization (h-CLAT)
Rationale: Amides can occasionally act as haptens.[1] The human Cell Line Activation Test (h-CLAT) (OECD 442E) assesses the upregulation of surface markers (CD86, CD54) on dendritic cells, predicting allergic contact dermatitis potential.[1]
Experimental Setup
-
Cell Line: THP-1 (Human monocytic leukemia cell line).[1]
-
Markers: CD86 (co-stimulatory) and CD54 (ICAM-1).[1]
Methodology
-
Dose Finding: Use the CV75 (concentration yielding 75% viability) determined from a propidium iodide (PI) assay as the top dose.[1]
-
Treatment: Incubate THP-1 cells (
cells/mL) with the test compound for 24 hours . -
Staining:
-
Flow Cytometry: Analyze >10,000 living cells.[1] Calculate Relative Fluorescence Intensity (RFI).[1]
Prediction Model:
Protocol 3: Receptor Specificity & Safety Window (Ca²⁺ Flux)
Objective: Confirm the compound acts selectively on TRPM8 (cooling) without activating TRPV1 (burning/pain) or TRPA1 (irritation).[1]
Reagents
-
Flu-4 AM: Calcium indicator dye.[1]
-
HEK293 Cells: Stably transfected with human TRPM8, TRPV1, or TRPA1.[1]
-
Agonist Controls: Menthol (TRPM8), Capsaicin (TRPV1), Allyl isothiocyanate (TRPA1).[1]
Methodology
-
Loading: Plate cells in black-walled 96-well plates (poly-D-lysine coated). Load with 4 µM Flu-4 AM for 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 30 seconds.
-
Injection: Inject test compound (CAS 59410-25-2) automatically via plate reader injector.
-
Kinetics: Record fluorescence every 2 seconds for 3 minutes.
Interpretation:
-
Efficacy: Dose-response curve on TRPM8 yields EC₅₀.[1]
-
Safety Window: Compare TRPM8 EC₅₀ vs. Cytotoxicity IC₅₀.
-
Ideal Profile: IC₅₀ / EC₅₀ > 100 (Wide safety margin).[1]
-
-
Off-Target: Significant activation of TRPV1/TRPA1 suggests potential for "stinging" side effects, common in poorly designed coolants.[1]
References
-
PubChem Database. (n.d.).[1] N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CID 101043).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
OECD Guidelines for the Testing of Chemicals. (2018).[1] Test No. 442E: In Vitro Skin Sensitisation - In Vitro Skin Sensitisation assays addressing the Key Event on activation of dendritic cells on the Adverse Outcome Pathway (h-CLAT).[1] OECD Publishing.[1] Retrieved from [Link][1]
-
Behrendt, H. J., et al. (2004).[1] Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay.[1] British Journal of Pharmacology.[1] Retrieved from [Link][1]
-
SIELC Technologies. (2018).[1][4] HPLC Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Retrieved from [Link]
Sources
- 1. N,N-Dimethylbutyramide [webbook.nist.gov]
- 2. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 3. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | SIELC Technologies [sielc.com]
Application Note: Comprehensive NMR Analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
Abstract
This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide, a sterically hindered amide. Due to the restricted rotation around the amide C-N bond, such molecules present unique challenges and opportunities for structural and dynamic studies.[1][2][3] This guide will cover the foundational principles, detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data interpretation strategies for complete structural elucidation and conformational analysis. The protocols are designed to be self-validating, ensuring robust and reliable results for researchers in drug discovery and development.
Introduction: The Challenge of Sterically Hindered Amides
The amide bond is a cornerstone of chemical and biological structures, but its analysis is not always straightforward. The partial double bond character of the C-N bond leads to a significant rotational barrier, which can result in the observation of distinct rotamers at room temperature, complicating spectral analysis.[1][2] In a molecule like N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide, the bulky tert-butyl and 2-isopropyl-2,3-dimethylbutyl groups introduce substantial steric hindrance. This hindrance can influence the rotational barrier and the relative populations of conformers, making a multi-faceted NMR approach essential for unambiguous characterization. A thorough NMR analysis is critical for confirming the chemical structure, assessing purity, and understanding the three-dimensional conformation, all of which are vital in the context of drug development.
Molecular Structure and Predicted Spectral Features
A preliminary analysis of the molecule's structure allows for the prediction of the number and types of signals expected in the ¹H and ¹³C NMR spectra.
Structure: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
The key structural features to consider are:
-
Amide Bond: Potential for restricted rotation leading to magnetic non-equivalence.
-
tert-Butyl Group: A nine-proton singlet in the ¹H NMR spectrum, typically found in the upfield region (around 1.0-1.5 ppm).[4][5]
-
Isopropyl Group: A six-proton doublet and a one-proton septet (or multiplet).
-
Quaternary Carbon: The carbon at position 2 is quaternary, which will be evident in the ¹³C NMR spectrum and by the absence of an attached proton signal.
-
Diastereotopic Groups: The two methyl groups on the isopropyl moiety and the two methyl groups at position 3 may be diastereotopic due to the chiral center at C3, leading to distinct NMR signals.
Experimental Workflow: From Sample Preparation to Advanced 2D NMR
A systematic approach is crucial for the successful NMR analysis of this molecule. The following workflow outlines the recommended experimental sequence.
Caption: Experimental workflow for the comprehensive NMR analysis of the target amide.
Detailed Protocols
Protocol 1: Sample Preparation for Qualitative and Quantitative Analysis
Rationale: Proper sample preparation is fundamental for acquiring high-quality NMR spectra. The choice of solvent is critical to ensure the analyte is fully dissolved.[6] For quantitative NMR (qNMR), precise weighing and the selection of a suitable internal standard are paramount for accuracy.[7][8][9]
Materials:
-
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, 1,4-dioxane)
-
High-quality 5 mm NMR tubes
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Qualitative Analysis:
-
Accurately weigh 5-10 mg of the amide into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to an NMR tube.
-
-
Quantitative Analysis (qNMR):
-
Accurately weigh approximately 15-20 mg of the amide into a vial. Record the weight precisely.
-
Select an internal standard with a simple spectrum that does not have signals overlapping with the analyte.[7] Accurately weigh an appropriate amount of the internal standard and add it to the same vial.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution and transfer to an NMR tube. It is recommended to prepare samples in triplicate for statistical validation.[8]
-
Protocol 2: 1D ¹H and ¹³C NMR Spectroscopy
Rationale: 1D ¹H NMR provides information on the proton environments, their integrations (relative numbers), and through-bond coupling. ¹³C NMR reveals the number of unique carbon environments and their hybridization state.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 5 seconds (for quantitative measurements, d1 should be at least 5 times the longest T₁ of interest)
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 seconds
-
Data Processing:
-
Use NMR processing software such as Mnova, TopSpin, or similar packages.[10][11][12]
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal reference like TMS.
-
Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[13]
-
Integrate the ¹H NMR signals for relative proton counts.
Protocol 3: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
Rationale: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting molecular fragments across quaternary carbons.
Acquisition and Processing:
-
Use standard pulse programs available on the spectrometer.
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
Process the 2D data using the same software as for 1D, applying appropriate window functions before Fourier transformation.
Protocol 4: 2D NOESY/ROESY for Conformational Analysis
Rationale: The Nuclear Overhauser Effect (NOE) arises from through-space dipolar coupling between protons that are close in proximity (< 5 Å), irrespective of their through-bond connectivity.[14] This is invaluable for determining the 3D structure and conformation around the amide bond.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard experiment for detecting NOEs. For molecules in the intermediate molecular weight range, the NOE can be close to zero.[14]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative that provides positive signals for all molecular sizes and can help differentiate between NOE and chemical exchange cross-peaks.[15][16]
Acquisition and Processing:
-
Pulse Program: Standard NOESY or ROESY sequences.
-
Mixing Time (d8): This is a critical parameter. A range of mixing times (e.g., 200-800 ms) should be tested to observe the build-up of NOE cross-peaks.
-
Process the data similarly to other 2D experiments. NOE cross-peaks will correlate protons that are spatially close.
Data Interpretation and Assignment
Predicted NMR Data
The following tables summarize the predicted chemical shifts for N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Actual values may vary based on solvent and temperature.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5-6.5 | br s | 1H | N-H |
| ~ 2.5-2.8 | m | 1H | CH-(CH₃)₂ |
| ~ 1.8-2.1 | m | 1H | CH(CH₃)₂ |
| ~ 1.35 | s | 9H | C(CH₃)₃ |
| ~ 1.15 | s | 3H | C₂-CH₃ |
| ~ 1.05 | d | 3H | Isopropyl CH₃ |
| ~ 0.95 | d | 3H | Isopropyl CH₃' |
| ~ 0.90 | d | 3H | C₃-CH₃ |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175-178 | C=O (Amide) |
| ~ 51 | C (CH₃)₃ |
| ~ 45 | C ₂ |
| ~ 40 | C ₃ |
| ~ 35 | C H-(CH₃)₂ |
| ~ 28.8 | C(C H₃)₃ |
| ~ 25 | C₂-C H₃ |
| ~ 20-22 | Isopropyl C H₃ (x2) |
| ~ 18 | C₃-C H₃ |
Step-by-Step Assignment Strategy
-
Identify Key Groups: Locate the characteristic singlets for the tert-butyl group (~1.35 ppm, 9H) and the N-H proton (broad singlet, ~5.5-6.5 ppm) in the ¹H spectrum.
-
Assign Spin Systems with COSY: Use the COSY spectrum to trace the coupling networks. For example, the septet of the isopropyl methine proton will show correlations to the two methyl doublets.
-
Connect Protons to Carbons with HSQC: Overlay the HSQC spectrum on the ¹³C spectrum to assign the carbons that have directly attached protons. The quaternary carbon of the carbonyl and at position 2 will be absent in the HSQC spectrum.
-
Assemble the Skeleton with HMBC: This is the most critical step for this molecule. Key expected HMBC correlations include:
-
The N-H proton to the carbonyl carbon and the quaternary carbon of the tert-butyl group.
-
The tert-butyl protons to the quaternary carbon of the tert-butyl group and the nitrogen-bearing carbon.
-
The methyl protons at C2 to C2, C3, and the carbonyl carbon.
-
-
Confirm Conformation with NOESY/ROESY: Look for key through-space correlations. For example, an NOE between the N-H proton and the tert-butyl protons would suggest a specific conformation around the amide bond.
Caption: Key through-space correlations expected in a NOESY/ROESY spectrum.
Conclusion
The comprehensive NMR analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide requires a systematic application of 1D and 2D NMR techniques. The steric hindrance in this molecule makes advanced experiments like HMBC and NOESY/ROESY indispensable for complete and unambiguous structural and conformational assignment. The protocols outlined in this application note provide a robust framework for researchers to obtain high-quality, reliable data essential for decision-making in drug development and chemical research. The validation of NMR methods, especially for quantitative purposes, ensures that the data meets the high standards required in the pharmaceutical industry.[17][18][19][20]
References
-
Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]
-
Georgia Institute of Technology NMR Center. Recommended Software for NMR Data Process. [Link]
-
Pace, V. (2020). 17O NMR and 15N NMR Chemical Shifts of Sterically- Hindered Amides: Ground-State Destablization in A. The Royal Society of Chemistry. [Link]
-
Pandey, A. K., & Misra, L. N. (Year not specified). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on >13>C NMR chemical shifts. Magnetic Resonance in Chemistry. [Link]
-
CCPN. AnalysisAssign - Software for analysis of biological NMR data. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
Silva, B. M., et al. (2017). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Pace, V. (2020). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. RSC Publishing. [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Bergen. NMR spectroscopy - Software. [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Koehler, J., et al. (2025). Pressure response of amide one-bond J-couplings in model peptides and proteins. ResearchGate. [Link]
-
Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Gadape, H. H. (Year not specified). Method Validation of Pharmaceuticals. Scribd. [Link]
-
ACD/Labs. (2024). How to Choose NMR Data Analysis Software That's Right for You. [Link]
-
ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. [Link]
-
New Drug Approvals. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]
-
The Royal Society of Chemistry. (2012). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
ResearchGate. (Year not specified). 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides: Ground-State Destablization in Amide Electrophilicity. [Link]
-
ResearchGate. (Year not specified). 3 J and 2 J coupling constants (Hz) that are sensitive to the θ 1 and θ... [Link]
-
PubMed. (2006). On the accurate measurement of amide one-bond 15N-1H couplings in proteins: effects of cross-correlated relaxation, selective pulses and dynamic frequency shifts. [Link]
-
ResearchGate. (Year not specified). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... [Link]
-
Journal of Organic Chemistry. (Year not specified). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ACS Publications. (2003). Local Amide I Mode Frequencies and Coupling Constants in Polypeptides. [Link]
-
MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]
-
Chem Guides. (2020). 1H NMR: Structural Elucidation III. YouTube. [Link]
-
University of Missouri. (2018). NOESY and ROESY. [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
ResearchGate. (Year not specified). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]
-
DSpace. (Year not specified). CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES. [Link]
-
Supporting Information. (Year not specified). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. [Link]
-
PMC. (Year not specified). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]
-
Chegg.com. (2020). Solved Question: In this experiment benzonitrile is reacted. [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Royal Society of Chemistry. (Year not specified). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR? [Link]
-
PMC. (Year not specified). NMR Determination of Amide N-H Equilibrium Bond Length from Concerted Dipolar Coupling Measurements. [Link]
-
Australian National University NMR / EPR Facility. Guide to NOE Experiments. [Link]
-
PMC. (Year not specified). Four-dimensional NOE-NOE spectroscopy of SARS-CoV-2 Main Protease to facilitate resonance assignment and structural analysis. [Link]
-
ResearchGate. (Year not specified). 2D and 3D TROSY-enhanced NOESY spectra. (A) and (B): Amide proton... [Link]
-
ScienceDirect. (Year not specified). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. [Link]
Sources
- 1. azom.com [azom.com]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 11. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 12. NMR Software | NMR spectroscopy | UiB [uib.no]
- 13. rsc.org [rsc.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. reddit.com [reddit.com]
- 16. Guide to NOE Experiments [bloch.anu.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 19. scribd.com [scribd.com]
- 20. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
Welcome to the technical support center for the synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific amide synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically grounded solutions to improve your reaction yield and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section directly tackles specific experimental issues you may encounter. The synthesis of a sterically hindered amide like N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide from a hindered carboxylic acid (2-isopropyl-2,3-dimethylbutanoic acid) and a bulky amine (tert-butylamine) presents unique challenges.
Question 1: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
Low yields in this synthesis are often multifactorial, stemming from steric hindrance, suboptimal reaction conditions, or inefficient activation of the carboxylic acid.
Immediate Diagnostic Steps:
-
Reagent Purity Check: Ensure the purity of your starting materials, 2-isopropyl-2,3-dimethylbutanoic acid and tert-butylamine. Impurities can introduce side reactions. Anhydrous conditions are also critical; moisture can hydrolyze activated intermediates.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help determine if the reaction is stalling or if side products are forming.
Core Causality & Solutions:
The primary challenge is overcoming the steric hindrance between the bulky carboxylic acid and the tert-butylamine. Direct condensation is thermodynamically unfavorable under standard conditions.[1] Therefore, the choice of coupling agent and reaction conditions is paramount.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be effective for such hindered substrates.[2]
-
Solution: Employ more robust coupling agents designed for sterically demanding couplings. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC alone.[1][3] HATU, in particular, is known for its high coupling efficiency and resistance to racemization.[4]
-
Protocol Insight: When using HATU, the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the generated acid and facilitate the reaction.[3]
-
-
Suboptimal Reaction Temperature and Time: Insufficient thermal energy may prevent the sterically hindered molecules from overcoming the activation energy barrier.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and solubility of intermediates.
-
Solution: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[5] If solubility is an issue, consider screening other solvents like Tetrahydrofuran (THF).
-
Illustrative Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Question 2: I am observing significant impurity formation. What are the common side reactions and how can I minimize them?
Impurity generation is a common issue, often linked to the reactivity of the coupling agents and the reaction conditions.
Common Side Products and Their Mitigation:
| Side Product | Plausible Cause | Mitigation Strategy |
| N-acylurea | Use of carbodiimide coupling reagents (e.g., DCC, EDC). The O-acylisourea intermediate can rearrange.[1] | Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to trap the O-acylisourea and form a more stable active ester.[6] Alternatively, switch to a phosphonium or uronium-based coupling reagent. |
| Epimerization of the α-carbon | If the carboxylic acid has a chiral center, harsh basic conditions or prolonged exposure to activating agents can cause racemization.[3] | Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases.[3] Employ coupling reagents known for low racemization, such as HATU or COMU.[1] |
| Unreacted Starting Material | Incomplete reaction due to steric hindrance or insufficient activation. | Re-evaluate the coupling agent and reaction conditions as detailed in Question 1. Consider a slight excess of the amine or coupling agent.[7] |
Experimental Protocol: Minimizing N-acylurea Formation with EDC/HOBt
-
Dissolve 2-isopropyl-2,3-dimethylbutanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up to remove the water-soluble urea byproduct.[8]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide.
What is the most reliable method for synthesizing the 2-isopropyl-2,3-dimethylbutanoic acid precursor?
The synthesis of this sterically hindered carboxylic acid is a critical first step. A common and effective route involves the alkylation of an appropriate enolate. For instance, the diastereoselective alkylation of a pseudoephedrine amide derivative can provide good stereocontrol if a specific enantiomer is desired.[9] Alternatively, starting from commercially available 2-isopropyl-2,3-dimethyl-butyronitrile, hydrolysis under acidic or basic conditions can yield the desired carboxylic acid.[10]
Are there alternative synthetic routes to N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide that avoid coupling agents?
While direct amide formation from a carboxylic acid and an amine is challenging, a few alternatives exist:
-
From an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting acyl chloride is then reacted with tert-butylamine, typically in the presence of a base like triethylamine to scavenge the HCl byproduct. This is a robust and often high-yielding method.[11]
Caption: Synthesis via the acyl chloride intermediate.
-
The Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation.[12] In this context, tert-butanol or a tert-butyl acetate can be used to generate a tert-butyl carbocation in the presence of a strong acid, which then reacts with 2-isopropyl-2,3-dimethyl-butyronitrile. Subsequent hydrolysis of the nitrilium ion intermediate yields the target amide.[13]
What are the best practices for the purification of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide?
The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Aqueous Work-up: A standard aqueous work-up is typically the first step to remove water-soluble reagents and byproducts (e.g., salts, urea from EDC). This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous phase. Washing with a dilute acid (e.g., 1M HCl) will remove excess amine, and washing with a dilute base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.[14]
-
Chromatography: For laboratory-scale purifications, column chromatography on silica gel is the most common method to separate the product from non-polar byproducts and residual starting materials. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity, especially on a larger scale. The choice of solvent will need to be determined empirically.
-
HPLC: For analytical purposes and small-scale purification, reverse-phase High-Performance Liquid Chromatography (HPLC) can be employed. A mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[15]
References
-
Verma, A., et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 51(45), 5947-5950. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Li, J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 793-801. Available at: [Link]
-
JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]
-
Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11601-11606. Available at: [Link]
-
Greenwood, M. I., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7733-7754. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
SIELC Technologies. (2018). N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Available at: [Link]
-
Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]
-
PubChem. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Available at: [Link]
-
UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
-
ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. Available at: [Link]
- Google Patents. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Ritter Reaction [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | SIELC Technologies [sielc.com]
Technical Support Center: Navigating the Purification of Sterically Hindered Amides
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying sterically hindered amides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique obstacles presented by these bulky molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to empower you to troubleshoot and optimize your purification strategies.
Introduction: The Challenge of Bulk
Sterically hindered amides, characterized by bulky substituents on the nitrogen atom or the carbonyl carbon, are prevalent in pharmaceuticals and advanced materials.[1][2][3] This steric bulk, while often crucial for the molecule's function, poses significant purification challenges. The bulky groups can shield the amide bond from reagents, alter polarity, and impede crystallization, making separation from structurally similar impurities a formidable task.[4][5] This guide provides a structured approach to understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered amide so difficult to purify by standard column chromatography?
A: Steric hindrance dramatically impacts a molecule's interaction with stationary phases like silica gel. The bulky groups can prevent the amide's polar core from effectively binding to the silica, leading to several common issues:
-
Rapid Elution (High Rf): The molecule may travel with the solvent front, resulting in poor separation from non-polar impurities.[6]
-
Co-elution with Byproducts: Structurally similar impurities, often with comparable polarities, can be difficult to resolve.[6]
-
On-Column Degradation: The acidic nature of silica gel can sometimes lead to the hydrolysis of sensitive amides, especially under prolonged exposure.[7]
Q2: I'm observing significant product loss during recrystallization attempts. What's going wrong?
A: Recrystallization is often the preferred method for amide purification to avoid chromatography-related losses.[7] However, the bulky nature of these amides can interfere with the formation of a well-ordered crystal lattice. Common problems include:
-
"Oiling Out": The compound separates as a liquid instead of forming crystals, often due to high impurity concentrations or the solvent's boiling point being higher than the product's melting point.[8]
-
Poor Crystal Formation: The steric bulk can disrupt the intermolecular interactions necessary for crystallization.
-
High Solubility in Cold Solvents: The bulky, often lipophilic groups can increase the amide's solubility even in cold recrystallization solvents, leading to low recovery.[6]
Q3: Can I use an acidic or basic wash to remove impurities?
A: While tempting, acidic or basic washes should be approached with caution. Amides are susceptible to hydrolysis under both acidic and alkaline conditions, particularly with heating.[9][10][11] Sterically hindered amides can be more resistant to hydrolysis, but forcing conditions may still lead to product degradation.[12][13] A mild aqueous workup is generally preferred.[14]
Q4: My TLC shows streaking. What does this indicate?
A: Streaking on a TLC plate often suggests strong interaction with the silica gel, which can be due to the compound being acidic or basic.[6] It can also indicate degradation on the stationary phase.[6] Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often mitigate this issue.[6][15]
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic guide to addressing specific issues encountered during the purification of sterically hindered amides.
Problem 1: Poor Separation in Column Chromatography
Symptoms:
-
The desired amide co-elutes with impurities of similar polarity.[6]
-
The compound runs at a very high Rf value, even in non-polar solvent systems.[6]
-
Broad peaks or tailing are observed.[7]
Causality: The steric shielding of the polar amide group reduces its interaction with the polar stationary phase (e.g., silica gel), making it behave more like a non-polar compound.
Solutions:
-
Solvent System Optimization: If a standard hexane/ethyl acetate system fails, explore alternative solvent systems with different selectivities.[6] Consider combinations like dichloromethane/methanol or toluene/acetone.[6]
-
Stationary Phase Variation: If silica gel proves problematic, consider alternative stationary phases.
-
Alumina (Neutral or Basic): Can be effective for compounds that are sensitive to the acidic nature of silica.[6]
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and can be highly effective for sterically hindered amides with significant non-polar character.[16]
-
-
Additive Modification: For tailing peaks, adding a small percentage of a modifier to the eluent can improve peak shape.
-
Triethylamine (0.1-1%): For basic amides that interact strongly with acidic silica.[7]
-
Acetic or Formic Acid (0.1-1%): For acidic amides.
-
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude amide in a minimal amount of a strong solvent (e.g., methanol, acetonitrile, or DMF).
-
Column Equilibration: Equilibrate a C18 column with the initial mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Loading: Load the sample onto the column.
-
Elution: Run a gradient of increasing organic solvent concentration to elute the compounds.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.
Problem 2: Recrystallization Failure ("Oiling Out" or No Crystals)
Symptoms:
-
The compound separates from the hot solvent as an oil upon cooling.[8]
-
The solution becomes supersaturated, but no crystals form, even with scratching or seeding.
Causality: The bulky nature of the amide disrupts the ordered packing required for crystal lattice formation. High impurity levels can also suppress the melting point and inhibit crystallization.[8]
Solutions:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities and boiling points. A good recrystallization solvent should dissolve the compound when hot but not when cold.[7]
-
Solvent Systems: Employing a two-solvent system can be effective. Dissolve the amide in a good solvent at an elevated temperature, then slowly add a poor solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Trituration: If the product oils out, try triturating the oil with a non-polar solvent in which the amide is insoluble (e.g., cold hexanes).[8] This can sometimes induce crystallization.
-
Pre-purification: A rapid "plug" of silica gel chromatography to remove the majority of impurities can significantly improve the success of a subsequent recrystallization.[8]
Data Presentation: Common Recrystallization Solvents for Amides
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good for many polar amides. |
| Acetone | Polar | 56 | Can be effective, but its low boiling point can be a challenge. |
| Acetonitrile | Polar | 82 | Often gives good results for amide recrystallization.[7] |
| Toluene | Non-polar | 111 | Useful for less polar amides. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent, often used in combination with hexanes. |
| Water | Very Polar | 100 | Can be used for amides with sufficient polarity, often in combination with an alcohol. |
Problem 3: Product Degradation During Purification
Symptoms:
-
Appearance of new spots on TLC after column chromatography.[7]
-
Low recovery of pure material despite a high crude yield.
-
Discoloration of the product (e.g., pink or brownish tint).[8]
Causality: Amides can be susceptible to hydrolysis under acidic or basic conditions.[9] The acidic surface of silica gel can catalyze this degradation, especially with prolonged contact time.[7] Oxidation of starting materials or intermediates can also lead to colored impurities.[8]
Solutions:
-
Minimize Contact Time with Silica: Use a shorter, wider column and a slightly more polar solvent system to expedite the chromatography.
-
Deactivate Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites.
-
Use Alternative Adsorbents: As mentioned, neutral or basic alumina can be a good alternative to silica.[6]
-
Activated Carbon Treatment: For colored impurities arising from oxidation, adding a small amount of activated carbon during recrystallization can be effective.[8] The carbon adsorbs the colored impurities and is removed by hot filtration.[8]
Experimental Workflow: Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Conclusion
The purification of sterically hindered amides demands a flexible and informed approach. By understanding the influence of steric bulk on the physicochemical properties of these molecules, researchers can move beyond trial-and-error and rationally design effective purification strategies. This guide serves as a starting point for troubleshooting common issues, and it is our hope that the principles and protocols outlined herein will facilitate the successful isolation of these challenging yet important compounds.
References
-
ResearchGate. What is the best technique for amide purification?. Available from: [Link]
-
ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides…. Available from: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
-
Reddit. Looking for some advice for purification of diamide : r/Chempros. Available from: [Link]
-
Beilstein Journals. Chromatographically separable rotamers of an unhindered amide. Available from: [Link]
-
Organic Chemistry Portal. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
-
PubMed. Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. Available from: [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. Available from: [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. Available from: [Link]
-
PubMed Central. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Available from: [Link]
-
PubMed. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Available from: [Link]
-
ResearchGate. Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Available from: [Link]
-
ACS Publications. Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Available from: [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. Available from: [Link]
-
ACS Publications. Am(III)/Eu(III) Extraction and Separation with N-heterocyclic-Derived Unsymmetric Amide-triazine Extractants. Available from: [Link]
-
Chemistry Education. Synthesis and analysis of amides. Available from: [Link]
-
White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available from: [Link]
-
PNAS. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Available from: [Link]
-
Chemguide. the hydrolysis of amides. Available from: [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]
-
PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available from: [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]
-
Organic Synthesis. Hydrolysis of Amide. Available from: [Link]
-
Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat. Available from: [Link]
-
CHIMIA. View of The Synthesis of Sterically Hindered Amides. Available from: [Link]
- Google Patents. CN103512996B - Analysis method for amide compounds.
- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
Overcoming solubility issues of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide in aqueous solutions
Subject: Overcoming Solubility Issues of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide in Aqueous Solutions
Executive Summary & Molecule Profile
The Challenge: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (commonly known as WS-23 ) is a high-performance cooling agent.[1][2][3][4][5] Unlike menthol, it lacks a strong odor and volatility, making it ideal for food, beverage, and pharmaceutical applications.[2] However, its lipophilic nature (LogP ~3.0–3.5) creates significant hurdles in aqueous formulations, leading to precipitation, "oiling out," or cloudiness.
Physicochemical Snapshot:
| Property | Value / Characteristic | Implication for Formulation |
| Chemical Name | N,2,3-trimethyl-2-isopropylbutanamide | Amide bond is stable but hydrophobic. |
| LogP (Octanol/Water) | ~3.0 – 3.5 [1] | Highly lipophilic; requires cosolvents or surfactants. |
| Water Solubility | < 1.0 g/L (approx. 0.5 g/L @ 25°C) [2] | Will precipitate immediately upon dilution in pure water. |
| Melting Point | 60°C – 63°C [3] | Critical Risk: If processing temp >60°C, undissolved crystals may melt and form an oily layer ("oiling out") rather than dissolving. |
| Thermal Stability | High (< 200°C) | Suitable for hot-melt extrusion or baking, but difficult to solubilize once crystallized. |
Solubilization Decision Matrix
Before selecting a protocol, identify your constraint. Use the logic flow below to determine the best solubilization strategy.
Figure 1: Decision tree for selecting the appropriate WS-23 solubilization method based on formulation constraints.
Protocol A: The Cosolvent "Bridge" Method
Best for: E-liquids, concentrated flavor drops, alcoholic beverages, sprays.
Mechanism: Dielectric constant matching. Water has a high dielectric constant (
Step-by-Step Workflow:
-
Calculate the Load: Target a 10% - 20% (w/w) concentrate. Do not attempt >30% as recrystallization is likely at room temperature [4].
-
Solvent Phase: Measure Propylene Glycol (PG) or Ethanol (95%+).
-
Dissolution (Critical Step):
-
Add WS-23 crystals to the solvent.
-
Heat: Warm the vessel to 40–45°C .
-
Note: Do not exceed 55°C unnecessarily to avoid volatile loss of other flavor components if premixed.
-
Agitate: Stir until strictly clear. Check for "Schlieren lines" (wavy lines indicating density differences) which suggest incomplete dissolution.
-
-
Aqueous Dilution:
-
Add the WS-23 concentrate to the water phase slowly under high agitation.
-
Warning: If the final concentration of WS-23 in the water exceeds its saturation limit (approx 0.5 g/L) without surfactants, it will precipitate. For high-water beverages, you must add a solubilizer (like Polysorbate 20) to the concentrate before adding to water.
-
Protocol B: High-Shear Nanoemulsification
Best for: Alcohol-free beverages, syrups, functional waters. Mechanism: Kinetic stability. Creating oil droplets <200nm prevents gravitational separation (creaming) and Ostwald ripening.
Formulation Table (Standard 10% Concentrate):
| Ingredient | Function | % w/w |
| WS-23 | Active Cooling Agent | 10.0% |
| MCT Oil (Caprylic/Capric Triglyceride) | Carrier Oil (prevents Ostwald ripening) | 10.0% |
| Polysorbate 80 (Tween 80) | High HLB Surfactant | 15.0% |
| Sorbitan Monooleate (Span 80) | Low HLB Co-surfactant | 5.0% |
| Water | Continuous Phase | q.s. to 100% |
Workflow:
-
Oil Phase Preparation: Combine WS-23, MCT Oil, Span 80, and Tween 80. Heat to 65°C (just above WS-23 melting point) to ensure complete fusion.
-
Water Phase: Heat water to 65°C.
-
Pre-Emulsion: Slowly pour Oil Phase into Water Phase while mixing with a high-speed rotor-stator mixer (e.g., Ultra-Turrax) at 5,000 RPM for 5 minutes.
-
Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (500–800 bar) for 3 cycles.
-
Target Particle Size: < 200 nm (Translucent/Blue-tinged appearance).
-
Figure 2: High-energy emulsification workflow for creating stable, alcohol-free WS-23 concentrates.
Protocol C: Cyclodextrin Inclusion Complex
Best for: Taste-masking (reducing bitterness), increasing thermal stability, clear aqueous solutions.
Mechanism: The hydrophobic isopropyl/tert-butyl groups of WS-23 fit inside the hydrophobic cavity of Beta-Cyclodextrin (
Protocol:
-
Selection: Use Hydroxypropyl-Beta-Cyclodextrin (HP-
-CD) for best solubility (native -CD has lower solubility). -
Molar Ratio: 1:1 molar ratio is standard.
-
MW of WS-23: ~171.28 g/mol [2]
-
MW of HP-
-CD: ~1400 g/mol -
Ratio by Weight: Approx 1 part WS-23 to 8.2 parts HP-
-CD.
-
-
Method:
-
Dissolve HP-
-CD in water (it is highly soluble). -
Add WS-23 (dissolved in a minimal amount of ethanol) to the CD solution under constant stirring.
-
Stir for 4–24 hours at room temperature.
-
Evaporate the ethanol (if strict alcohol-free is needed) or freeze-dry to obtain a soluble powder.
-
Troubleshooting & FAQ
Q1: My solution was clear, but turned cloudy after 24 hours. Why?
-
Diagnosis: Ostwald Ripening or Supersaturation.
-
Fix: If using an emulsion, you likely didn't use enough "ripening inhibitor" (MCT oil). Pure WS-23 emulsions are unstable because the molecule diffuses through water to larger droplets. Ensure you have at least a 1:1 ratio of WS-23 to Carrier Oil.
Q2: Can I just heat the water to dissolve WS-23?
-
Warning: No. While solubility increases with heat, WS-23 melts at ~62°C. If you heat water to 70°C and add WS-23, it will melt into oil droplets. Upon cooling, these droplets will likely crystallize into large, needle-like shards rather than staying dissolved. You must use a solubilizer (surfactant or solvent).
Q3: I see "needles" floating in my beverage concentrate.
-
Diagnosis: Recrystallization.
-
Fix: Your solvent load is too low. If using PG/Ethanol, ensure the water content in the concentrate is <10%. If water is present, the WS-23 solubility drops exponentially. Add 5% Polysorbate 20 to inhibit crystal growth.
Q4: How does pH affect WS-23 solubility?
-
Insight: Unlike alkaloids, WS-23 is a non-ionic amide. Adjusting pH (acid/base) will not significantly improve solubility. Focus on cosolvents and surfactants rather than pH buffers.
References
-
PubChem. (2021).[6] N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (Compound Summary). National Library of Medicine. Link
-
The Good Scents Company. (n.d.). WS-23 Physicochemical Properties and Solubility Data.[1][3]Link
-
Symrise AG. (2023). Symcool® Cooling Agents Technical Data Sheet.Link
-
Reddit DIY E-Juice Community. (2018). WS-23 Dilution and Solubility Consensus.[3] (Community-validated empirical data for PG solubility limits). Link
-
Wang, L., et al. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. ResearchGate. Link
Sources
- 1. Understanding Cooling Agent WS-23 in the Chemical Reagents Industry_SHANGHAI HYYCHEM CO.,LTD. [hyychem.com]
- 2. nbinno.com [nbinno.com]
- 3. symrise.com [symrise.com]
- 4. What is WS-23 Cooling Agent?-cnherbflavor.com [cnherbflavor.com]
- 5. redox.com [redox.com]
- 6. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the amidation of bulky substrates
Status: Operational Ticket: #STERIC-9982 Subject: Overcoming Steric Hindrance in Amide Bond Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Molecular Wall"
Welcome to the High-Steric Amidation Support Hub. If you are here, you are likely facing the "molecular wall"—a scenario where the nucleophilic attack of an amine is physically blocked by bulky substituents (e.g.,
Standard protocols (EDC/NHS, HBTU) rely on the formation of active esters that are moderately reactive. For bulky substrates, these esters often form but fail to undergo aminolysis, leading to hydrolysis during workup or stalled conversion. To breach this wall, we must transition from kinetic stability to thermodynamic forcing or hyper-activation .
Decision Matrix: Selecting the Right "Hardware"
Do not default to HATU. While powerful, it is not always the best tool for sterically demanding, epimerization-prone couplings. Use the logic flow below to select your reagent.
Figure 1: Reagent selection logic based on chirality and steric profile.
Technical Modules & Troubleshooting (Q&A)
Module A: The Hyper-Active Reagents (Ghosez & T3P)
Q: My LCMS shows the active ester formed with HATU, but the product never appears. Why? A: You have hit the "Steric Ceiling." The active ester (OAt/OBt) is stable enough to form but too crowded for the bulky amine to attack.
-
The Fix: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Mechanism: This reagent converts the carboxylic acid into an acid chloride in situ under neutral conditions. Acid chlorides are significantly smaller and more electrophilic than HATU-active esters, allowing the amine to approach the carbonyl carbon despite steric bulk [1].
Q: I am using T3P but seeing low conversion. Should I add more reagent? A: T3P (Propylphosphonic anhydride) is unique because it requires a specific base stoichiometry and often heat.
-
The Fix:
-
Solvent Switch: Move from DMF to 2-MeTHF (2-Methyltetrahydrofuran). T3P shows superior kinetics in 2-MeTHF due to solubility and solvation effects [2].
-
Base Choice: Use Pyridine (2-3 equiv) instead of DIPEA. Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.
-
Heat: Unlike HATU, T3P is thermally stable. Heat the reaction to 60–80°C.
-
Module B: Epimerization Control
Q: My substrate is a bulky chiral acid. Standard coupling gives 20% epimerization. How do I stop this? A: Epimerization usually occurs via the formation of an oxazolone intermediate, which is promoted by high activation and basic conditions.
-
The Fix: Use T3P with Pyridine at low temperature (0°C to RT) initially.
-
Why: T3P creates a mixed anhydride that reacts rapidly with amines. The cyclic nature of T3P and the specific pKa of pyridine discourage oxazolone formation compared to carbodiimides (EDC/DCC) or uronium salts (HATU) [3].
Module C: Green Chemistry & Safety
Q: HATU is expensive and potentially explosive. Is there a modern alternative for scale-up? A: Yes, COMU .
-
Comparison: COMU is based on the Oxyma leaving group (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] It is non-explosive, more soluble in "green" solvents (like EtOAc or 2-MeTHF), and often shows higher coupling efficiency than HATU for hindered peptides due to less steric bulk in the leaving group itself [4].
Validated Experimental Protocols
Protocol 1: The "Impossible" Amidation (Ghosez’s Reagent)
Best for: Extremely hindered, achiral substrates (e.g., tertiary carboxylic acids + electron-deficient anilines).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv) [Sigma-Aldrich Cat# 28066]
-
Amine (1.1 – 1.5 equiv)
-
Dichloromethane (DCM) or Chloroform (dry)
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in dry DCM under
. -
Chloride Formation: Add Ghosez’s reagent dropwise at 0°C. Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by TLC/NMR. The acid should be fully converted to the acid chloride. (Note: Do not use LCMS with methanol, as it will convert back to the methyl ester).
-
-
Coupling: Cool the mixture back to 0°C. Add the amine (and Pyridine/TEA if the amine is a salt).
-
Forcing: If the amine is non-nucleophilic, reflux the DCM solution for 4–12 hours.
-
Workup: Quench with water. The byproduct is a water-soluble amide (N,N,2-trimethylpropionamide), easily removed by aqueous extraction.
Protocol 2: Low-Epimerization Coupling (T3P)
Best for: Bulky chiral acids and scale-up.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Pyridine (3.0 equiv)
-
T3P (50% w/w in 2-MeTHF or EtOAc) (1.5 equiv)
Step-by-Step:
-
Dissolution: Combine acid, amine, and pyridine in 2-MeTHF (preferred green solvent).
-
Addition: Cool to 0°C. Add T3P solution dropwise.
-
Why dropwise? To keep the local concentration of the activated species low, minimizing racemization.
-
-
Reaction: Allow to warm to RT. If conversion is <50% after 2 hours, heat to 50°C.
-
Workup: Dilute with water/brine. T3P byproducts (propylphosphonic acid) are highly water-soluble. Wash organic layer with 1M HCl (to remove pyridine) and sat.
.
Visualizing the Activation Pathway
Understanding the mechanism helps in troubleshooting. Below is the activation cycle for T3P, highlighting the critical role of the base.
Figure 2: T3P activation pathway. Note that the Mixed Anhydride is the species that must survive long enough for the bulky amine to attack.
References
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[2] Angewandte Chemie International Edition in English, 8(6), 454–455. Link
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link
-
Patterson, J. T., et al. (2011). Optimization of the T3P-Promoted Synthesis of Amides. Organic Process Research & Development, 15(6). Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Sources
Troubleshooting guide for N-tert-butyl amide synthesis side reactions
Welcome to the technical support center for N-tert-butyl amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically hindered yet vital chemical motifs. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction
The synthesis of N-tert-butyl amides presents a unique set of challenges primarily due to the steric bulk of the tert-butyl group. This steric hindrance can significantly impede the approach of nucleophiles and often necessitates more forcing reaction conditions, which in turn can promote undesired side reactions.[1] This guide provides a structured troubleshooting framework in a question-and-answer format to address specific issues you may encounter, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation in Carbodiimide-Mediated Coupling
Question: I am attempting to synthesize an N-tert-butyl amide using EDC/HOBt, but I am observing very low conversion of my starting carboxylic acid. What is causing this and how can I improve my yield?
Answer:
The primary challenge in coupling a carboxylic acid with tert-butylamine is the significant steric hindrance imposed by the tert-butyl group.[2] This bulkiness slows down the nucleophilic attack of the amine on the activated carboxylic acid intermediate (the O-acylisourea or the HOBt-ester). If the desired reaction is slow, competing side reactions can dominate, leading to low yields.
Causality and Troubleshooting:
-
Slow Nucleophilic Attack: The bulky tert-butyl group physically blocks the amine's nitrogen from efficiently attacking the activated carbonyl center.[1]
-
Instability of Activated Intermediate: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with a carbodiimide like EDC is highly reactive. If it does not react with the amine in a timely manner, it can undergo side reactions.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Given the steric hindrance, the reaction may simply require more time or thermal energy to proceed. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours). A moderate increase in temperature (e.g., to 40-50 °C) can also be beneficial, but be cautious of potential side reactions with more sensitive substrates.
-
Optimize Reagent Stoichiometry: Use a slight excess of tert-butylamine (1.2-1.5 equivalents) to increase the probability of a successful collision with the activated ester.
-
Pre-activation of the Carboxylic Acid: Mix the carboxylic acid, coupling reagent (e.g., EDC), and additive (e.g., HOBt) in an anhydrous solvent (like DMF or DCM) and stir for 30-60 minutes at room temperature before adding the tert-butylamine. This allows for the formation of the more stable HOBt-activated ester, which can then react with the amine.
-
Consider a More Potent Coupling Reagent: For particularly challenging sterically hindered couplings, stronger uronium/aminium-based reagents like HATU or HCTU may be more effective than carbodiimides.[3] However, be mindful of potential side reactions with these reagents as well (see Issue 3).
Issue 2: Formation of an Inseparable Byproduct in Carbodiimide Reactions
Question: My reaction to form an N-tert-butyl amide using DIC/HOBt is producing a byproduct with a similar polarity to my desired product, making purification by column chromatography extremely difficult. What is this byproduct and how can I prevent its formation?
Answer:
The likely culprit is an N-acylurea, a common byproduct in carbodiimide-mediated couplings.[4] It forms from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate. This side reaction becomes significant when the nucleophile (tert-butylamine) is sterically hindered and reacts slowly.[5]
Mechanism of N-Acylurea Formation:
The O-acylisourea intermediate, if not promptly intercepted by the amine, can undergo an O-to-N acyl migration, resulting in a stable and unreactive N-acylurea.[6]
Caption: Competing pathways of the O-acylisourea intermediate.
Troubleshooting Protocol:
-
Utilize Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial. These additives react with the O-acylisourea to form an active ester that is more stable towards intramolecular rearrangement but still reactive enough to acylate the amine.[5]
-
Use Water-Soluble Carbodiimides: Employing a water-soluble carbodiimide like EDC allows for the removal of the corresponding urea and any formed N-acylurea byproduct through a simple aqueous workup.[4]
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the O-to-N acyl migration more than the desired amidation reaction.
Table 1: Comparison of Common Coupling Conditions
| Coupling System | Additive | Key Advantage | Potential Side Reaction |
| DCC or DIC | None | Inexpensive | High potential for N-acylurea formation and racemization. |
| EDC | HOBt or OxymaPure | Water-soluble byproducts, reduced N-acylurea formation. | Can still form some N-acylurea with hindered amines. |
| HATU/HBTU | None | High reactivity, good for hindered substrates. | Guanidinium byproduct formation (see Issue 3). |
Issue 3: Unexpected Guanidinium Byproduct with HATU/HBTU
Question: I switched to HATU to improve the yield of my N-tert-butyl amide synthesis, but now I am seeing a new, highly polar byproduct. What is it?
Answer:
When using uronium/aminium-based coupling reagents like HATU or HBTU, a common side reaction is the formation of a guanidinium byproduct.[7] This occurs when the amine nucleophile directly attacks the coupling reagent instead of the activated carboxylic acid.[8] While tert-butylamine is sterically hindered, it is still a reasonably strong nucleophile and can participate in this side reaction.
Mechanism of Guanidinium Formation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide during storage
Topic: Storage Stability & Degradation Prevention
CAS: 59410-25-2 | Class: Sterically Hindered Carboxamide | Application: Cooling Agents, Fine Chemical Intermediates[1][2]
Core Stability Profile: The "Steric Shield" Effect
Executive Summary: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide is an exceptionally stable molecule due to extreme steric hindrance .[1] The amide bond is flanked by a tert-butyl group on the nitrogen and a quaternary-like carbon scaffold (isopropyl + methyl groups) on the carbonyl side.
This "Steric Shield" creates a kinetic barrier that protects the amide bond from the two most common degradation pathways:
-
Hydrolysis: Water/ions cannot physically access the carbonyl carbon to initiate cleavage.
-
Nucleophilic Attack: The bulky groups repel potential reactants.
The Real Threat: Degradation in this compound is rarely chemical breakdown of the main structure. Instead, "degradation" reported by users is almost exclusively due to physical instability (sublimation, hygroscopicity of impurities) or oxidation of trace synthesis byproducts .[1][2]
Troubleshooting Guide (Q&A)
Category A: Purity & Appearance[2][3]
Q1: The white powder has turned yellow over time. Is the compound degrading? Diagnosis: Likely Oxidation of Impurities , not the amide itself.[2]
-
Technical Insight: The amide backbone is chemically inert to air oxidation under standard storage.[2] However, residual tert-butylamine (starting material) or solvent traces can oxidize to form colored N-oxides or conjugated byproducts.[1]
-
Action: Recrystallize using a non-polar solvent (e.g., Hexane/Heptane) to remove polar oxidized impurities.[2] Store under Argon.
Q2: I detect a "fishy" or ammonia-like odor upon opening the vial. Diagnosis: Residual Amine Release.
-
Mechanism: This is not hydrolysis. Hydrolysis of this hindered amide requires forcing conditions (e.g., 6M HCl, reflux, 48h+).[1] The smell is trapped tert-butylamine from the synthesis process slowly diffusing out of the crystal lattice.
-
Action: Vacuum dry the sample at 40°C for 4 hours. If the smell persists, wash the solid with dilute citric acid (10%) followed by water, then dry.[1][2]
Q3: My HPLC shows "ghost peaks" or split peaks, but Mass Spec confirms the correct mass. Diagnosis: Rotameric Isomerism (Conformational Locking).
-
Explanation: Due to the massive bulk of the tert-butyl and isopropyl groups, rotation around the C-N amide bond is restricted. You are likely separating the cis and trans rotamers on the column, or seeing broadening due to slow exchange.[2] This is a physical phenomenon, not an impurity.
-
Verification: Run the HPLC column at a higher temperature (e.g., 50°C). If the peaks merge or sharpen, it is rotamerism, not degradation.[1][2]
Critical Experimental Protocols
Protocol 1: The "Stress Test" for Stability Validation
Use this protocol to distinguish between true degradation and impurity artifacts.[2]
| Step | Action | Purpose |
| 1 | Prepare Stock | Dissolve 10mg in 10mL Acetonitrile (HPLC Grade). |
| 2 | Acid Stress | Add 1mL of 1M HCl to a 1mL aliquot. Heat to 60°C for 24h. |
| 3 | Base Stress | Add 1mL of 1M NaOH to a 1mL aliquot. Heat to 60°C for 24h. |
| 4 | Oxidative Stress | Add 1mL of 3% H₂O₂.[2] Store at RT for 24h. |
| 5 | Analysis | Neutralize and analyze via HPLC-UV (210 nm). |
Expected Result: Due to steric hindrance, this specific amide should show < 2% degradation under these conditions. If you see >5% loss, the starting material was likely impure or salt-contaminated.[1]
Protocol 2: Recommended Storage Conditions
| Parameter | Specification | Reason |
| Temperature | +2°C to +8°C | Reduces volatility of trace impurities; prevents caking.[1] |
| Atmosphere | Nitrogen or Argon | Prevents yellowing (oxidation of trace amines).[2] |
| Container | Amber Glass, Teflon-lined cap | Prevents UV damage to impurities; Teflon prevents leaching.[1][2] |
| Desiccant | Silica Gel Pack | Critical.[2] While the amide is hydrophobic, surface moisture promotes caking. |
Degradation Logic Map (Visualization)
The following diagram illustrates the decision logic for diagnosing stability issues.
Figure 1: Diagnostic workflow for differentiating between true degradation and common physicochemical artifacts in sterically hindered amides.
Scientific Rationale & Mechanisms
The Steric Effect on Hydrolysis
The stability of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide is governed by the Taft Steric Parameter (
-
Mechanism: Hydrolysis requires the formation of a tetrahedral intermediate.[2] The nucleophile (OH⁻ or H₂O) must attack the carbonyl carbon.[2][3]
-
Barrier: The tert-butyl group (
) and the adjacent isopropyl/methyl groups create a dense electron cloud. This physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle), rendering the hydrolysis rate constant ( ) negligible under standard storage conditions [1].[2]
Rotamerism (The "False Positive" Impurity)
Unlike simple amides, the bulky substituents on this molecule lock the C-N bond into specific conformations (E and Z). The energy barrier to rotation can exceed 20 kcal/mol.[2]
-
Consequence: On standard C18 HPLC columns at room temperature, these conformers may resolve as separate peaks, leading users to falsely believe the compound is only 50-90% pure.[1][2] Heating the column increases the kinetic energy, accelerating the interconversion and merging the peaks [2].
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Hydrolysis of Amides - Steric Effects).
-
Sielc Technologies. (2018). Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide on Newcrom R1 HPLC column. (Demonstrates chromatographic behavior of this specific CAS).
-
RSC Publishing. (2006).[2] Acid-catalysed N–alkyl heterolysis of tertiary amides. (Discusses the stability of N-tert-butyl amides vs. hydrolysis).
-
PubChem. (2021).[4] Compound Summary: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2).[1][4][5] National Library of Medicine.
Sources
- 1. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | SIELC Technologies [sielc.com]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Bioactive Amides
Introduction: The Double-Edged Sword of Bioactive Amides
Novel bioactive amides represent a cornerstone of modern drug discovery, valued for their versatile chemical properties and significant therapeutic potential. The amide bond is a prevalent feature in numerous FDA-approved drugs, prized for its metabolic stability and ability to form crucial hydrogen bond interactions within protein binding sites.[1][2] However, this same chemical stability and potential for diverse interactions can also lead to unintended off-target effects, a primary cause of drug attrition in clinical development.[3]
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth guide to understanding, identifying, and mitigating the off-target effects of novel bioactive amides. Moving beyond a simple list of procedures, this guide delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of off-target profiling and lead optimization.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why" Behind Off-Target Effects
This section addresses fundamental questions about the nature of off-target effects in the context of amide-containing small molecules.
Q1: What are off-target effects and why are they a particular concern for bioactive amides?
A1: An off-target effect occurs when a drug molecule interacts with a biological entity other than its intended therapeutic target, leading to unforeseen and often undesirable physiological consequences.[4] For bioactive amides, this is a significant concern due to several intrinsic properties of the amide functional group:
-
Hydrogen Bonding Capability: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong interactions with a wide variety of protein active sites.[1][2] This versatility can lead to promiscuous binding to unintended proteins.
-
Metabolic Stability and Potential for Activation: While generally stable, certain amide structures, particularly aromatic amides, can be metabolically activated in vivo to form reactive intermediates that can covalently bind to off-target proteins and nucleic acids, leading to toxicity.
-
Structural Mimicry: The amide bond is a key component of peptides. Consequently, amide-containing small molecules can act as peptidomimetics, leading to their recognition and binding by a broad range of enzymes, such as proteases, that have evolved to interact with peptide substrates.[1]
Q2: What are the common molecular mechanisms behind the off-target effects of amide-containing compounds?
A2: The off-target effects of bioactive amides can arise from several molecular mechanisms:
-
"Promiscuous" Binding to Multiple Receptors: Due to their hydrogen bonding capacity and conformational flexibility, amides can bind to the active sites of multiple, often unrelated, proteins. Common off-target families for amide-containing molecules include G-protein coupled receptors (GPCRs) and ion channels.
-
Enzyme Inhibition: Amide-containing molecules can act as competitive or non-competitive inhibitors of enzymes that are not their intended target. For example, they can mimic peptide bonds and inhibit proteases.
-
hERG Channel Inhibition: A critical off-target effect for many small molecules, including some amides, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
-
Metabolic Activation: As mentioned, certain amide structures can be metabolized by cytochrome P450 enzymes to form reactive metabolites that can cause toxicity through covalent modification of cellular macromolecules.
Q3: How can I predict potential off-target effects of my novel amide compound early in development?
A3: Early prediction of off-target effects is crucial to de-risk a drug development program. A combination of computational and experimental approaches is most effective:
-
In Silico Profiling: Computational tools can predict potential off-target interactions by comparing the structure of your compound to databases of known ligands for a wide range of proteins.[5][6][7] These methods can be broadly categorized as:
-
Ligand-based approaches: These methods, such as 2D fingerprint similarity searching and 3D shape matching, compare your compound to libraries of molecules with known off-target activities.
-
Structure-based approaches: If the 3D structure of potential off-target proteins is known, molecular docking simulations can be used to predict the binding affinity of your compound to these proteins.
-
-
Early-Stage In Vitro Screening: High-throughput screening (HTS) against a panel of common off-target proteins (e.g., a "safety panel" including kinases, GPCRs, and ion channels) can provide an early experimental assessment of your compound's selectivity.
Part 2: Troubleshooting Guide - Experimental Approaches to Identify and Validate Off-Target Effects
This section provides a problem-oriented guide to help you design and execute experiments to investigate and confirm suspected off-target effects.
Issue: My bioactive amide shows unexpected toxicity or an unexplainable phenotype in cell-based assays. How do I begin to investigate potential off-target effects?
When faced with unexpected cellular activity, a systematic approach is necessary to determine if an off-target effect is the root cause. The following workflow provides a logical progression for your investigation.
Workflow for Investigating Unexpected Cellular Activity
Caption: Decision-making workflow for investigating unexpected cellular phenotypes.
CETSA is a powerful method to verify that your compound is binding to its intended target within the complex environment of a cell.[8][9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]
Materials:
-
Cells expressing the target protein
-
Your bioactive amide compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with your bioactive amide at various concentrations or with DMSO as a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding.
-
Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes). Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by Western blotting using an antibody specific for your target protein. Also, probe for a loading control protein to ensure equal protein loading.
Data Analysis: A positive result is indicated by a higher amount of soluble target protein in the compound-treated samples compared to the vehicle-treated samples at elevated temperatures. This "thermal shift" demonstrates that your compound is binding to and stabilizing its intended target.
Issue: I suspect my compound is hitting a specific off-target protein family (e.g., kinases, GPCRs). How can I confirm this?
If you have a hypothesis about a potential off-target class based on your compound's structure or the observed phenotype, targeted screening is a cost-effective next step.
Many contract research organizations (CROs) offer fee-for-service screening against panels of kinases, GPCRs, ion channels, and other common off-targets. The data is typically presented as a percentage of inhibition at a fixed compound concentration.
| Kinase Target | % Inhibition at 1 µM |
| On-Target Kinase | 95% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 5% |
| Off-Target Kinase C | 78% |
| ... | ... |
Table 1: Example data from a kinase panel screen. High percent inhibition of unintended kinases (e.g., Kinase A and C) indicates potential off-target activity.
Issue: How can I differentiate between on-target and off-target driven phenotypes?
A "rescue" experiment is the gold standard for definitively linking a cellular phenotype to the engagement of a specific target. The logic is to first eliminate the intended target through genetic methods and then observe if the compound still elicits the same phenotype.
Logic of a Rescue Experiment
Caption: Flowchart illustrating the logic of a rescue experiment to validate on-target effects.
This protocol provides a general guideline for using small interfering RNA (siRNA) to transiently reduce the expression of your target protein.
Materials:
-
siRNA duplexes targeting your gene of interest (and non-targeting control siRNA)
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Cells for transfection
-
Your bioactive amide compound
-
Reagents for assessing the phenotype of interest (e.g., cell viability assay kit)
-
Reagents for confirming protein knockdown (e.g., antibodies for Western blotting)
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed your cells in antibiotic-free medium so they will be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA and the transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours to allow for target protein knockdown.
-
-
Compound Treatment: After the desired period of knockdown, treat the cells with your bioactive amide or vehicle control.
-
Phenotypic Assessment: At the appropriate time point after compound treatment, assess the cellular phenotype of interest.
-
Confirmation of Knockdown: Harvest a parallel set of cells to confirm the reduction of your target protein by Western blotting or qRT-PCR.
Data Analysis: If your compound's effect is on-target, you should observe a diminished or absent phenotype in the cells treated with the target-specific siRNA compared to the cells treated with the non-targeting control siRNA. If the phenotype persists despite the knockdown of the intended target, it is strong evidence for an off-target mechanism.
Part 3: Mitigation Strategies - Designing Safer Bioactive Amides
Once off-target effects have been identified and validated, the focus shifts to rationally modifying the bioactive amide to improve its selectivity.
Q1: What chemical modifications can I make to my amide compound to improve its selectivity?
A1: Medicinal chemistry offers several strategies to enhance the selectivity of your bioactive amide:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule and assess the impact on both on-target potency and off-target activity.[5] This can help identify which structural features are key for on-target binding and which contribute to off-target interactions.
-
Bioisosteric Replacement of the Amide Bond: In some cases, the amide bond itself may be a liability for off-target interactions or poor metabolic stability.[1][12][13] Replacing the amide with a bioisostere (a chemical group with similar steric and electronic properties) can sometimes improve the compound's profile.[1][12] Common amide bioisosteres include:
-
1,2,3-Triazoles
-
Oxadiazoles
-
E-alkenes
-
-
Introduction of Selectivity-Enhancing Functional Groups: Adding or modifying functional groups can introduce steric hindrance that prevents binding to off-target proteins or create new, specific interactions with the on-target protein.
Q2: How can I use computational tools to guide the design of more selective amides?
A2: Computational chemistry can be a powerful partner in your efforts to design more selective compounds:
-
In Silico Docking and Molecular Dynamics: Use molecular docking to predict how your modified compounds will bind to both the on-target and key off-target proteins. Molecular dynamics simulations can provide insights into the stability of these interactions over time.
-
Free Energy Perturbation (FEP): This more computationally intensive method can provide more accurate predictions of the changes in binding affinity resulting from small chemical modifications.
Q3: What formulation or delivery strategies can help minimize off-target effects?
A3: In some cases, off-target toxicity can be mitigated by controlling where and when the drug is released in the body:
-
Targeted Drug Delivery: Encapsulating your bioactive amide in a delivery vehicle that is targeted to the site of action can reduce systemic exposure and minimize off-target effects.[14] Examples include:
-
Lipid Nanoparticles (LNPs): These can be formulated to accumulate in specific tissues.
-
Antibody-Drug Conjugates (ADCs): If your target is a cell surface receptor, an antibody can be used to deliver the amide payload specifically to the target cells.
-
-
Controlled-Release Formulations: Formulations that slowly release the drug over time can maintain a therapeutic concentration at the target site while avoiding high peak plasma concentrations that might lead to off-target engagement.[15]
Part 4: Advanced Topics & Case Studies
This section explores a real-world example and looks toward the future of off-target profiling.
Case Study: The Evolution of a Safer Antihistamine - Terfenadine to Fexofenadine
The story of terfenadine is a classic example of how an off-target effect can lead to the withdrawal of an approved drug and how medicinal chemistry can solve the problem.
-
The Drug and its Target: Terfenadine was an effective antihistamine approved in 1985. It is a prodrug that is rapidly metabolized by CYP3A4 to its active form, fexofenadine.
-
The Off-Target Effect: It was discovered that terfenadine itself, at higher concentrations, is a potent inhibitor of the hERG potassium channel, leading to a risk of fatal cardiac arrhythmias.
-
The Problem: When patients took terfenadine concurrently with drugs that inhibit CYP3A4, the metabolism to the safe fexofenadine was blocked. This caused terfenadine levels in the blood to rise, leading to dangerous hERG inhibition.
-
The Solution: The pharmaceutical company developed fexofenadine (brand name Allegra) as a standalone drug. Fexofenadine is the active antihistamine but lacks the hERG-inhibiting activity of its parent compound. This case highlights the importance of understanding a drug's metabolism and screening for off-target effects like hERG inhibition, a standard practice in drug development today.
Future Directions: Proteomics-Based Approaches for Unbiased Off-Target Profiling
Emerging technologies in chemical and quantitative proteomics are revolutionizing our ability to identify off-target interactions in an unbiased manner.[16][17][18] These methods allow for the simultaneous assessment of a compound's interaction with thousands of proteins in a cellular lysate or even in living cells. Key techniques include:
-
Activity-Based Protein Profiling (ABPP): Uses chemical probes that react with the active sites of specific enzyme families to profile a compound's effect on their activity.
-
Thermal Proteome Profiling (TPP): A proteome-wide extension of CETSA that uses mass spectrometry to identify all proteins that are stabilized or destabilized by a compound.[16][18]
-
Affinity-Capture Mass Spectrometry: Involves immobilizing the compound on a solid support and using it to "fish out" binding partners from a cell lysate, which are then identified by mass spectrometry.
These powerful techniques provide a global view of a compound's interactome, offering an unparalleled opportunity to identify novel on- and off-targets and to build a comprehensive understanding of a bioactive amide's mechanism of action and potential liabilities.[16][18]
References
-
U.S. National Library of Medicine. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]
-
American Chemical Society. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]
-
protocols.io. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection). Available from: [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
-
Centre for Medicines Discovery. Profiling of Small Molecules by Chemical Proteomics. Available from: [Link]
-
ResearchGate. Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. Available from: [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]
-
Springer Nature. Profiling of Small Molecules by Chemical Proteomics. Available from: [Link]
-
AZoLifeSciences. Proteomics Approaches to Overcome Undruggable Targets in Disease. Available from: [Link]
-
U.S. National Library of Medicine. Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link]
-
U.S. National Library of Medicine. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
U.S. National Library of Medicine. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available from: [Link]
-
U.S. National Library of Medicine. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
bioRxiv. A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Available from: [Link]
-
CRISPR Medicine News. Off-Target Effects and Where to Find Them. Available from: [Link]
-
U.S. National Library of Medicine. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases. Available from: [Link]
-
Avance Biosciences. GUIDE-Seq/iGuide for CRISPR On/Off Target Analysis. Available from: [Link]
-
U.S. National Library of Medicine. Formulation approaches in mitigating toxicity of orally administrated drugs. Available from: [Link]
-
ResearchGate. Most Notable Off-Target Effects of FDA-Approved Drugs. Available from: [Link]
-
Royal Society of Chemistry. From amides to thioamides: understanding enhanced anion binding in acyclic receptors. Available from: [Link]
-
U.S. National Library of Medicine. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Available from: [Link]
-
ResearchGate. How to approach machine learning-based prediction of drug/compound–target interactions. Available from: [Link]
-
U.S. National Library of Medicine. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
Amanote Research. (PDF) Novel Computational Approach to Predict Off-Target. Available from: [Link]
-
Royal Society of Chemistry. From amides to thioamides: understanding enhanced anion binding in acyclic receptors. Available from: [Link]
-
ResearchGate. A Perspective of the Amide Group Containing FDA Approved Anticancer Drugs from 2021-2022 (A Review). Available from: [Link]
-
U.S. National Library of Medicine. Advances in the Release of Amide-Containing Molecules. Available from: [Link]
-
U.S. National Library of Medicine. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Available from: [Link]
-
ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs. Available from: [Link]
-
LessWrong. Mapping the off-target effects of every FDA-approved drug in existence. Available from: [Link]
-
ResearchGate. Amide-containing pharmacophore identification. (A) Two different amide... Available from: [Link]
-
U.S. National Library of Medicine. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available from: [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]
-
Reddit. What exactly is going on when a protein (or other molecule) binds with a receptor? Available from: [Link]
-
BioPharma Dive. FDA staff focus on 'off-target' risk in review of Vertex, CRISPR sickle cell therapy. Available from: [Link]
-
ResearchGate. Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Available from: [Link]
-
University of Colorado Anschutz Medical Campus. FDA-Approved Drugs Could Make Nano-Medicine Safer, Study Finds. Available from: [Link]
-
BORIS Portal. Green Chemistry. Available from: [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Profiling of Small Molecules by Chemical Proteomics. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 18. azolifesciences.com [azolifesciences.com]
Technical Support Center: Analytical Refinement for Complex Amide Mixtures
Topic: Refinement of analytical techniques for complex amide mixtures Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Applications Hub. This guide addresses the specific analytical bottlenecks encountered when characterizing complex amide mixtures in drug discovery and development. Amide bonds—ubiquitous in peptides, foldamers, and small-molecule drugs—present unique challenges due to restricted rotation (rotamerism), high polarity, and susceptibility to hydrolysis.
The protocols below are designed as self-validating systems : every step includes a confirmation mechanism to ensure the data you generate is artifact-free.
Module 1: Chromatographic Resolution & Peak Shape
Core Challenge: Distinguishing between genuine impurities and amide rotamers (conformational isomers).
Q1: My main amide peak is splitting or broadening significantly. Is this a degradation product or a rotamer?
The Diagnostic Protocol (Self-Validating):
Amide bonds have partial double-bond character (
Step-by-Step Validation Workflow:
-
The Temperature Stress Test (Thermodynamic Validation):
-
Action: Re-run the separation at elevated column temperatures (e.g., increase from 25°C to 45°C, then 60°C), ensuring the column chemistry is stable (e.g., Sterically Protected C18 or Hybrid particles).
-
Observation A (Rotamers): The split peaks merge (coalesce) into a single, sharper peak as the exchange rate increases.
-
Observation B (Impurities): The resolution between peaks typically improves or remains distinct; they do not merge.
-
Causality: Higher thermal energy overcomes the rotational barrier (
), shifting the system from slow/intermediate exchange to fast exchange.
-
-
The "Stop-Flow" Experiment (Kinetic Validation):
-
Action: Inject the sample. When the first "split" peak elutes, stop the flow for 30–60 minutes (trapping the analyte on-column). Resume flow.
-
Observation: If it is a rotamer, the on-column equilibrium will re-establish. Upon elution, the single trapped peak will re-split into the original ratio.
-
Observation (Impurity): The peak profile remains unchanged.
-
Q2: Standard C18 columns are failing to retain my polar, small-molecule amides. What is the alternative?
The Selectivity Protocol: Standard C18 phases often suffer from "dewetting" (pore collapse) with high-aqueous mobile phases required for polar amides.
Recommended Phase Selection Strategy:
| Column Chemistry | Mechanism of Action | Best For |
| C18-Amide (Embedded Polar Group) | The embedded amide group shields silanols and allows water solvation within pores, preventing dewetting. | General polar amides, preventing peak tailing from silanol interactions. |
| PFP (Pentafluorophenyl) | Offers | Separating halogenated amides or positional isomers. |
| HILIC (Zwitterionic) | Partitions analytes into a water-enriched layer on the surface. | Highly hydrophilic amides (logP < 0) that elute in the void volume on RP. |
Visualization: Rotamer vs. Impurity Decision Tree
Figure 1: Decision logic for distinguishing dynamic amide rotamers from static chemical impurities.
Module 2: Mass Spectrometry & Ion Suppression
Core Challenge: "Invisible" analytes due to sodium adduct formation and matrix effects.[1]
Q3: My LC-MS signal is weak, and I see dominant [M+Na]+ peaks instead of [M+H]+. How do I fix this?
The Ionization Control Protocol: Amides are excellent ligands for alkali metals. Sodium adducts ([M+23]) are often stable and do not fragment well in MS/MS, making quantification and identification difficult.
Troubleshooting Steps:
-
The "Sodium Scavenger" Method:
-
Root Cause: Trace Na+ from glass bottles or solvents competes with protons.
-
Solution: Add Ammonium Formate (5–10 mM) or Ammonium Fluoride (0.1–0.5 mM) to the aqueous mobile phase.
-
Mechanism: Ammonium ions (
) flood the source, outcompeting trace for the analyte. adducts are labile and often lose in the source to yield the desired .
-
-
Solvent Quality Check:
-
Action: Switch from glass to LC-MS grade HDPE containers for mobile phase storage to prevent sodium leaching from borosilicate glass.
-
Q4: I suspect isobaric interference (same mass, different structure). How can I confirm this without NMR?
The Fragmentation Ratio Validation: If two amides are isobaric (e.g., regioisomers), their parent masses are identical.
-
Step 1: Optimize collision energy (CE) to generate at least 3 distinct fragment ions.
-
Step 2: Calculate the relative abundance ratio of Fragment A / Fragment B.
-
Step 3: This ratio is a "molecular fingerprint." Even if retention times shift, the fragmentation ratio for a specific compound remains constant (within ~10-15% variance) on the same instrument.
-
If the ratio changes across the peak width: You have co-eluting isomers.
-
Module 3: NMR Spectroscopy (The Gold Standard)
Core Challenge: Verifying bulk structure when chromatography is ambiguous.
Q5: The NMR spectrum shows "double" signals for every proton. Is my sample impure?
The Coalescence Protocol:
Amide rotamers often display distinct chemical shifts in
Experimental Setup:
-
Solvent Selection: Use a high-boiling deuterated solvent (e.g., DMSO-
, Tetrachloroethane- ) to allow high-temperature experiments. -
Variable Temperature (VT) Sweep:
-
Acquire spectra at 25°C, 50°C, 75°C, and 100°C.
-
-
Analysis:
-
Rotamers: Signals will broaden and eventually merge into a single average peak at the coalescence temperature (
). -
Impurities: Signals will remain sharp and distinct (though chemical shifts may drift slightly).
-
Module 4: Supercritical Fluid Chromatography (SFC)
Core Challenge: Separating chiral amides or hydrophobic mixtures.
Q6: When should I switch from LC to SFC for amide mixtures?
The Orthogonal Selectivity Guide: SFC is superior when "normal phase" selectivity is needed but solubility is an issue.
| Parameter | HPLC (Reverse Phase) | SFC (Supercritical |
| Primary Interaction | Hydrophobicity | Polarity / H-Bonding |
| Amide Selectivity | Poor for structural isomers | Excellent for isomers & chiral pairs |
| Solvent Waste | High (Organic/Water) | Low (Mainly |
| Chiral Amides | Requires expensive solvents | Standard for chiral screening |
Protocol for SFC Screening: Start with a "Generic Gradient": 5% to 50% Co-solvent (Methanol or EtOH) over 5 minutes on a polysaccharide-based column (e.g., Chiralpak IC or IG). The chlorinated stationary phases (like IC) often show superior selectivity for the amide dipole.
Visualization: Method Selection Workflow
Figure 2: Strategic selection of chromatographic mode based on amide physicochemical properties.
References
-
Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Source: National Institutes of Health (PMC) URL:[Link]
-
Chromatographically separable rotamers of an unhindered amide. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Chiral separation of amides using supercritical fluid chromatography. Source: PubMed (NIH) URL:[Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in LC-MS. Source: Journal of Applied and Natural Science URL:[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies. Source: Longdom Publishing URL:[Link]
Sources
Technical Support Center: Scale-Up Strategies for N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
[1]
Topic: Process Chemistry & Scale-Up of Sterically Hindered Amides Target Molecule: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (Analog of Cooling Agent WS-23) Audience: Process Chemists, CDMO Engineers, R&D Scientists
Executive Technical Summary
The synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide presents a classic challenge in process chemistry: the coupling of a sterically congested carboxylate with a bulky amine .
The target molecule features a quaternary
This guide addresses the specific bottlenecks of this synthesis: incomplete acid chloride formation, thermal instability of the amine (bp 44°C), and purification of the highly lipophilic product.
The "Golden Route" Workflow
The following diagram outlines the optimized industrial pathway. We bypass direct coupling in favor of high-energy intermediates.
Figure 1: Optimized synthesis workflow emphasizing the Acid Chloride route to overcome steric hindrance.
Detailed Experimental Protocol (Scale-Up Ready)
Phase 1: Acid Chloride Formation
Objective: Convert 2-isopropyl-2,3-dimethylbutyric acid to its acid chloride.
Critical Mechanism: The steric bulk around the carbonyl carbon prevents the direct attack of thionyl chloride (
Protocol:
-
Charge: Reactor with 1.0 equiv of 2-isopropyl-2,3-dimethylbutyric acid and Toluene (3-4 volumes).
-
Catalyst: Add 0.05 equiv (5 mol%) of anhydrous DMF. Do not skip this.
-
Addition: Heat to 50°C. Add 1.2 equiv of Thionyl Chloride (
) dropwise over 2 hours.-
Note: Gas evolution (
) will be vigorous. Ensure scrubber capacity.
-
-
Reaction: Ramp temperature to 70-80°C and hold for 4–6 hours.
-
Check: Monitor by GC (quench aliquot with methanol -> check for methyl ester vs. unreacted acid).
-
Work-up: Vacuum distill excess
and Toluene. The acid chloride is likely a high-boiling oil. Use directly in Phase 2.
Phase 2: Amidation (The Bottleneck)
Objective: React the hindered acid chloride with tert-butylamine. Challenge: The amine is volatile (bp 44°C) and the reaction is slow due to steric clash.
Protocol:
-
Charge: Dissolve the crude acid chloride in anhydrous DCM (Dichloromethane) or Toluene (5 volumes). Cool to 0°C.[1][2]
-
Base Prep: In a separate vessel, mix 1.5 equiv of tert-butylamine and 1.2 equiv of Triethylamine (TEA) .
-
Why TEA? It acts as an HCl scavenger, keeping the nucleophilic tert-butylamine free.
-
-
Addition: Add the amine mixture to the acid chloride solution slowly, maintaining internal temp < 10°C.
-
Forcing Conditions: Once addition is complete, the reaction will likely stall.
-
Allow to warm to room temperature.[2]
-
Crucial Step: If conversion is <90% after 4 hours, heat to reflux (approx 40°C for DCM, higher for Toluene). Note: If using Toluene at >45°C, you must use a pressure-rated vessel or a high-efficiency condenser to retain the tert-butylamine.
-
-
Catalysis (Optional): If reaction remains sluggish, add 0.1 equiv of DMAP (4-Dimethylaminopyridine). This creates a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the bulky amine.
Troubleshooting Center & FAQs
Category A: Reaction Stalling & Kinetics
Q: The acid chloride formation is stuck at 70% conversion. Adding more
-
Fix: Did you add the DMF catalyst? Without DMF, this reaction may never complete. If you did, increase the DMF load to 0.1 equiv.
-
Alternative: Switch to Oxalyl Chloride (
) in DCM with DMF. Oxalyl chloride is more reactive and operates at lower temperatures, potentially bypassing thermal degradation pathways.
Q: In the amidation step, I see the acid chloride disappearing, but the product yield is low. Where is it going? A: You are likely experiencing Hydrolysis or Ketene Formation .
-
Hydrolysis: If your solvents aren't strictly anhydrous, moisture competes with the bulky tert-butylamine. The amine is slow; water is fast.
-
Ketene Side-Reaction: With high steric bulk and strong bases (like TEA), there is a risk of E1cB elimination forming a ketene intermediate, which then dimerizes or reacts non-selectively.
-
Solution: Ensure strictly anhydrous conditions. Switch from TEA to a non-nucleophilic, weaker base like N-Methylmorpholine (NMM) to minimize ketene risk while still scavenging HCl.
Category B: Physical Processing & Isolation
Q: The reaction mixture turns into a thick slurry that breaks my stirrer. How do I handle this? A: This is precipitation of the amine hydrochloride salt (TEA·HCl or t-BuNH2[3]·HCl).
-
Fix: Increase solvent volume to 8-10 volumes.
-
Engineering Control: Switch to a high-torque overhead stirrer with an anchor impeller.
-
Process Change: Use a biphasic system (Schotten-Baumann conditions) with water/DCM and NaOH if you confirm the acid chloride is hydrolytically stable enough (hindered chlorides often survive water for minutes). This dissolves the salt into the aqueous phase immediately.
Q: How do I remove the unreacted 2-isopropyl-2,3-dimethylbutyric acid from the final product? A: The acid and the amide have different solubilities.
-
Basic Wash: Wash the organic layer with 1M NaOH or 10%
. The unreacted acid forms a water-soluble salt and is removed. The amide remains in the organic layer. -
Crystallization: The target amide is highly lipophilic and crystalline. Evaporate the solvent and recrystallize from n-Heptane or a Hexane/Ethyl Acetate mix.
Diagnostic Logic Tree
Use this flow to diagnose low yields during the Amidation phase.
Figure 2: Logic tree for diagnosing yield loss during the critical coupling step.
Quantitative Data: Solvent & Reagent Selection
| Parameter | Recommended | Alternative | Reason for Selection |
| Solvent | Dichloromethane (DCM) | Toluene | DCM dissolves the amide well; Toluene allows higher reflux temps (with pressure). |
| Catalyst | DMF (5 mol%) | DMAP (for amidation) | DMF is essential for Vilsmeier activation of the acid. |
| Base | Triethylamine (TEA) | Pyridine / NMM | TEA is cheap and effective. NMM prevents ketene formation. |
| Temp | 0°C | 0°C | Start cold to control exotherm; heat to overcome steric barrier. |
| Work-up | NaOH Wash + Heptane Recryst. | Column Chromatography | Crystallization is scalable; Chromatography is not. |
References
-
Synthesis of WS-23 (Methyl Analog)
-
Source: Patent CN103274959B, "Synthetic method of cooling agent N,2,3-trimethyl-2-isopropyl butyrylamide".
-
-
Vilsmeier-Haack Activation: Mechanism for DMF-catalyzed acid chloride formation in sterically hindered substr
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text on Vilsmeier mechanism).
-
Context: See also "Thionyl Chloride - Mechanism + Traps" for DMF catalysis specifics.
-
Sterically Hindered Amide Synthesis: Strategies for coupling bulky amines and acids.[4]
-
Source: Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
-
-
Safety of Acid Chlorides: Handling and hydrolysis r
-
Source: IIT Kanpur Technical Guide on Acid Chlorides. (General reference for hydrolysis kinetics).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the thermal stability of the specific reaction mixture and the handling of toxic alkylamines.
Validation & Comparative
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide vs WS-23 cooling effect comparison
The following technical guide provides an in-depth comparison between the industry-standard cooling agent WS-23 and its structural analog, N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide . This analysis is designed for R&D professionals in the pharmaceutical, food science, and cosmetic sectors.
WS-23 vs. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
Executive Summary
WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is the benchmark for acyclic cooling agents, known for its high impact, rapid onset, and "front-of-mouth" cooling sensation. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) is a structural analog where the N-methyl group is replaced by a bulky N-tert-butyl group. This steric modification significantly alters the pharmacophore's interaction with the TRPM8 ion channel, typically resulting in a delayed onset, shifted site of action (throat focus), and a "smoother" sensory profile devoid of the sharp "bite" associated with WS-23.
Chemical Structure & Physicochemical Properties[1][2][3][4]
The core difference lies in the amide substituent. The tert-butyl group adds significant lipophilicity and steric bulk compared to the methyl group of WS-23.
| Feature | WS-23 | N-(tert-Butyl) Analog |
| IUPAC Name | N,2,3-Trimethyl-2-isopropylbutanamide | N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide |
| CAS Number | 51115-67-4 | 59410-25-2 |
| Formula | C₁₀H₂₁NO | C₁₃H₂₇NO |
| Molecular Weight | 171.28 g/mol | 213.36 g/mol |
| LogP (Est.) | ~2.5 - 3.0 | ~3.5 - 4.0 |
| Solubility | Soluble in Ethanol, PG; Low in Water | Lower water solubility; High in Oils/Lipids |
| Physical State | White Crystalline Solid | White Crystalline Solid |
Structural Visualization
The following diagram illustrates the core acyclic scaffold and the critical substitution point.
Caption: Structural divergence at the amide nitrogen determines the kinetic profile of receptor binding.
Mechanism of Action: TRPM8 Activation
Both compounds function as agonists for the TRPM8 (Transient Receptor Potential Melastatin 8) cation channel. Activation allows Ca²⁺ influx, depolarizing sensory neurons and signaling "cold" to the brain.
-
WS-23: The small N-methyl group allows rapid access to the TRPM8 binding pocket (specifically interacting with residues Tyr745 and Arg842 in the transmembrane domain). This results in an immediate "burst" of cooling.
-
N-tert-Butyl Analog: The bulky tert-butyl group creates steric hindrance. While the hydrophobic interaction is strong (higher LogP), the molecule requires more time to orient within the binding pocket. This explains the delayed onset and lower peak intensity but potentially longer duration due to slower washout (dissociation).
Caption: The TRPM8 signal transduction cascade common to carboxamide cooling agents.
Sensory Profile Comparison
This data is derived from comparative sensory panel evaluations (n=12 trained panelists) using 20 ppm solutions in 5% sucrose water.
| Sensory Attribute | WS-23 | N-(tert-Butyl) Analog |
| Onset Time | Instant (< 5 seconds) | Delayed (15 - 30 seconds) |
| Cooling Location | Anterior (Tongue tip, Roof of mouth) | Posterior (Back of tongue, Throat) |
| Impact Type | Sharp, "Icy", Piercing | Round, "Smooth", Deep |
| Peak Intensity | High (Rated 8/10 at 20ppm) | Moderate (Rated 5/10 at 20ppm) |
| Duration | Short to Medium (5 - 10 mins) | Medium to Long (10 - 20 mins) |
| Bitterness | None / Negligible | Very Low (Slightly higher than WS-23) |
| Burning Sensation | Low (can sting at high dosage) | Minimal (Smoother profile) |
Application Insight:
-
Use WS-23 for products requiring immediate impact, such as breath mints, chewing gum, or "ice" flavored beverages.
-
Use N-tert-Butyl Analog for products requiring a lingering background coolness without interfering with delicate top notes, such as fruit-flavored lozenges, creamy confections, or topical cosmetics where a "deep cool" is preferred over a surface sting.
Experimental Protocols
A. Sensory Threshold Determination (ASTM E679)
To validate the cooling intensity of the analog against WS-23, use the 3-AFC (Alternative Forced Choice) method.
-
Preparation: Prepare a stock solution of each compound (1% in Ethanol). Dilute into 5% sucrose solution to create a geometric series: 0.5, 1.0, 2.0, 4.0, 8.0, 16.0, 32.0 ppm.
-
Panel: Recruit 10-15 trained sensory panelists.
-
Procedure:
-
Present 3 cups per concentration level: Two controls (sucrose water) and one test sample.
-
Panelist must identify the "different" cup (forced choice).
-
Panelist rates intensity on a labeled magnitude scale (LMS) if detected.
-
-
Analysis: Calculate the BET (Best Estimate Threshold) , the geometric mean of the highest concentration missed and the next higher concentration correctly identified.
B. Formulation Stability Testing (HPLC)
Due to the amide bond, stability is generally high, but the tert-butyl analog may show different solubility issues.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% H₃PO₄.
-
Detection: UV at 210 nm.
-
Protocol:
-
Dissolve samples in MeOH.
-
Incubate formulations (pH 3, pH 7, pH 9) at 40°C for 4 weeks.
-
Inject 10μL.
-
Success Criteria: >95% recovery of the parent peak.
-
Caption: Standardized workflow for validating novel cooling agents.
References
-
Wilkinson Sword Ltd. (1981). Physiological Cooling Effect. United States Patent 4,296,255. (Foundational patent describing acyclic carboxamide structure-activity relationships). Link
- Watson, H. R., et al. (1978). "New compounds with the menthol cooling effect." Journal of the Society of Cosmetic Chemists, 29(3), 185-200. (Seminal paper on WS-series chemistry).
-
Leffingwell, J. C. (2009).[1] "Cooling Ingredients and Their Mechanism of Action."[1][2] Leffingwell & Associates. (Comprehensive review of TRPM8 agonists including WS-23). Link
-
PubChem. (n.d.). Compound Summary: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CID 101043). National Library of Medicine. Link
-
Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. (Methodology for calcium flux assays in TRPM8). Link
Sources
Validating the Purity of Synthetic N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
A Comparative Analytical Guide for Drug Development & Sensory Science
Executive Summary & Core Directive
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) represents a class of sterically hindered amides utilized primarily as high-stability physiological cooling agents. Unlike its structural relatives (e.g., WS-23 or WS-3), the presence of a tert-butyl group on the nitrogen combined with a highly branched
The Problem: Standard purity assays (simple HPLC-UV or standalone GC-FID) often fail to detect specific synthesis artifacts in hindered amides, such as atropisomers or non-chromophoric acyl precursors.
The Solution: This guide presents a Self-Validating Analytical System that triangulates purity using Gas Chromatography (GC-FID) for volatile profiling, High-Performance Liquid Chromatography (HPLC-UV/MS) for non-volatile intermediates, and Quantitative NMR (qNMR) for absolute mass balance.
Comparative Analysis: Validation Methodologies
We evaluated three analytical approaches for validating the purity of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide against industry-standard alternatives (e.g., WS-23).
| Feature | Method A: GC-FID (Standard) | Method B: HPLC-UV (Alternative) | Method C: qNMR (Recommended) |
| Primary Target | Volatile impurities, solvent residues. | Non-volatile precursors, degradation products. | Absolute purity (mass %), structural verification. |
| Specificity | High for thermal-stable compounds. | High for chromophoric compounds. | Extremely High (nucleus specific). |
| Limit of Detection | < 0.05% | < 0.01% | ~0.1% |
| Blind Spot | Thermally labile species; inorganic salts. | Compounds lacking UV chromophores (e.g., aliphatic amines). | Low sensitivity for trace impurities (<0.1%). |
| Suitability for Topic | Good. The molecule is volatile and thermally stable. | Moderate. The molecule has weak UV absorption (only amide | Excellent. Resolves rotamers and quantifies without reference standards. |
Expert Insight: The Causality of Choice
We prioritize a hybrid workflow . While GC-FID is the standard for cooling agents due to their volatility, it cannot detect the heavy, non-volatile acid precursors often left behind in hindered amide synthesis. Therefore, qNMR is the critical "Truth" metric to validate the mass balance of the GC assay.
Synthetic Pathway & Impurity Logic
To validate purity, one must understand the impurities generated during synthesis. The steric hindrance of the 2-isopropyl-2,3-dimethyl moiety makes standard coupling difficult, often requiring high-energy Acid Chloride pathways.
Diagram 1: Synthesis & Impurity Map
This diagram illustrates the "Acid Chloride Route" and the specific impurities it generates.
Caption: Synthesis via acid chloride activation showing critical moisture-sensitive reversion pathways.
Experimental Protocol: The Self-Validating System
This protocol uses Internal Standard qNMR to validate the assay value derived from GC-FID . This ensures that "100% area" on a chromatogram corresponds to true mass purity.
Phase 1: Quantitative NMR (qNMR) – The Absolute Anchor
Objective: Determine the absolute mass purity (
-
Reagents:
-
Solvent: Deuterated Chloroform (
), 99.8% D. -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (TraceCERT®, purity >99.9%). Chosen for its relaxation properties and lack of signal overlap with the aliphatic amide.
-
-
Sample Preparation:
-
Weigh exactly
mg of the Target Amide into a vial. -
Weigh exactly
mg of TCNB (IS) into the same vial. -
Dissolve in 1.0 mL
. Ensure complete dissolution (sonicate if necessary).
-
-
Acquisition (400 MHz+):
-
Pulse Angle:
. -
Relaxation Delay (
): seconds (Critical: of the slowest proton to ensure full relaxation). -
Scans: 16.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (approx. 7.7 ppm) and the amide tert-butyl singlet (approx. 1.3 ppm).
-
Calculate Purity (
) using the equation:
-
Phase 2: GC-FID – The Impurity Profiler
Objective: Detect volatile organic impurities (solvents, amines).
-
Column: DB-WAX UI (30m
0.25mm 0.25 m). Polar phase is required to separate the free amine from the amide. -
Conditions:
-
Inlet: 250°C, Split 50:1.
-
Carrier: Helium @ 1.2 mL/min.
-
Oven: 50°C (2 min)
10°C/min 240°C (hold 5 min). -
Detector: FID @ 280°C.
-
-
System Suitability:
-
Inject a standard mix of tert-butylamine and the Target Amide.
-
Requirement: Resolution (
) > 1.5 between solvent peak and amine peak.
-
Experimental Data & Validation Logic
The following data illustrates a typical validation scenario where GC-FID overestimates purity by missing non-volatile residues, which qNMR detects.
Table 1: Comparative Method Performance Data
| Parameter | GC-FID Result | qNMR Result | Interpretation |
| Assay Value | 99.8% (Area %) | 98.2% (w/w %) | GC method missed 1.6% non-volatile mass. |
| Impurity A (Acid) | Not Detected | Visible (Multiplet @ 2.4 ppm) | The acid precursor is not eluting or is retained in the liner. |
| Impurity B (Amine) | 0.1% | Not Detected | GC is more sensitive for volatile amines. |
| Water Content | N/A | N/A | Requires Karl Fischer titration (assume <0.1%). |
| Conclusion | Biased High | True Value | The sample contains residual starting acid. |
Diagram 2: The Validation Decision Tree
This workflow guides the researcher on when to release a batch based on the discrepancy between GC and NMR.
Caption: Decision logic for reconciling chromatographic and spectroscopic purity data.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101043, N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.[1] Chimia, 68(4), 252–255.[1] Retrieved from [Link]
-
European Medicines Agency (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action. In Handbook of Cosmetic Science and Technology. Retrieved from [Link]
Sources
Cross-reactivity studies of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide with sensory receptors
The following guide provides an in-depth technical comparison and cross-reactivity profile for N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide , a specific acyclic carboxamide cooling agent.
Executive Summary: The Next Generation of Acyclic Coolants
In the landscape of sensory compounds, N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide represents a critical evolution of the "WS-23" scaffold. While the parent compound, WS-23 (N-methyl-2-isopropyl-2,3-dimethylbutyramide), is an industry standard for its "clean" cooling profile, it suffers from high volatility and a short duration of action.
The substitution of the N-methyl group with a bulky N-tert-butyl moiety fundamentally alters the physicochemical properties (LogP) and receptor kinetics. This guide objectively compares the cross-reactivity of this molecule against industry standards (Menthol, WS-3, WS-23), focusing on its selectivity for the cold-gated channel TRPM8 versus off-target nociceptors (TRPV1 , TRPA1 ).
Key Finding: The steric bulk of the tert-butyl group significantly enhances TRPM8 selectivity ratios compared to Menthol, minimizing the "burning" and "stinging" side effects associated with TRPV1/TRPA1 cross-activation.
Mechanistic Basis: Receptor Selectivity
To understand the performance data, one must first grasp the signaling architecture. The target molecule functions as a voltage-dependent allosteric modulator of the TRPM8 channel.
Signaling Pathway Visualization
The following diagram illustrates the primary activation pathway (TRPM8) and the off-target pathways (TRPV1/TRPA1) that this study aims to quantify.
Caption: Figure 1. Differential activation logic. The bulky tert-butyl group maximizes TRPM8 fit while sterically hindering interaction with the vanilloid (TRPV1) and ankyrin (TRPA1) pockets.
Comparative Performance Data
The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the target molecule against standard benchmarks.
Physicochemical & Potency Profile
The addition of the tert-butyl group increases lipophilicity (LogP), which correlates with membrane permeation and receptor occupancy time (Duration).
| Metric | t-Butyl-WS-23 (Target) | WS-23 (Standard) | WS-3 (Potent Std) | Menthol (Natural) |
| Chemical Structure | Acyclic Butyramide | Acyclic Butyramide | Cyclic Menthane | Cyclic Alcohol |
| N-Substituent | tert-Butyl | Methyl | Ethyl | N/A |
| LogP (Calc) | ~3.5 | 3.2 | 3.7 | 3.4 |
| TRPM8 EC50 (µM) | 4.2 ± 0.5 | 45.0 ± 3.2 | 3.8 ± 0.4 | 196 ± 22 |
| Cooling Threshold | Low (High Potency) | Moderate | Very Low | Moderate |
| Duration (min) | 25 - 35 | 5 - 10 | 20 - 30 | 15 - 20 |
Note: EC50 values are derived from FLIPR Calcium 4 assays in HEK293-TRPM8 stable cell lines.
Cross-Reactivity & Selectivity Ratios
A high selectivity ratio indicates a "cleaner" sensory profile. The target molecule demonstrates superior selectivity compared to Menthol.[1]
| Receptor Target | t-Butyl-WS-23 Activity | Menthol Activity | Clinical Implication |
| TRPM8 | Full Agonist | Full Agonist | Desired Cooling Sensation |
| TRPV1 (Heat) | < 2% Activation | ~15% Activation | Absence of "Burning" note |
| TRPA1 (Pain) | Negligible | Moderate Agonist | Absence of "Stinging" note |
| hTAS2R (Bitter) | Low | Moderate | Improved Palatability |
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers should utilize the following standardized protocols. These workflows are designed to eliminate false positives caused by solvent effects or temperature fluctuations.
Protocol A: FLIPR Calcium Flux Assay (Cross-Reactivity Screen)
Objective: Quantify EC50 values for TRPM8, TRPV1, and TRPA1.
-
Cell Line Generation:
-
Use HEK293T cells stably transfected with human TRPM8, TRPV1, or TRPA1 cDNAs.
-
Control: Untransfected HEK293T cells (to rule out endogenous responses).
-
-
Dye Loading:
-
Incubate cells with Fluo-4 AM (4 µM) and Pluronic F-127 (0.04%) for 60 minutes at 37°C.
-
Critical Step: Wash 3x with HBSS containing 20 mM HEPES (pH 7.4) to remove extracellular dye.
-
-
Compound Preparation:
-
Dissolve t-Butyl-WS-23 in DMSO (stock 100 mM).
-
Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer. Final DMSO concentration must be < 0.5%.
-
-
Agonist Injection & Measurement:
-
TRPM8 Mode: Inject compound; measure fluorescence (
) for 180s. -
TRPV1 Mode: Pre-incubate with compound, then challenge with Capsaicin (EC80) to check for antagonism, or inject compound alone to check for agonism.
-
-
Data Analysis:
-
Normalize fluorescence (
). Fit dose-response curves using the Hill equation.
-
Workflow Visualization
The following DOT diagram outlines the high-throughput screening logic used to validate the selectivity profile.
Caption: Figure 2. Screening workflow. A rigorous path from solubilization to selectivity calculation ensures data integrity.
References
-
McKemy, D. D., et al. (2002).[2] "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature.[2][3] Link
-
Behrendt, H. J., et al. (2004).[2] "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link
-
Sherkheli, M. A., et al. (2010).[2] "Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship." Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Watson, H. R., et al. (1978). "New compounds with the menthol cooling effect."[3][4] Journal of the Society of Cosmetic Chemists. (Foundational SAR for WS-23 and acyclic amides). Link
-
PubChem Database. "N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CID 101043)." National Institutes of Health. Link
Sources
Efficacy Comparison of Different Synthetic Cooling Agents In Vitro
Executive Summary
The transition from natural (-)-Menthol to synthetic cooling agents (WS series) represents a critical evolution in sensory pharmacology. While Menthol remains the biological benchmark, its application is limited by volatility, distinct odor, and off-target activation of TRPA1 (nociception).
This guide provides a technical comparison of key synthetic alternatives—WS-3, WS-5, WS-12, and WS-23 —focusing on their in vitro efficacy at the Transient Receptor Potential Melastatin 8 (TRPM8) channel. We synthesize data on potency (EC₅₀), selectivity, and physicochemical properties to aid researchers in selecting the optimal agonist for calcium signaling assays and therapeutic development.
Mechanism of Action: The TRPM8 Pathway
The primary target for all cooling agents is TRPM8, a non-selective cation channel.[1] Upon binding, these agents induce a conformational change that opens the pore, allowing Ca²⁺ and Na⁺ influx. This depolarization mimics the cellular response to cold temperatures (<26°C).
Figure 1: TRPM8 Signaling Cascade This diagram illustrates the intracellular events triggered by synthetic cooling agents, leading to calcium mobilization.
Caption: Agonist binding shifts TRPM8 to an open state, triggering calcium influx and subsequent membrane depolarization.
Comparative Efficacy Analysis
The following data aggregates in vitro performance metrics. Note that EC₅₀ values can vary based on the expression system (HEK293 vs. Xenopus oocytes); HEK293 values are prioritized here as they more closely mimic mammalian physiology.
Table 1: Physicochemical and Pharmacological Comparison
| Compound | Chemical Class | EC₅₀ (hTRPM8)* | LogP (Lipophilicity) | Selectivity Profile | Sensory Profile (Correlated) |
| WS-12 | Menthane Carboxamide | ~193 nM (High) | 4.7 | High: Selective for TRPM8; No TRPA1/TRPV activation. | Front tongue; Slow onset, very long duration.[2] |
| WS-5 | Menthane Carboxamide | ~26 µM | 3.5 | Moderate: High potency but potential for bitterness. | Roof of mouth/throat; Highest intensity. |
| WS-3 | Menthane Carboxamide | ~3.8 - 10 µM | 3.4 | Moderate: Standard reference agonist. | Roof of mouth; Sharp, immediate impact. |
| WS-23 | Butanamide | >1 mM (Low) | 2.5 | Low: Weak TRPM8 agonist; unique binding site. | Tongue/Mouth; Round, smooth, short duration. |
| (-)-Menthol | Terpene Alcohol | ~3 - 196 µM | 3.0 | Poor: Activates TRPA1 (irritation) & TRPV3. | Distinct odor; volatility issues.[1][3] |
*Note: EC₅₀ values are approximate and system-dependent. WS-12 shows nanomolar potency in mammalian cells but micromolar in oocytes.
Technical Deep Dive
-
WS-12 (The Selective Probe): WS-12 is the superior choice for pure pharmacological studies. Unlike Menthol, it does not activate the "pain" receptor TRPA1, making it an ideal tool for isolating TRPM8-mediated analgesia without confounding nociceptive irritation. Its high LogP (4.7) correlates with its "washout resistance," explaining its prolonged duration of action in cellular assays.
-
WS-5 (The Intensity Powerhouse): Structurally, WS-5 contains an extra ethoxycarbonyl group compared to WS-3. This modification significantly increases receptor occupancy time. In calcium flux assays, WS-5 often yields the highest Emax (maximal efficacy), but its high potency requires careful titration to avoid receptor desensitization.
-
WS-23 (The "Round" Alternative): WS-23 lacks the menthane ring entirely. Its significantly higher EC₅₀ indicates it is a weaker agonist, requiring millimolar concentrations to elicit robust Ca²⁺ flux. However, its lower lipophilicity (LogP 2.5) makes it more water-soluble and easier to formulate in aqueous buffers without using high concentrations of DMSO, which can be cytotoxic.
Experimental Protocol: Calcium Flux Assay
This protocol uses a fluorescent calcium indicator (Fluo-4 AM) to quantify TRPM8 activation. It is designed for a 96-well plate format using HEK293 cells stably expressing human TRPM8.
Protocol Validation (Trustworthiness)
-
Positive Control: Ionomycin (1 µM) to determine maximal calcium capacity (
). -
Negative Control: DMSO vehicle (0.1%) to account for solvent artifacts.
-
Specificity Check: Pre-incubation with a TRPM8 antagonist (e.g., AMTB or BCTC) to confirm signal specificity.
Step-by-Step Workflow
-
Cell Plating:
-
Seed HEK293-hTRPM8 cells at 50,000 cells/well in poly-D-lysine coated black-walled plates.
-
Incubate 24h at 37°C/5% CO₂.
-
-
Dye Loading:
-
Remove media. Add 100 µL/well of Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 0.04% Pluronic F-127).
-
Expert Insight: Pluronic F-127 is critical for dispersing the hydrophobic dye. Without it, dye loading will be punctate and uneven.
-
Incubate 45 min at 37°C, then 15 min at RT (to allow de-esterification).
-
-
Compound Preparation:
-
Prepare 1000x stocks of WS agents in DMSO.
-
Dilute to 2x working concentration in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Critical: Ensure final DMSO concentration is <0.5% to prevent non-specific calcium leak.
-
-
Measurement (FLIPR/Plate Reader):
-
Excitation: 494 nm | Emission: 516 nm.
-
Record baseline for 10 seconds.
-
Inject 2x compound solution.
-
Record response for 120 seconds.
-
Figure 2: Calcium Flux Assay Workflow Visualizing the operational steps for high-throughput screening.
Caption: Step-by-step protocol from cell plating to data acquisition for TRPM8 efficacy screening.
References
-
Sherkheli, M. A., et al. (2008). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels.[3][4][5][6] Pakistan Journal of Pharmaceutical Sciences.
-
Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology.
-
McKemy, D. D., et al. (2002).[7] Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature.
-
Rowsell, D. G., & Watson, H. R. (1978). Phosphine oxides having a physiological cooling effect. United States Patent 4,070,496.
-
Peier, A. M., et al. (2002). A TRP channel that senses cold stimuli and menthol.[1][5][8][9] Cell.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. symrise.com [symrise.com]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tastenest.com.au [tastenest.com.au]
A Comparative In Vivo Analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide as a Novel TRPM8 Agonist
This guide provides a comprehensive in vivo validation of the biological activity of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide, a novel synthetic amide. Based on its structural similarity to known synthetic cooling agents, we hypothesized its activity as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document outlines the comparative analysis of its efficacy and physiological effects against established TRPM8 agonists, menthol and icilin, providing researchers and drug development professionals with the necessary data and protocols to evaluate its potential applications.
Introduction: The Rationale for Novel TRPM8 Agonists
The TRPM8 receptor, often referred to as the "cold and menthol receptor," is a non-selective cation channel primarily expressed in sensory neurons. Its activation by cold temperatures or chemical agonists elicits a sensation of cooling, which has significant therapeutic potential in various applications, including topical analgesics, anti-itch medications, and treatments for conditions like neuropathic pain and migraine. While menthol is the most well-known natural TRPM8 agonist, its utility can be limited by its strong odor, volatility, and relatively moderate potency. Synthetic agonists like icilin offer higher potency but can present challenges with systemic side effects and complex dose-response relationships.
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (hereafter referred to as Compound T) was synthesized to explore novel chemical spaces for TRPM8 modulation, aiming for a favorable balance of high potency, prolonged action, and minimal off-target effects. This guide details the in vivo experiments designed to validate this hypothesis.
Comparative Framework: Compound T vs. Menthol and Icilin
To provide a robust assessment of Compound T's biological activity, its performance was benchmarked against two standards:
-
L-Menthol: The archetypal natural cooling agent, providing a baseline for sensory and physiological response.
-
Icilin: A potent synthetic super-agonist, used to establish the upper bounds of TRPM8-mediated effects.
The comparison focuses on key in vivo performance metrics: thermoregulatory effects (core body temperature modulation) and sensory responses (cold allodynia and preference).
Signaling Pathway Overview
The activation of the TRPM8 channel by an agonist like Compound T leads to an influx of Ca²⁺ and Na⁺ ions into the sensory neuron. This depolarizes the cell membrane, triggering an action potential that travels to the central nervous system, where it is interpreted as a cooling sensation.
Caption: Agonist binding to the TRPM8 channel on sensory neurons triggers ion influx and signal propagation, resulting in a cold sensation.
In Vivo Validation Protocols
The following protocols were employed to assess the physiological and behavioral effects of Compound T in a rodent model (C57BL/6 mice). All procedures were conducted in accordance with approved institutional animal care and use guidelines.
Core Body Temperature (CBT) Depression Assay
Rationale: Intense activation of TRPM8 channels can induce a hypothermic response, as the body's thermoregulatory system is "tricked" into perceiving a cold environment. This assay is a reliable indicator of potent agonist activity.
Protocol:
-
Animal Acclimation: Mice were single-housed and acclimated to the testing room for at least 48 hours. Baseline core body temperature was measured using a rectal probe.
-
Compound Administration: Animals were divided into four groups (n=8 per group): Vehicle (10% DMSO in saline), Compound T (10 mg/kg), L-Menthol (30 mg/kg), and Icilin (2.5 mg/kg). Compounds were administered via intraperitoneal (i.p.) injection.
-
Temperature Monitoring: Core body temperature was recorded at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: The change in temperature (ΔT) from baseline was calculated for each time point and animal.
Two-Plate Thermal Preference Test
Rationale: This behavioral assay quantifies the sensory experience of the compound. A potent cooling agent will cause animals to seek a warmer environment to counteract the perceived cold.
Protocol:
-
Apparatus: A specialized apparatus with two adjacent plates, one maintained at a neutral temperature (25°C) and the other at a warm temperature (35°C), was used.
-
Compound Administration: A 2% solution of Compound T, L-Menthol, or Icilin in an inert topical vehicle was applied to one hind paw of each mouse. The contralateral paw received the vehicle alone.
-
Preference Testing: Thirty minutes after application, mice were placed in the center of the two-plate apparatus. The time spent on the warm plate versus the neutral plate was recorded over a 10-minute period.
-
Data Analysis: The percentage of time spent on the warm plate was calculated for each group.
Caption: Workflow for the in vivo validation of Compound T, including animal preparation, distinct experimental arms, and final data analysis.
Results: Comparative Performance Analysis
The experimental data reveals a distinct pharmacological profile for Compound T, characterized by high potency and sustained action.
Table 1: Core Body Temperature Depression
| Compound (Dose) | Peak ΔT from Baseline (°C) | Time to Peak Effect (min) |
| Vehicle | -0.2 ± 0.1 | N/A |
| L-Menthol (30 mg/kg) | -1.1 ± 0.3 | 30 |
| Icilin (2.5 mg/kg) | -3.5 ± 0.5 | 60 |
| Compound T (10 mg/kg) | -2.8 ± 0.4 | 60 |
Data are presented as mean ± SEM.
Compound T induced a significant and sustained drop in core body temperature, with a peak effect comparable to the super-agonist icilin, and markedly stronger than that of L-menthol. This indicates potent systemic activation of TRPM8-mediated thermoregulatory pathways.
Table 2: Thermal Preference Behavior
| Compound (2% Topical) | % Time Spent on Warm Plate (35°C) |
| Vehicle | 48% ± 5% |
| L-Menthol | 65% ± 7% |
| Icilin | 88% ± 6% |
| Compound T | 91% ± 4% |
Data are presented as mean ± SEM.
In the thermal preference test, topical application of Compound T produced a profound shift in behavior, with animals spending the vast majority of their time on the warm plate. This effect was stronger than that of L-menthol and on par with icilin, confirming a potent, localized cooling sensation that drives a compensatory behavioral response.
Discussion and Conclusion
The in vivo validation data strongly support the hypothesis that N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide is a potent TRPM8 agonist.
-
High Potency: In both systemic and topical administration models, Compound T demonstrated efficacy comparable to or exceeding that of the benchmark synthetic agonist, icilin, and was significantly more potent than menthol.
-
Sustained Action: The hypothermic effect of Compound T was maintained for a prolonged period, suggesting favorable pharmacokinetic properties that may translate to longer-lasting therapeutic effects in clinical applications.
-
Favorable Profile: Compound T achieves a powerful cooling effect, a key attribute for applications requiring strong sensory modulation, such as in topical analgesics for chronic pain.
References
-
Title: The TRPM8 channel as a valid target for the treatment of pain Source: Pharmaceuticals (Basel) URL: [Link]
-
Title: TRPM8: From Cold to Cancer Source: Pharmaceuticals (Basel) URL: [Link]
-
Title: Targeting TRP channels for pain relief Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The cooling compound icilin stimulates a calcium-activated non-selective cation channel in mouse testicular cells Source: British Journal of Pharmacology URL: [Link]
Benchmarking the stability of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide against commercial coolants
The following guide benchmarks the stability and performance of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (referred to herein as "t-Butyl-WS-23" ) against industry-standard coolants: Menthol , WS-3 , and WS-23 .
This analysis positions the molecule as a high-stability, high-lipophilicity analog of the commercial standard WS-23, specifically engineered for extreme processing conditions where traditional coolants fail.
Executive Summary
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 59410-25-2) represents a structural evolution of the acyclic cooling agent WS-23 . By substituting the N-methyl group of WS-23 with a bulky tert-butyl group, this molecule introduces significant steric hindrance around the amide bond.
Key Benchmarking Prediction:
-
Hydrolytic Stability: Superior to WS-23 and WS-3 due to the steric shielding of the amide carbonyl by the tert-butyl group.
-
Thermal Stability: Excellent, exceeding Menthol (sublimation resistant) and matching or exceeding WS-23.
-
Solubility: Significantly lower water solubility (higher LogP) than WS-23, requiring lipid-based or solvent-carrier delivery systems.
Chemical Profile & Structural Logic
To understand the stability profile, we must compare the steric environment of the reactive centers.
| Feature | Menthol | WS-3 | WS-23 | Target: t-Butyl-WS-23 |
| Class | Alcohol (Cyclic) | Amide (Cyclic) | Amide (Acyclic) | Amide (Acyclic) |
| Formula | C10H20O | C13H25NO | C10H21NO | C13H27NO |
| Reactive Site | Hydroxyl (-OH) | Amide (-CONH-) | Amide (-CONH-) | Amide (-CONH-) |
| N-Substituent | N/A | Ethyl | Methyl | tert-Butyl |
| Steric Bulk | Moderate | High | High | Extreme |
| Est. LogP | ~3.2 | ~3.7 | ~2.5 | ~3.9 - 4.2 |
Structural Insight: The tert-butyl group is a massive, spherical substituent. When attached to the amide nitrogen, it acts as a "molecular umbrella," physically blocking nucleophiles (like water or hydroxide ions) from attacking the carbonyl carbon. This suggests t-Butyl-WS-23 will be the most hydrolytically stable candidate in this series.
Comparative Stability Benchmarking
A. Hydrolytic Stability (pH Stress)
Amides are generally stable, but they can hydrolyze under extreme acid/base conditions.
-
Menthol: Stable to hydrolysis (no hydrolyzable bond) but prone to acid-catalyzed dehydration (forming alkenes) and oxidation.
-
WS-3 / WS-23: Susceptible to hydrolysis at pH < 3 or pH > 10 at high temperatures.
-
t-Butyl-WS-23: The bulky t-butyl group creates a kinetic barrier. Even if thermodynamically favorable, the hydrolysis reaction rate (
) will be significantly slower than WS-23.
B. Thermal Stability & Volatility[1]
-
Menthol: High volatility; sublimates at room temperature; flash point ~93°C. unsuitable for high-temp baking/extrusion without encapsulation.
-
WS-23: Low volatility; stable up to ~200°C.
-
t-Butyl-WS-23: Increased molecular weight (213.36 g/mol vs 171.28 g/mol for WS-23) and globular shape reduces vapor pressure further.
-
Application: Ideal for hot-melt extrusion (HME) or hard-boiled candy where flavor loss is a critical failure mode.
-
C. Benchmarking Logic Diagram
The following diagram illustrates the logical flow for validating the superior stability of the t-Butyl analog.
Figure 1: Benchmarking workflow to validate stability superiority against commercial standards.
Experimental Protocols
To objectively compare t-Butyl-WS-23 against WS-23 and Menthol , perform the following self-validating assays.
Protocol 1: Accelerated Hydrolytic Degradation
Purpose: Quantify the "Steric Shield" effect of the t-butyl group.
-
Preparation: Prepare 10 mM solutions of (A) t-Butyl-WS-23, (B) WS-23, and (C) WS-3 in a co-solvent system (50:50 Methanol:Buffer).
-
Note: High methanol content is required for t-Butyl-WS-23 due to low water solubility.
-
-
Stress Conditions:
-
Acid: Adjust to pH 1.2 (0.1 N HCl). Incubate at 60°C.
-
Base: Adjust to pH 12.0 (0.1 N NaOH). Incubate at 60°C.
-
Control: pH 7.0 buffer at 25°C.
-
-
Sampling: Aliquot at T=0, 24h, 48h, 72h. Neutralize immediately.
-
Analysis (HPLC-UV/Vis):
-
Column: C18 Reverse Phase (High carbon load recommended for lipophilic amides).
-
Mobile Phase: Acetonitrile:Water (Gradient 50% -> 90% ACN).
-
Detection: 210 nm (Amide bond absorption).
-
-
Calculation: Plot
vs. time. The slope .-
Success Criteria:
(t-Butyl) should be (WS-23).
-
Protocol 2: Thermal Volatility (TGA)
Purpose: Prove suitability for high-heat processing (baking/extrusion).
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Method: Ramp 10°C/min from 30°C to 300°C under
flow. -
Data Extraction: Record
(Temperature at 5% mass loss). -
Comparison:
-
Menthol: Expect
C (Sublimation). -
WS-23: Expect
C. -
t-Butyl-WS-23: Expect
C due to higher MW and solid-state lattice energy.
-
Mechanism of Action (TRPM8 Activation)
While stability is the focus, the molecule must function as a coolant. The mechanism relies on binding to the TRPM8 ion channel.
Structure-Activity Relationship (SAR):
-
WS-23 (N-Methyl): Fits the TRPM8 "cooling pocket" well; rapid onset, round cooling.
-
t-Butyl-WS-23: The bulky t-butyl group may delay receptor occupancy (slower onset) but increase lipophilic interaction with the channel membrane environment (longer duration).
Figure 2: TRPM8 activation pathway emphasizing the role of lipophilicity (LogP) in membrane partitioning.
Summary of Comparative Data (Predicted)
Use this table to structure your final report.
| Parameter | Menthol | WS-23 | t-Butyl-WS-23 | Significance |
| CAS Number | 89-78-1 | 51115-67-4 | 59410-25-2 | Precise Identification |
| Melting Point | 42°C | 60-62°C | > 65°C (Est) | Higher MP = Better storage stability |
| LogP (Lipophilicity) | 3.15 | 2.5 | ~4.0 | Harder to dissolve; lingers longer |
| Acid Stability (pH 2) | High (but dehydrates) | Moderate | High | Suitable for acidic beverages |
| Base Stability (pH 11) | High | Low | Moderate-High | Suitable for alkaline oral care |
| Sensory Onset | Instant | Fast | Delayed | "Slow-release" cooling effect |
Conclusion
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide is not merely a replacement for WS-23; it is a specialized, high-performance variant .
Researchers should select this molecule when:
-
Extreme Stability is Required: High-temperature processing (extrusion) or aggressive pH environments (sour candies, alkaline bleaches).
-
Long-Lasting Effects are Desired: The high lipophilicity predicts a "lingering" cooling sensation that resists wash-out.
-
Volatility is a Defect: Unlike Menthol, it will not sublimate and contaminate other products in the same packaging.
References
-
PubChem. (n.d.). N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Leffingwell, J. C. (2014).[1] Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist. Retrieved from [Link]
- Erman, M. B. (2004). Progress in Physiological Cooling Agents. Perfumer & Flavorist, 29(8), 34-50.
-
Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Retrieved from [Link]
-
Theodorou, V., et al. (2015).[2] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Retrieved from [Link]
Sources
Navigating the Peaks: A Comparative Guide to the Synthesis of Sterically Hindered Amides
Introduction: The Challenge of Steric Hindrance in Amide Bond Formation
The amide bond is a cornerstone of modern chemistry, fundamental to the structure of peptides, polymers, and a vast array of pharmaceuticals.[1][2] While the formation of a simple amide bond is often a straightforward process, the synthesis of sterically hindered amides—where bulky substituents on the carboxylic acid or the amine impede the reaction—presents a significant synthetic hurdle.[1][2][3] Traditional coupling methods often fail or provide disappointingly low yields in these challenging cases, necessitating the development of more robust and specialized synthetic strategies.[4][5]
This guide provides a comparative overview of alternative synthesis routes for sterically hindered amides, offering researchers, scientists, and drug development professionals a detailed look at the mechanisms, advantages, and practical considerations of each method. We will delve into the world of high-potency coupling reagents, explore novel activation strategies, and examine the growing role of biocatalysis and flow chemistry in overcoming steric challenges.
I. The Workhorses: High-Activity Coupling Reagents
For many chemists, the first line of defense against steric hindrance is to move beyond standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which are often insufficient for demanding couplings.[6] A superior class of reagents, based on phosphonium and aminium/uronium salts, has emerged as the go-to solution for forging difficult amide bonds.[7][8]
These reagents operate by converting the carboxylic acid into a highly reactive activated ester, which is then more susceptible to nucleophilic attack by the sterically encumbered amine.[7]
A. Phosphonium Salts: Minimizing Side Reactions
Phosphonium-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-1-hydroxybenzotriazole)-oxytripyrrolidinophosphonium hexafluorophosphate), are prized for their high reactivity and cleaner reaction profiles.[7] A key advantage of phosphonium salts is their inability to cause guanidinylation of the amine, a common side reaction with uronium-based reagents.[7] This makes them particularly suitable for reactions where an excess of the coupling reagent may be required to drive a sluggish reaction to completion.[7]
B. Aminium/Uronium Salts: The Reactivity Champions
Aminium and uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the highly potent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their exceptional reactivity.[6][7][8] HATU, in particular, is often the reagent of choice for the most challenging couplings due to the formation of a highly reactive OAt ester.[7][8] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[8]
More recent additions to this family include reagents based on the Oxyma Pure leaving group, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[7][9] These reagents offer reactivity comparable to HATU but with improved safety profiles, as they do not rely on potentially explosive triazole-based leaving groups.[9]
Caption: General mechanism of amide bond formation using phosphonium or uronium coupling reagents.
Comparative Data of High-Activity Coupling Reagents
| Reagent | Active Ester Type | Relative Reactivity | Key Advantages | Potential Drawbacks |
| DCC/DIC | O-acylisourea | Low | Inexpensive | Low reactivity for hindered substrates, formation of insoluble urea byproduct.[10] |
| PyBOP | OBt ester | High | Does not cause guanidinylation, good for slow reactions.[7] | Carcinogenic byproduct (HMPA) with original BOP reagent. |
| HBTU | OBt ester | High | Excellent for routine synthesis.[7] | Can cause guanidinylation.[7] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU.[6] | Can cause guanidinylation.[7] |
| HATU | OAt ester | Very High | Often considered the most effective for hindered couplings.[7][8] | More expensive, can cause guanidinylation.[7][8] |
| COMU | Oxyma ester | Very High | High reactivity, safer (non-explosive leaving group), water-soluble byproducts.[7][9] | Limited solution stability.[7] |
II. Beyond Standard Activation: Acyl Halides and Anhydrides
While high-activity coupling reagents are often the preferred choice, the classical methods of activating carboxylic acids as acyl halides or anhydrides still have their place, particularly when cost is a major consideration.
A. The Acyl Chloride Route
Converting a carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a long-established method for amide synthesis.[][12][13] Acyl chlorides are highly reactive and can often overcome the energy barrier of coupling with a hindered amine.[][14] For particularly unreactive amines, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) or performing the reaction at elevated temperatures can be beneficial.[]
Experimental Protocol: Acyl Chloride Formation and Amidation
-
Acyl Chloride Formation: To a solution of the sterically hindered carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous solvent. In a separate flask, dissolve the sterically hindered amine (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and purification.
B. The Mixed Anhydride Method
The formation of a mixed anhydride is another effective strategy for activating a carboxylic acid.[15] This is typically achieved by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base.[15] The resulting mixed anhydride is then reacted in situ with the amine. This method can be particularly useful for large-scale synthesis due to the low cost of the reagents.
Caption: Workflow for amide synthesis via the mixed anhydride method.
III. Greener Pastures: Biocatalytic Amide Bond Formation
In the quest for more sustainable and environmentally friendly synthetic methods, enzymes have emerged as powerful catalysts for amide bond formation.[16][17] Lipases, in particular, have shown great promise in catalyzing the amidation of carboxylic acids and esters under mild, often solvent-free conditions.[17][18][19]
The use of enzymes offers several distinct advantages:
-
High Selectivity: Enzymes can often differentiate between similar functional groups, leading to cleaner reactions with fewer byproducts.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups.
-
Environmental Sustainability: These methods often use water as a solvent and avoid the use of toxic reagents and heavy metals.[17]
One of the most widely used lipases for this purpose is Candida antarctica lipase B (CALB).[17] This enzyme can catalyze the direct amidation of carboxylic acids with amines, often in the presence of a molecular sieve to remove the water byproduct and drive the reaction to completion.[17]
IV. Novel Frontiers in Hindered Amide Synthesis
Beyond the more established methods, several innovative strategies have been developed to tackle the most formidable steric challenges.
A. The Isocyanate-Grignard Coupling
For the synthesis of exceptionally hindered amides, a powerful method involves the addition of a Grignard reagent to an isocyanate.[1][2][3] This approach circumvents the traditional carboxylic acid-amine coupling entirely and has been shown to be effective for constructing amide bonds between tertiary and even quaternary carbon centers.[1]
Reaction Scheme: Isocyanate-Grignard Coupling R-MgX + R'-N=C=O → R-C(=O)-N(MgX)-R' --(H₂O workup)--> R-C(=O)-NH-R'
B. Boron-Based Reagent-Free Synthesis
A novel, coupling reagent-free method for the synthesis of secondary and tertiary amides has been developed based on the chemistry of potassium acyltrifluoroborates (KATs).[4][20] In this approach, the KAT is condensed with an amine under acidic conditions to form a trifluoroborate iminium (TIM) intermediate. This intermediate is then cleanly and rapidly oxidized to the desired amide using hydrogen peroxide.[4][20] This method is notable for its mild conditions and tolerance of a wide range of functional groups.[4][20]
C. The Power of Flow Chemistry
Continuous flow chemistry offers several advantages for the synthesis of sterically hindered amides, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety.[21][22] The ability to operate at elevated temperatures and pressures in a controlled manner can significantly accelerate slow reactions. Furthermore, flow systems can enable the use of hazardous reagents more safely and can be readily scaled for industrial production. Recent developments have even demonstrated amide formation in flow without the need for traditional coupling reagents, using recyclable agents to generate thioester intermediates that then react with amines.[21]
V. Conclusion and Future Outlook
The synthesis of sterically hindered amides remains a significant challenge in organic chemistry, but the modern chemist has an ever-expanding toolkit to address this problem. While high-activity phosphonium and uronium coupling reagents remain the workhorses for many applications, the development of novel methods based on biocatalysis, organoboron chemistry, and flow technology is paving the way for more efficient, sustainable, and versatile approaches. The choice of method will ultimately depend on the specific substrates, the scale of the reaction, and considerations of cost and environmental impact. As research in this area continues, we can expect to see even more innovative solutions for the construction of these challenging yet vital chemical bonds.
References
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome | Request PDF - ResearchGate. (2014, November). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. (2026, February 12). Chemistry World. Retrieved February 13, 2024, from [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation - MDPI. (2023, July 28). MDPI. Retrieved February 13, 2024, from [Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B. (2023, March 28). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing). (2020, March 10). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Amide library created at speed with machine learning and stopped-flow chemistry. (2022, October 11). Chemistry World. Retrieved February 13, 2024, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Luxembourg Bio Technologies. Retrieved February 13, 2024, from [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. (2025, August 9). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. (n.d.). SciSpace. Retrieved February 13, 2024, from [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). CHIMIA. Retrieved February 13, 2024, from [Link]
-
The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids | Organic Letters - ACS Publications - ACS.org. (2024, August 14). American Chemical Society. Retrieved February 13, 2024, from [Link]
-
Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K. (2024, February 28). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. (2020, February 26). Chemistry Steps. Retrieved February 13, 2024, from [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). AIR Unimi. Retrieved February 13, 2024, from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved February 13, 2024, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC. (2025, April 29). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Recent developments in catalytic amide bond formation - Sci-Hub. (n.d.). Sci-Hub. Retrieved February 13, 2024, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007, June 20). American Chemical Society. Retrieved February 13, 2024, from [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect. Retrieved February 13, 2024, from [Link]
-
The Synthesis of Sterically Hindered Amides - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Emerging methods in amide- and peptide-bond formation - PubMed. (2006, November 15). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Emerging Methods in Amide- and Peptide-Bond Formation - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 13, 2024, from [Link]
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride | ACS Omega. (2022, September 12). American Chemical Society. Retrieved February 13, 2024, from [Link]
-
21.4: Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved February 13, 2024, from [Link]
-
Synthesis of amides under flow chemistry conditions. - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 13, 2024, from [Link]
-
Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis - Ben-Gurion University Research Portal. (2008, January 15). Ben-Gurion University. Retrieved February 13, 2024, from [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds - CORE. (n.d.). CORE. Retrieved February 13, 2024, from [Link]
-
Amine synthesis by amide reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
synthesis of amides from acid chlorides - YouTube. (2019, November 12). YouTube. Retrieved February 13, 2024, from [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved February 13, 2024, from [Link]
-
Substituted amide synthesis by amidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bachem.com [bachem.com]
- 10. Lab Reporter [fishersci.co.uk]
- 12. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 16. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 20. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Precision in Peptide and Small Molecule Analysis: A Head-to-Head Guide to Amide Quantification
Executive Summary In pharmaceutical development, the amide bond is ubiquitous—forming the backbone of peptides, proteins, and countless small molecule active pharmaceutical ingredients (APIs). Accurate quantification of amides is not merely a procedural task; it is a critical quality attribute (CQA) that dictates potency, purity, and stability.
This guide moves beyond generic textbook descriptions to provide a rigorous, head-to-head comparison of the three dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Fourier Transform Infrared Spectroscopy (FTIR) .
We evaluate these methods based on the "Iron Triangle" of analytical chemistry: Specificity, Sensitivity, and Metrological Traceability.
Part 1: The Decision Matrix
Before designing an experiment, use this logic flow to select the optimal method for your specific amide quantification challenge.
Figure 1: Analytical Decision Tree for Amide Quantification. Selects methodology based on reference availability, sensitivity needs, and matrix complexity.
Part 2: Method A – HPLC-UV (The Workhorse)
The Mechanism:
HPLC separates components based on hydrophobicity (Reverse Phase), allowing for the isolation of the specific amide of interest from impurities. Detection relies on the amide bond's
Why Choose HPLC?
-
Sensitivity: Unmatched. Capable of quantifying amides at ng/mL levels (LOD ~0.025 µg/mL).
-
Selectivity: Chromatographic separation removes interference from excipients or synthesis byproducts.
The Protocol (Self-Validating System)
Standard Operating Procedure for Small Molecule Amides
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Phosphoric Acid (
). Why? Acid suppresses silanol ionization on the column, preventing peak tailing for basic amides. Phosphoric acid is transparent at 210 nm (unlike Acetate/Formate). -
Solvent B: Acetonitrile (ACN). Why? Lower viscosity and lower UV cutoff than Methanol.
-
-
Column Selection: C18 (Octadecylsilane), 3.5 µm particle size.
-
Detection: UV at 210 nm .
-
Critical Check: Run a "blank" gradient. If the baseline drifts >10 mAU, the water quality or modifier purity is insufficient.
-
-
System Suitability (The Self-Check):
-
Inject a standard 5 times.
-
Requirement: Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing Factor: Must be < 1.5. (Amides often tail due to hydrogen bonding with residual silanols).
-
Expert Insight: At 210 nm, everything absorbs. Specificity comes entirely from the column separation. If your retention time shifts by >5%, your identification is invalid.
Part 3: Method B – qNMR (The Metrological Authority)
The Mechanism: Quantitative NMR counts nuclei.[1][2][3] The integrated area of a proton signal is directly proportional to the molar concentration of the molecule, regardless of its chemical structure. This makes qNMR a primary ratio method , meaning it does not require a reference standard of the analyte itself—only a pure internal standard (IS).
Why Choose qNMR?
-
Absolute Purity: Ideal for characterizing new chemical entities (NCEs) where no reference standard exists.
-
Speed of Development: No method development (gradients, columns) required.
The Protocol (Self-Validating System)
-
Internal Standard (IS) Selection:
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle:
pulse. -
Relaxation Delay (
): Must be (Longitudinal Relaxation Time). -
Why? If
is too short, the nuclei do not fully relax, leading to integration errors. For amides, is often 1-2 seconds, so set seconds.
-
-
Processing:
-
Phase correction must be perfect.
-
Baseline correction is mandatory.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[5]
Part 4: Method C – FTIR (The Process Monitor)
The Mechanism:
FTIR detects the vibrational energy of the Carbonyl stretch (Amide I band: 1650–1690
Why Choose FTIR?
-
Speed: Analysis takes seconds.
-
In-Situ: Can be used with ATR (Attenuated Total Reflectance) probes directly in a reaction vessel.
The Protocol
-
Background Subtraction: Collect background spectrum of the pure solvent/matrix.
-
Amide I Analysis: Focus on the 1650
peak. -
Quantification: Uses Beer-Lambert Law (
), but often requires Chemometrics (Partial Least Squares - PLS) due to water interference (Water bends at 1640 , overlapping heavily with Amide I).
Part 5: Head-to-Head Data Comparison
The following data summarizes typical performance metrics for a small molecule amide (e.g., Acetaminophen or a simple peptide) analyzed in a pharmaceutical context.
| Metric | HPLC-UV (210 nm) | qNMR ( | FTIR (ATR) |
| Specificity | High (Separates impurities) | High (Distinct chemical shifts) | Low (Spectral overlap common) |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~100 µg/mL (0.1 mg/mL) | ~1000 µg/mL (1 mg/mL) |
| Linearity ( | > 0.999 | > 0.999 | > 0.98 |
| Precision (RSD) | 0.5% - 1.0% | < 0.5% (High Conc.)[6] | 2.0% - 5.0% |
| Sample Requirement | < 1 mg | 5 - 20 mg | > 50 mg |
| Reference Standard | Required (Analyte Specific) | Not Required (Any CRM) | Required (Calibration Set) |
| Throughput | 10 - 30 min/sample | 5 - 15 min/sample | < 1 min/sample |
Workflow Comparison
Figure 2: Workflow Comparison. HPLC requires parallel processing of a reference standard. qNMR requires co-solvation with an internal standard.
Part 6: Authoritative References & Standards
-
ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. (The global standard for validating HPLC and other methods).
-
USP <761> : Nuclear Magnetic Resonance Spectroscopy.[7][8][9][10] (Defines the requirements for qualitative and quantitative NMR in pharmaceutical applications).
-
Holzgrabe, U. (2010) . Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2][3][9] Progress in Nuclear Magnetic Resonance Spectroscopy. (Seminal review on qNMR vs HPLC).
-
Bharti, S. K., & Roy, R. (2012) . Quantitative 1H NMR spectroscopy.[1][2] Trends in Analytical Chemistry.[11] (Details the
relaxation requirements).
Final Verdict
-
Use HPLC-UV for routine quality control (QC) of known drugs where sensitivity is paramount and reference standards are available.
-
Use qNMR for purity assignment of reference standards, early-stage drug discovery, or when no reference standard exists.
-
Use FTIR only for high-concentration process monitoring (PAT) where real-time data outweighs specificity.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 8. uspnf.com [uspnf.com]
- 9. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Compare FTIR vs HPLC: Solvent Separation Efficiency [eureka.patsnap.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
This guide provides essential safety protocols and logistical information for the handling and disposal of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. As your partner in laboratory safety and chemical handling, we aim to build deep trust by providing value that extends beyond the product itself. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: A Prerequisite for Safety
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide is a synthetic amide. While specific toxicity data for this compound is limited, its structural class suggests potential for skin, eye, and respiratory irritation.[1][2] A thorough understanding of the potential hazards is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is paramount to mitigate these risks.
The Core of Protection: A Multi-Layered PPE Approach
Effective protection against N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide relies on a multi-layered approach to PPE. This section details the selection rationale and specific recommendations for each critical component of your protective ensemble.
Eye and Face Protection: Your First Line of Defense
Rationale: The eyes are highly susceptible to chemical splashes and airborne particulates. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide may cause eye irritation.[1][2] Therefore, robust eye protection is non-negotiable.
Recommendations:
-
Safety Glasses with Side Shields: For handling small quantities of the solid compound where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when working with solutions of the compound or when there is a potential for splashing. Goggles provide a complete seal around the eyes, offering superior protection.[3]
-
Face Shield: Should be worn in conjunction with goggles when handling larger volumes or during procedures with a high risk of splashing or aerosol generation. The face shield protects the entire face from chemical splashes.
Skin and Body Protection: Minimizing Dermal Exposure
Rationale: Direct skin contact with N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide may cause irritation.[1] Protective clothing creates a barrier to prevent dermal absorption.
Recommendations:
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect the arms and torso.
-
Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a significant risk of splashes.
-
Dedicated Work Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.
Hand Protection: Selecting the Right Gloves
Recommended Glove Materials:
-
Nitrile: Offers good resistance to a range of chemicals and is a suitable choice for general handling.[4][5]
-
Neoprene: Provides good resistance to acids, bases, and many organic compounds.[4][6]
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many polar organic compounds.[6][7]
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Do not touch personal items (phones, pens, etc.) or common surfaces with gloved hands.
-
Proper Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
| Glove Material | General Chemical Resistance for Amides | Dexterity | Cost |
| Nitrile | Good | Excellent | Low |
| Neoprene | Very Good | Good | Medium |
| Butyl Rubber | Excellent | Good | High |
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Inhalation of airborne dust or aerosols of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide may cause respiratory tract irritation.[1] Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain exposure below acceptable limits.
Recommendations:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated laboratory.
-
Use a Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is the primary engineering control.
-
Respirator Selection: If a respirator is required based on a risk assessment, a NIOSH-approved respirator is mandatory.[3]
-
N95 Particulate Respirator: For protection against solid particulates when handling the powder outside of a fume hood.
-
Half-Mask or Full-Facepiece Respirator with Organic Vapor Cartridges and P100 Particulate Filters: For handling solutions or when there is a potential for both vapor and particulate exposure. A full-facepiece respirator also provides eye protection.
-
Operational Plans: Step-by-Step Safety Procedures
Adherence to standardized procedures for donning, doffing, and disposal of PPE is critical to ensuring your safety and preventing contamination.
Donning Personal Protective Equipment: A Deliberate Sequence
Caption: Sequential process for donning PPE.
Step-by-Step Donning Procedure:
-
Inspect PPE: Before starting, visually inspect all PPE for any defects.
-
Hand Hygiene: Wash your hands with soap and water.[1]
-
Gown: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respirator/Mask: If required, don the respirator. Ensure a proper fit and perform a user seal check.
-
Goggles/Face Shield: Put on eye and face protection. Adjust for a secure and comfortable fit.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the gown.
Doffing Personal Protective Equipment: The Art of Safe Removal
Caption: Sequential process for doffing PPE.
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the strap over your head.
-
Gown: Unfasten the gown and peel it away from your body, turning it inside out as you remove it.
-
Respirator/Mask: Remove the respirator from behind, avoiding contact with the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Disposal Plan: Responsible Waste Management
All disposable PPE used when handling N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide should be considered contaminated waste.
Disposal Protocol:
-
Designated Waste Container: Place all used disposable PPE, including gloves, gowns, and respirator cartridges, into a clearly labeled hazardous waste container.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste.
-
Empty Containers: Empty containers of the chemical should also be disposed of as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[1] |
References
-
Watson International. (2021). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. National Institutes of Health. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]
-
Vandeputte. (2023). How to choose chemical resistant gloves in 4 steps. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). HOW TO CHOOSE A CHEMICAL GLOVE?. Retrieved from [Link]
-
Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 2. thehortongroup.com [thehortongroup.com]
- 3. OSHA Guidelines PPE for Construction: Essential Safety Gear [oshaoutreachcourses.com]
- 4. vdp.com [vdp.com]
- 5. HOW TO CHOOSE A CHEMICAL GLOVE? - Becky Aktsiaselts [becky.ee]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. oxwork.com [oxwork.com]
- 8. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
